molecular formula C9H22NO2+ B3055946 Muscaridine CAS No. 6801-43-0

Muscaridine

Cat. No.: B3055946
CAS No.: 6801-43-0
M. Wt: 176.28 g/mol
InChI Key: LPZBCQRFTKPWLL-DTWKUNHWSA-N
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Description

Muscaridine is a natural product reported to be found in Amanita mushroom species. This compound is provided as a reference standard for research use only. All necessary quality control and characterization data are provided to ensure experimental reproducibility. Main Applications & Research Value: this compound is primarily used in phytochemical and mycological research for the identification and quantification of alkaloids in biological samples. Its research value includes serving as an analytical standard in the study of the bioactive compound profile of Amanita and other fungi. Mechanism of Action: The specific biological targets and detailed mechanism of action of this compound are not fully elucidated and remain an area of active scientific investigation. Current scientific literature should be consulted for the latest findings. Disclaimer: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZBCQRFTKPWLL-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCC[N+](C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CCC[N+](C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218200
Record name Muscaridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6801-43-0
Record name Muscaridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Muscaridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Muscarine

Author: BenchChem Technical Support Team. Date: December 2025

A a comprehensive guide for researchers, scientists, and drug development professionals.

Note to the reader: The initial request specified information on "Muscaridine." Extensive searches of chemical and pharmacological literature have revealed no well-established compound by that name. It is highly probable that this was a typographical error for "Muscarine," a well-documented and researched natural alkaloid. This guide will, therefore, focus on Muscarine (B1676868).

Introduction

Muscarine is a natural alkaloid and a potent parasympathomimetic agent, first isolated in 1869 from the Amanita muscaria mushroom.[1] It is a quaternary ammonium (B1175870) salt that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its discovery and subsequent study were pivotal in the classification of acetylcholine receptors into muscarinic and nicotinic subtypes.[1] While present in Amanita muscaria, it is found in much higher, toxicologically significant concentrations in mushrooms of the Inocybe and Clitocybe genera.[1] Due to its rigid structure and selective agonist activity, muscarine has been an invaluable tool in pharmacological research to probe the function of the parasympathetic nervous system and the intricacies of mAChR signaling.

Chemical Structure and Properties

Muscarine is a chiral molecule, with the naturally occurring and most biologically active stereoisomer being L-(+)-muscarine.[2] Its structure consists of a tetrahydrofuran (B95107) ring with a quaternary ammonium side chain. This permanent positive charge makes it highly polar and water-soluble.[1]

Chemical Identification
IdentifierValue
IUPAC Name [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium[3]
Systematic IUPAC Name 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)-D-ribo-hexitol
CAS Number 300-54-9[3]
Molecular Formula C₉H₂₀NO₂⁺[1][3]
Molecular Weight 174.26 g/mol [1][3]
SMILES C[C@H]1--INVALID-LINK--C--INVALID-LINK--(C)C">C@@HO[3]
InChI Key UQOFGTXDASPNLL-XHNCKOQMSA-N[3]
Physicochemical Properties
PropertyValue
Melting Point 180-181 °C (Chloride salt)
Solubility Very soluble in water and ethanol (B145695); Slightly soluble in chloroform (B151607) and ether.[4]
pKa (Strongest Acidic) 14.11 (Predicted)
pKa (Strongest Basic) -3.2 (Predicted)
logP (Computed) 0.1 (XLogP3-AA)[3]
Appearance White powder (Chloride salt)
Spectroscopic Data
  • Mass Spectrometry: Muscarine can be identified and quantified in biological samples using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis-Electrospray Ionization-Tandem Mass Spectrometry (CE-ESI-MS/MS).[5] A predicted GC-MS spectrum for a trimethylsilyl (B98337) (TMS) derivative of muscarine is also available.[6]

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarine exerts its physiological effects by activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are all G-protein coupled receptors (GPCRs).[1] These receptors are broadly classified into two groups based on their primary G-protein coupling.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptors predominantly couple to G-proteins of the Gq/11 family.[1][7] Activation of this pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[2] The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and a cellular response.[2]

Gq_Coupled_Signaling Muscarine Muscarine M1_M3_M5 M1, M3, M5 Receptors Muscarine->M1_M3_M5 Binds Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Response Cellular Response PKC->Response Leads to

Gq/11-Coupled Muscarinic Receptor Signaling Pathway
Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptors couple to inhibitory G-proteins of the Gi/o family.[1][7] Upon activation, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] This reduction in cAMP levels decreases the activity of protein kinase A (PKA). Concurrently, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability, which is particularly important in cardiac tissue.[8]

Gi_Coupled_Signaling Muscarine Muscarine M2_M4 M2, M4 Receptors Muscarine->M2_M4 Binds Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., decreased heart rate) PKA->Response K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Response

Gi/o-Coupled Muscarinic Receptor Signaling Pathway

Experimental Protocols

Synthesis of (+)-Muscarine

A concise and efficient synthesis of (+)-muscarine was reported by Chan and Li in 1992.[9] The following is a summary of the key steps.

Methodology:

  • Protection: S-(−)-Ethyl lactate (B86563) is converted to its 2,6-dichlorobenzyl ether.

  • Reduction: The ester is reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL).

  • Allylation: The crude aldehyde undergoes a zinc-mediated allylation reaction with allyl bromide in an aqueous ammonium chloride solution, yielding a mixture of anti and syn homoallylic alcohols.

  • Cyclization: The desired anti isomer is treated with iodine in acetonitrile (B52724) at 0°C to induce an iodocyclization, forming the tetrahydrofuran ring.

  • Quaternization: The resulting cyclized product is treated with an excess of trimethylamine (B31210) in ethanol to displace the iodide and form the quaternary ammonium salt, yielding (+)-muscarine.

Synthesis_Workflow start S-(−)-Ethyl Lactate step1 Protection (2,6-dichlorobenzyl ether) start->step1 step2 Reduction (DIBAL) step1->step2 aldehyde Chiral Aldehyde step2->aldehyde step3 Allylation (Allyl bromide, Zn, NH4Cl/H2O) aldehyde->step3 alcohols Homoallylic Alcohols (anti and syn mixture) step3->alcohols step4 Iodocyclization (I2, CH3CN) alcohols->step4 Select anti isomer cyclized Cyclized Intermediate step4->cyclized step5 Quaternization (Trimethylamine, EtOH) cyclized->step5 end (+)-Muscarine step5->end

Workflow for the Synthesis of (+)-Muscarine
Extraction and Quantification of Muscarine from Fungal Material

Modern analysis of muscarine from mushroom samples relies on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for its high sensitivity and specificity.

Methodology:

  • Sample Preparation: A dried and powdered mushroom sample is homogenized.

  • Extraction: The homogenized sample is extracted with a suitable solvent, often a mixture of methanol, water, and an acid like formic acid, frequently aided by sonication.

  • Clarification: The extract is centrifuged to pellet solid debris, and the supernatant is collected.

  • Purification (Optional): Solid-phase extraction (SPE) may be used to clean up the sample and remove interfering compounds.

  • LC-MS/MS Analysis:

    • An aliquot of the extract is injected into an HPLC system, typically with a C18 or HILIC column for separation.

    • The eluent is introduced into a mass spectrometer, usually operating in positive ion mode.

    • Muscarine is detected and quantified by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM).

  • Quantification: The concentration of muscarine in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a muscarine standard.

Extraction_Workflow start Dried Mushroom Sample homogenize Homogenization start->homogenize extract Solvent Extraction (e.g., MeOH/H2O/Formic Acid) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (SPE) (Optional Purification) supernatant->spe hplc HPLC Separation supernatant->hplc If SPE is skipped spe->hplc ms MS/MS Detection (Positive Ion Mode) hplc->ms quant Quantification (vs. Standard Curve) ms->quant end Muscarine Concentration quant->end

Workflow for Muscarine Extraction and Quantification
Radioligand Binding Assay for Muscarinic Receptors

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the muscarinic receptor subtype of interest.

  • Assay Setup: In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled muscarine.

  • Non-specific Binding: Include control tubes with a high concentration of a non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters to remove any unbound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the muscarine concentration and use non-linear regression to determine the IC₅₀ (the concentration of muscarine that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Muscarine remains a cornerstone compound in cholinergic pharmacology. Its well-defined chemical structure and specific action on muscarinic acetylcholine receptors have provided profound insights into the workings of the autonomic nervous system and the complex signaling cascades that these receptors command. The experimental protocols outlined herein, from chemical synthesis to biological characterization, represent the fundamental tools employed by researchers to unravel the multifaceted roles of muscarinic signaling in both health and disease. This guide serves as a foundational resource for professionals dedicated to advancing the fields of neuroscience, pharmacology, and therapeutic development.

References

Muscaridine discovery and natural sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscaridine is a quaternary amine alkaloid found in certain species of mushrooms. It is often cited as a constituent of the poisonous mushroom Entoloma rhodopolium and is considered a congener of the more extensively studied fungal toxin, muscarine (B1676868). Despite its discovery, the scientific literature on this compound is sparse, leaving significant gaps in our understanding of its discovery, precise natural distribution, and biological activity. This guide synthesizes the currently available information on this compound, highlighting its known natural sources and providing a framework for future research.

Discovery and History

The precise historical details of the discovery of this compound, including the researchers involved and the exact date of its first isolation, remain elusive in the currently accessible scientific literature. It is most frequently mentioned in toxicological studies of the mushroom Entoloma rhodopolium. It is plausible that its discovery occurred during early to mid-20th century investigations into the toxic components of poisonous fungi, likely in conjunction with the more prominent research on muscarine.

Natural Sources

This compound has been identified as a constituent of the poisonous Wood Pinkgill mushroom, Entoloma rhodopolium. In this species, it co-occurs with other toxic compounds, including muscarine and choline.[1] While Entoloma rhodopolium is the most cited source, the full extent of its distribution across the fungal kingdom is not well-documented.

Recent advanced analytical studies have also identified erythro-muscaridine in Clitocybe rivulosa, and it has been previously reported in Amanita muscaria and Pseudosperma spectrale (Inocybe nitidiuscula). This suggests that this compound may be more widespread in muscarine-containing mushroom genera than initially thought.

Physicochemical Properties

Biological Activity and Signaling Pathways

A significant finding that distinguishes this compound from its well-known counterpart, muscarine, is its apparent lack of activity at the muscarinic acetylcholine (B1216132) receptor M3. This suggests that despite their structural similarities, their pharmacological profiles may be distinct. The precise biological targets and signaling pathways of this compound have not been elucidated.

Due to the lack of detailed research on its specific biological effects, no signaling pathways directly involving this compound can be diagrammed at this time.

Quantitative Data

There is a notable absence of quantitative data regarding the concentration of this compound in its natural fungal sources. While methods for the quantification of muscarine are well-established, specific validated methods for this compound and reported concentrations have not been published.

Table 1: Quantitative Data for Muscarine in Amanita muscaria

AnalyteConcentration Range (% of dry weight)Analytical MethodReference
Muscarine0.01 - 0.02%LC-QToF-MS[2]

Note: This table provides data for muscarine as a reference. Equivalent quantitative data for this compound is not currently available.

Experimental Protocols

Detailed, validated experimental protocols specifically for the isolation and characterization of this compound are not available in the public domain. However, based on the methods used for muscarine and other fungal alkaloids, a general workflow can be proposed.

General Workflow for Isolation and Analysis

The following diagram outlines a logical workflow that could be adapted for the isolation and analysis of this compound from fungal material.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Fungal Material (e.g., Entoloma rhodopolium) homogenize Homogenization in Methanol (B129727)/Water start->homogenize extract Ultrasonic Extraction homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 spe Solid-Phase Extraction (SPE) (e.g., Cation Exchange) supernatant1->spe elute Elution spe->elute concentrate Concentration elute->concentrate lcms LC-MS/MS Analysis concentrate->lcms structure Structure Elucidation (NMR, HRMS) lcms->structure quantify Quantification lcms->quantify

Caption: A generalized workflow for the isolation and analysis of this compound.

Proposed Detailed Methodology for Isolation and Quantification

The following protocol is a hypothetical adaptation of established methods for fungal alkaloids and would require optimization and validation for this compound.

1. Sample Preparation and Extraction:

  • Lyophilize fresh fungal material to a constant dry weight.
  • Grind the dried tissue into a fine powder.
  • Suspend the powder in an extraction solvent (e.g., 80% methanol in water).
  • Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes) at a controlled temperature.
  • Centrifuge the mixture to pellet solid debris.
  • Collect the supernatant containing the crude extract.

2. Solid-Phase Extraction (SPE) for Cleanup:

  • Condition a strong cation exchange (SCX) SPE cartridge.
  • Load the crude extract onto the cartridge.
  • Wash the cartridge with a non-eluting solvent (e.g., methanol) to remove neutral and anionic interferents.
  • Elute the quaternary amines, including this compound, with a suitable basic eluent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
  • Evaporate the eluate to dryness under a stream of nitrogen.

3. LC-MS/MS for Quantification and Identification:

  • Reconstitute the dried extract in a mobile phase-compatible solvent.
  • Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., HILIC or reversed-phase C18).
  • Employ a gradient elution program to separate this compound from other components.
  • Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • Develop a multiple reaction monitoring (MRM) method using precursor-to-product ion transitions specific to this compound for sensitive and specific quantification.
  • Confirm the identity of this compound by comparing retention time and fragmentation patterns with an authenticated standard (if available).

Future Research Directions

The field of mycology and natural product chemistry would benefit greatly from further research into this compound. Key areas for future investigation include:

  • Definitive Discovery History: A thorough review of historical mycological and chemical literature to pinpoint the original discovery of this compound.

  • Widespread Screening: A systematic screening of various fungal species, particularly within the genera Entoloma, Clitocybe, and Inocybe, to determine the full extent of this compound's natural occurrence.

  • Isolation and Characterization: The isolation of sufficient quantities of pure this compound to enable comprehensive spectroscopic analysis (NMR, X-ray crystallography) and confirm its absolute stereochemistry.

  • Quantitative Analysis: The development and validation of a robust analytical method for the routine quantification of this compound in fungal samples.

  • Pharmacological Profiling: A comprehensive investigation of the biological activity of this compound, including its interactions with a broader range of receptors and its potential toxicological effects.

Conclusion

This compound remains an enigmatic fungal alkaloid. While its existence is confirmed, a significant lack of detailed scientific information hinders a complete understanding of its role in nature and its potential pharmacological or toxicological significance. The methodologies and future research directions outlined in this guide provide a roadmap for elucidating the mysteries of this obscure natural product.

References

A Comparative Analysis of Muscarine and Muscaridine: Molecular Structures, Physicochemical Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the molecular and pharmacological properties of muscarine (B1676868) and the lesser-known compound, muscaridine. While muscarine is a well-characterized parasympathomimetic alkaloid, information on this compound is significantly more limited. This document synthesizes the available data on their molecular structures, physicochemical properties, and interactions with the cholinergic system. Detailed experimental protocols for the synthesis and characterization of muscarine are presented, alongside a discussion of its well-established signaling pathways. The guide highlights the structural differences that likely underpin the distinct, though poorly defined, pharmacological profiles of these two compounds. All quantitative data are summarized in comparative tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Muscarine is a natural alkaloid famously isolated from the Amanita muscaria mushroom and is a potent and selective agonist of the muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its discovery was pivotal in the classification of acetylcholine receptors into muscarinic and nicotinic subtypes. Muscarine's rigid structure has made it an invaluable tool in the study of the parasympathetic nervous system and the development of cholinergic drugs.[1]

This compound, in contrast, is a less-studied compound, identified as a natural product in Entoloma rhodopolium.[1] While it is also reported to interact with muscarinic receptors, a detailed characterization of its pharmacological properties is not widely available in the scientific literature.[1] This guide aims to collate and present the existing information on both molecules to facilitate a clearer understanding of their similarities and differences.

Molecular Structure and Physicochemical Properties

The most striking difference between muscarine and this compound lies in their fundamental molecular scaffolds. Muscarine possesses a substituted tetrahydrofuran (B95107) ring, which imparts significant conformational rigidity.[1] this compound, on the other hand, is an acyclic, linear dihydroxy derivative.[2] This structural divergence is expected to have profound implications for their receptor binding and activation properties.

Comparative Data

The following table summarizes the key molecular and physicochemical properties of muscarine and this compound based on available data.

PropertyMuscarineThis compound
IUPAC Name [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium
CAS Number 300-54-96801-43-0
Molecular Formula C₉H₂₀NO₂⁺C₉H₂₂NO₂⁺
Molecular Weight 174.26 g/mol 176.28 g/mol
Topological Polar Surface Area 29.5 Ų40.5 Ų
Canonical SMILES C[C@H]1C--INVALID-LINK--C--INVALID-LINK--(C)C">C@HOC--INVALID-LINK--(C)C)O">C@@HO
Natural Source Amanita muscaria, Inocybe and Clitocybe speciesEntoloma rhodopolium

Synthesis and Characterization: Experimental Protocols

Synthesis of (+)-Muscarine

A well-established and efficient synthesis of (+)-muscarine starts from S-(−)-ethyl lactate.[1] The key steps involve the creation of a chiral aldehyde, followed by an allylation reaction, iodocyclization to form the tetrahydrofuran ring, and finally, quaternization of the amine.

Experimental Workflow for (+)-Muscarine Synthesis

G Workflow for the Synthesis of (+)-Muscarine start S-(−)-Ethyl lactate step1 Protection of hydroxyl group start->step1 2,6-dichlorobenzyl bromide, NaH step2 Reduction to aldehyde step1->step2 DIBAL-H step3 Allylation step2->step3 Allyl bromide, Zn, NH4Cl step4 Iodocyclization step3->step4 Iodine, CH3CN step5 Quaternization with trimethylamine step4->step5 Trimethylamine, EtOH end (+)-Muscarine step5->end

Caption: Synthetic pathway of (+)-Muscarine from S-(−)-ethyl lactate.

Characterization of Muscarine

The structure of muscarine has been unequivocally confirmed through various spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition and molecular weight.

  • X-ray Crystallography: Single-crystal X-ray diffraction has been used to determine the absolute configuration and three-dimensional structure of muscarine salts.[1]

Due to the lack of available literature, a corresponding section for this compound cannot be provided.

Pharmacology and Receptor Interactions

Both muscarine and this compound are known to exert their effects by acting as agonists at muscarinic acetylcholine receptors.[1] These are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5).

Muscarinic Receptor Signaling Pathways

The activation of muscarinic receptors initiates a cascade of intracellular signaling events. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3]

Signaling Pathways of Muscarinic Acetylcholine Receptors

G Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptor Activation cluster_1 M2, M4 Receptor Activation M1_M3_M5 Muscarine (or Acetylcholine) Gq_11 Gq/11 M1_M3_M5->Gq_11 binds to PLC Phospholipase C Gq_11->PLC activates IP3 IP₃ PLC->IP3 generates DAG DAG PLC->DAG generates Ca2_release ↑ [Ca²⁺]i IP3->Ca2_release PKC Protein Kinase C DAG->PKC activates M2_M4 Muscarine (or Acetylcholine) Gi_o Gi/o M2_M4->Gi_o binds to AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP

References

The Biological Activity of Muscaridine Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the biological activity of muscaridine congeners and other muscarinic receptor ligands. It is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways.

Quantitative Data on Muscarinic Ligand Activity

The interaction of muscarinic ligands with the five receptor subtypes (M1-M5) is quantified through binding affinity (Ki) and functional potency (EC50 or IC50). The following tables summarize key data for a selection of muscarinic agonists and antagonists.

Table 1: Binding Affinities (Ki) of Selected Muscarinic Ligands

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Acetylcholine~30 (high affinity)[1]----
McN-A-343~8910[2]~6020[2]---
PirenzepineLow affinity in many tissues[3]High affinity in myocardium[2]---
Atropine-----
4-DAMP-----
Methoctramine-High affinity[4]---

Table 2: Functional Potencies (EC50/IC50) of Selected Muscarinic Agonists

CompoundAssayReceptor/TissuePotency (EC50/IC50, nM)
AcetylcholineVasodilationHuman forearm537,000[5]
MethacholineVasodilationHuman forearm52,000[5]
McN-A-343ContractionGuinea-pig taenia caeci (M2)~7,244,000 (-log EC50 = 5.14)[2]
PilocarpinePupil ConstrictionMouse eye (M3)~30,000[6]
CarbacholPupil ConstrictionMouse eye (M3)-

Note: Functional potency is highly dependent on the specific tissue and signaling pathway being measured.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of muscarinic ligands. The following are protocols for key in vitro assays.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]-NMS).

  • Test compound (this compound congener).

  • Non-specific binding control (e.g., Atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the muscarinic receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist like atropine).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand prep_radioligand->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis

Caption: Workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate Gq-coupled muscarinic receptors (M1, M3, M5), leading to an increase in intracellular calcium.

Materials:

  • Cells stably expressing a specific human muscarinic receptor subtype (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (muscarinic agonist).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate to allow the dye to enter the cells.

  • Compound Addition: Prepare serial dilutions of the test compound. Add the diluted compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate Gi-coupled muscarinic receptors (M2, M4), which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP).

Materials:

  • Cells stably expressing a specific human muscarinic receptor subtype (M2 or M4).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (muscarinic agonist).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

  • Cell lysis buffer.

Procedure:

  • Cell Treatment: Pre-incubate the cells with the test compound at various concentrations.

  • Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • cAMP Quantification: Quantify the cAMP levels in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: The decrease in cAMP levels in the presence of the agonist, compared to forskolin alone, reflects the inhibitory effect of the Gi-coupled receptor activation. Plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (or EC50) value.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects by coupling to different G protein subtypes.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by a muscarinic agonist initiates the Gq/11 signaling cascade. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7]

G agonist Muscarinic Agonist receptor M1, M3, M5 Receptor agonist->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc G agonist Muscarinic Agonist receptor M2, M4 Receptor agonist->receptor g_protein Gi/o Protein receptor->g_protein alpha_subunit αi/o subunit g_protein->alpha_subunit beta_gamma_subunit βγ subunit g_protein->beta_gamma_subunit adenylyl_cyclase Adenylyl Cyclase alpha_subunit->adenylyl_cyclase inhibits ion_channel Ion Channel Modulation beta_gamma_subunit->ion_channel camp cAMP adenylyl_cyclase->camp decreases production from ATP atp ATP

References

An In-depth Technical Guide to the Muscarine Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the current understanding of the muscarine (B1676868) biosynthetic pathway in fungi. Given that the pathway is not yet fully elucidated, this document synthesizes established foundational knowledge with hypothesized enzymatic steps and offers detailed, actionable experimental protocols to guide future research in this area.

Introduction

Muscarine (L-(+)-muscarine) is a potent parasympathomimetic alkaloid and a selective agonist for muscarinic acetylcholine (B1216132) receptors.[1] Its presence is most notable in various species of the fungal genera Inocybe and Clitocybe.[1][2] Despite its long history and well-characterized physiological effects, the complete enzymatic pathway for its biosynthesis remains largely enigmatic.[1]

Early isotopic labeling studies have identified the primary metabolic precursors, and recent research has shed light on a key phosphorylated intermediate.[1][3] However, the specific enzymes and the genetic architecture of the biosynthetic gene cluster are yet to be identified. This guide presents a putative pathway based on current data and outlines a research framework for its complete elucidation.

The Putative Muscarine Biosynthetic Pathway

The proposed biosynthetic pathway for muscarine is conceptualized to begin with precursors from primary metabolism, likely pyruvate (B1213749) and a derivative of glutamate (B1630785).[1][4] The pathway is thought to proceed through several stages, including condensation, cyclization, and a series of modifications, culminating in the formation of L-(+)-muscarine.[1] A significant recent discovery has been the identification of 4'-phosphomuscarine as a major natural product in the mycelium of Clitocybe rivulosa, positioning it as the direct precursor to muscarine.[3]

The proposed stages are:

  • Condensation and Initial Modification: A molecule derived from pyruvate and a glutamate derivative likely undergo a condensation reaction to form a linear precursor.

  • Cyclization: The linear precursor is believed to undergo an intramolecular cyclization to form the core tetrahydrofuran (B95107) ring structure of muscarine.[1]

  • Post-Cyclization Modifications: A series of enzymatic reactions, including reduction, decarboxylation, and methylation, are hypothesized to modify the cyclized intermediate.

  • Phosphorylation: The penultimate intermediate is phosphorylated to yield 4'-phosphomuscarine.[3]

  • Dephosphorylation: In the final step, 4'-phosphomuscarine is dephosphorylated to produce the active toxin, L-(+)-muscarine.[3]

Hypothesized Enzymology

While the specific enzymes are unknown, the proposed transformations allow for the postulation of the enzyme classes involved:

  • Condensation: A synthetase or synthase is likely responsible for the initial condensation of the pyruvate and glutamate-derived precursors.

  • Cyclization: A cyclase enzyme would catalyze the formation of the tetrahydrofuran ring.

  • Modification: A series of oxidoreductases (for reduction steps), decarboxylases, and methyltransferases are likely involved in modifying the core structure.

  • Phosphorylation: A kinase would catalyze the addition of a phosphate (B84403) group to form 4'-phosphomuscarine.

  • Dephosphorylation: A phosphatase is responsible for the final removal of the phosphate group to yield muscarine.

Putative Muscarine Biosynthesis Pathway Pyruvate Pyruvate Linear_Precursor Linear Precursor Pyruvate->Linear_Precursor Condensation (Synthetase) Glutamate Glutamate Derivative Glutamate->Linear_Precursor Condensation (Synthetase) Cyclized_Intermediate Cyclized Intermediate Linear_Precursor->Cyclized_Intermediate Cyclization (Cyclase) Modified_Intermediate Modified Intermediate Cyclized_Intermediate->Modified_Intermediate Post-Cyclization Modifications (Reductases, Decarboxylases, Methyltransferases) Phosphomuscarine 4'-Phosphomuscarine Modified_Intermediate->Phosphomuscarine Phosphorylation (Kinase) Muscarine L-(+)-Muscarine Phosphomuscarine->Muscarine Dephosphorylation (Phosphatase)

A diagram of the putative muscarine biosynthesis pathway.

Quantitative Data: Muscarine Concentrations in Fungi

While kinetic data for the biosynthetic enzymes is not available, numerous studies have quantified the concentration of muscarine in the fruiting bodies of various fungal species. These concentrations can vary significantly between and even within species.

Fungal Genus/SpeciesMuscarine Concentration (% fresh weight)Reference(s)
Inocybe (highly toxic species)Up to 1.6%[2][5]
Clitocybe (highly toxic species)Up to 1.6%[2][6]
Amanita muscaria~0.0003%[2][5]
Inocybe virosa0.027% (in extract)[7]

Note: Concentrations can be highly variable depending on the specific species, geographical location, and developmental stage of the fungus.

Experimental Protocols for Pathway Elucidation

To fully characterize the muscarine biosynthetic pathway, a combination of genetic, biochemical, and analytical techniques is required. The following are detailed, albeit hypothetical, protocols for key experiments based on standard methodologies in fungal secondary metabolism research.

Protocol 1: Identification of the Muscarine Biosynthetic Gene Cluster via Gene Knockout

Objective: To identify genes essential for muscarine biosynthesis by creating targeted gene deletions in a muscarine-producing fungus (e.g., Clitocybe rivulosa).

Methodology: This protocol outlines a gene knockout strategy using homologous recombination, a widely used technique in fungi.

  • Bioinformatic Analysis:

    • Sequence the genome of a high-muscarine-producing strain of Clitocybe rivulosa.

    • Search the genome for candidate biosynthetic genes, such as non-ribosomal peptide synthetase (NRPS)-like enzymes, polyketide synthase (PKS)-like enzymes, kinases, phosphatases, and methyltransferases, which are often clustered in fungi.

  • Construction of Knockout Cassette:

    • For a candidate gene, design PCR primers to amplify ~1.5 kb regions of DNA flanking the 5' and 3' ends of the gene's open reading frame (ORF).

    • Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) from a plasmid vector.

    • Using fusion PCR or yeast recombinational cloning, assemble a knockout cassette consisting of the hph gene flanked by the 5' and 3' homologous regions of the target gene.

  • Fungal Transformation:

    • Prepare protoplasts from young mycelium of C. rivulosa by enzymatic digestion of the cell walls (e.g., using a mixture of lysing enzymes from Trichoderma harzianum).

    • Transform the protoplasts with the linear knockout cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.

    • Plate the transformed protoplasts on regeneration medium containing hygromycin B to select for transformants.

  • Screening of Transformants:

    • Isolate genomic DNA from hygromycin-resistant colonies.

    • Use PCR with primers flanking the target gene and internal to the hph cassette to confirm homologous recombination and replacement of the target gene.

    • Further confirm the knockout using Southern blot analysis.

  • Metabolite Analysis:

    • Cultivate the confirmed knockout mutants and the wild-type strain in a suitable liquid medium.

    • Extract the secondary metabolites from the mycelium and the culture broth using a solvent such as ethyl acetate (B1210297) or methanol.

    • Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to compare the metabolite profiles. A loss of muscarine production in the mutant strain would indicate that the knocked-out gene is essential for the pathway. Accumulation of a potential intermediate would provide further evidence of the gene's function.

Gene Knockout Workflow cluster_0 Knockout Cassette Construction cluster_1 Fungal Transformation cluster_2 Analysis PCR_Flanks 1. PCR Amplify 5' and 3' Flanks Assemble 3. Assemble Cassette (Fusion PCR) PCR_Flanks->Assemble PCR_Marker 2. PCR Amplify Selectable Marker (hph) PCR_Marker->Assemble Transform 5. PEG-mediated Transformation Assemble->Transform Protoplast 4. Prepare Protoplasts Protoplast->Transform Select 6. Select on Hygromycin Medium Transform->Select Screen_PCR 7. PCR Screening Select->Screen_PCR Screen_Southern 8. Southern Blot Screen_PCR->Screen_Southern Metabolite_Analysis 9. LC-MS/MS Analysis Screen_Southern->Metabolite_Analysis

A workflow for identifying muscarine biosynthetic genes.
Protocol 2: Heterologous Expression and Characterization of a Candidate Biosynthetic Enzyme

Objective: To determine the function of a candidate enzyme from the muscarine biosynthetic pathway by expressing it in a well-characterized fungal host.

Methodology: This protocol describes the heterologous expression of a candidate gene in Aspergillus oryzae, a common host for this purpose.

  • Gene Amplification and Vector Construction:

    • Isolate total RNA from a muscarine-producing culture of C. rivulosa.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the candidate gene (e.g., the putative phosphatase) from the cDNA using high-fidelity PCR.

    • Clone the PCR product into a fungal expression vector (e.g., pTYGS series) under the control of a strong, inducible promoter (e.g., the amyB promoter). The vector should also contain a selectable marker for A. oryzae.

  • Transformation of Aspergillus oryzae:

    • Prepare protoplasts from A. oryzae.

    • Transform the protoplasts with the expression vector using a PEG-mediated method.

    • Select for transformants on a suitable selective medium.

  • Expression and in vivo Biotransformation:

    • Grow the A. oryzae transformant in a medium that induces the expression of the candidate gene.

    • If testing the final step, supplement the culture with the precursor, 4'-phosphomuscarine (which may need to be isolated from a knockout mutant or chemically synthesized).

    • After a suitable incubation period, extract the metabolites from the culture.

    • Analyze the extract by LC-MS/MS, looking for the conversion of 4'-phosphomuscarine to muscarine.

  • in vitro Enzyme Assay (Optional):

    • Modify the expression vector to include an affinity tag (e.g., a His-tag) on the candidate protein.

    • Express and purify the tagged protein from the A. oryzae culture using affinity chromatography.

    • Perform an in vitro assay by incubating the purified enzyme with 4'-phosphomuscarine and appropriate cofactors.

    • Monitor the reaction for the production of muscarine using LC-MS/MS to determine enzyme activity and kinetics.

Protocol 3: LC-MS/MS Analysis of Muscarine and its Precursors

Objective: To detect and quantify muscarine and its potential precursors (like 4'-phosphomuscarine) in fungal extracts.

Methodology:

  • Sample Preparation:

    • Lyophilize fungal mycelium and grind to a fine powder.

    • Extract the powder with a polar solvent mixture, such as methanol/water (80:20, v/v), using ultrasonication.

    • Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating highly polar compounds like muscarine (a quaternary amine).

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

      • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

      • Gradient: A gradient starting with a high percentage of acetonitrile (e.g., 95%) and decreasing over time to elute the polar compounds.

    • Mass Spectrometry (MS):

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

      • Transitions: For muscarine ([M]+, m/z 174.1), a characteristic transition would be 174.1 -> 57.1 (loss of the trimethylamine (B31210) moiety). For 4'-phosphomuscarine, a transition would be calculated based on its molecular weight and expected fragmentation.

      • Quantification: Use a standard curve prepared with a certified muscarine standard to quantify its concentration in the samples.

Conclusion

The biosynthesis of muscarine in fungi is a scientifically intriguing yet underexplored field.[1] While foundational studies have identified the primary precursors and a key phosphorylated intermediate, the complete enzymatic pathway and its genetic regulation await discovery. The putative pathway and detailed experimental protocols outlined in this guide provide a robust framework for future research. The application of modern techniques, including genomics, gene editing, heterologous expression, and advanced mass spectrometry, will be crucial in finally unraveling this enigmatic biosynthetic pathway.

References

In Silico Modeling of Muscarinic Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Comprising five subtypes (M1-M5), they are implicated in a wide array of physiological processes, including memory, learning, smooth muscle contraction, and glandular secretion.[2][3] Their critical roles make them significant drug targets for numerous diseases, such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[4][5]

Computational, or in silico, modeling has become an indispensable tool in drug discovery, offering a cost-effective and rapid approach to identify and optimize novel ligands.[6][7] These methods allow researchers to simulate and predict the interactions between small molecules and their biological targets at an atomic level.[8] This technical guide provides a comprehensive overview of the core in silico methodologies for modeling ligand binding to muscarinic receptors, detailed experimental protocols, and the crucial signaling pathways involved. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches in muscarinic receptor pharmacology.

Muscarinic Receptor Signaling Pathways

The five mAChR subtypes are broadly categorized into two families based on their G protein-coupling preference, which dictates their downstream signaling cascades.[2][9]

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[3][10] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][9]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[3][9] Activation of Gi/o inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, particularly inwardly rectifying potassium channels.[2][3]

Below are diagrams illustrating these canonical signaling pathways.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor M1, M3, M5 Receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc ligand Acetylcholine ligand->receptor binds

M1/M3/M5 Receptor Gq/11 Signaling Pathway.

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor M2, M4 Receptor g_protein Gi/o receptor->g_protein activates g_alpha α g_protein->g_alpha g_betagamma βγ g_protein->g_betagamma ac Adenylyl Cyclase camp ↓ cAMP ac->camp ion_channel K⁺ Channel atp ATP atp->ac ligand Acetylcholine ligand->receptor binds g_alpha->ac inhibits g_betagamma->ion_channel modulates

M2/M4 Receptor Gi/o Signaling Pathway.

The In Silico Modeling Workflow

A typical structure-based drug design project follows a systematic workflow, beginning with the target protein and culminating in the identification of potential lead compounds. This process integrates various computational techniques to build a predictive model of the ligand-receptor interaction.

modeling_workflow cluster_prep Preparation cluster_screening Screening & Refinement cluster_validation Validation & Optimization target Target Identification (e.g., M3 Receptor) receptor_prep Receptor Structure Preparation target->receptor_prep docking Molecular Docking & Virtual Screening receptor_prep->docking ligand_prep Ligand Library Preparation ligand_prep->docking hit_select Hit Selection & Pose Analysis docking->hit_select md_sim Molecular Dynamics (MD) Simulations hit_select->md_sim energy_calc Binding Free Energy Calculation md_sim->energy_calc lead_opt Lead Optimization energy_calc->lead_opt synthesis Synthesis & In Vitro Assay lead_opt->synthesis data_source PDB Crystal Structure or Homology Model data_source->receptor_prep

General workflow for in silico modeling and drug discovery.

Core Methodologies and Protocols

Homology Modeling

When an experimental structure (e.g., from X-ray crystallography) of the target receptor is unavailable, a homology model can be built using the structure of a related protein as a template.[11][12] Given the high sequence identity among GPCRs, structures like the β2-adrenergic receptor or other muscarinic receptor subtypes are often used as templates.[12][13][14]

Experimental Protocol: Homology Modeling

  • Template Selection: Identify a suitable high-resolution crystal structure to serve as a template. The M3 receptor structure (PDB: 4DAJ) is often a good template for other muscarinic subtypes.[12]

  • Sequence Alignment: Align the amino acid sequence of the target receptor (e.g., M1) with the template sequence using a tool like ClustalW.[13][15]

  • Model Building: Generate the 3D model of the target receptor based on the alignment using software such as Prime or YASARA.[12][13] This step involves copying the coordinates of the conserved regions and modeling the variable loops.

  • Binding Site Optimization: Refine the orthosteric binding site, often using an induced fit docking (IFD) protocol with a known ligand (e.g., atropine (B194438) or clozapine) to ensure the pocket adopts a realistic conformation for ligand binding.[13]

  • Model Validation: Assess the quality of the generated model using tools that check stereochemical properties (e.g., Ramachandran plots) and its ability to discriminate known ligands from decoy molecules in virtual screening exercises.[14][15]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16] It is widely used for virtual screening, where large libraries of compounds are computationally tested to identify potential "hits".[6][16]

Experimental Protocol: Molecular Docking

  • Receptor Preparation: Start with a high-quality receptor structure (crystal structure or homology model).[17] Add hydrogen atoms, assign partial charges, and define the binding site cavity (the "grid") where the ligand will be docked.[17]

  • Ligand Preparation: Convert 2D ligand structures to 3D.[17] Generate multiple possible conformations and assign appropriate charges and protonation states for physiological pH.[13] Software like LigPrep can be used for this step.[15]

  • Docking Simulation: Use a docking program (e.g., DOCK 3.6, Glide) to place the ligand conformations into the receptor's binding site.[13][16] The program scores each pose based on factors like electrostatic and van der Waals interactions.[16]

  • Pose Analysis and Scoring: Analyze the top-scoring poses to assess their stability and interactions with key residues in the binding pocket. Visual inspection is crucial to ensure that the predicted binding mode is chemically reasonable.[4]

Molecular Dynamics (MD) Simulations

While docking provides a static picture, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time.[18][19] These simulations can assess the stability of a docked pose and reveal conformational changes in the receptor upon ligand binding.[18][20]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Take the best-docked ligand-receptor complex and embed it in a simulated lipid bilayer (e.g., POPC) to mimic the cell membrane.[11][18]

  • Solvation and Ionization: Surround the system with explicit water molecules and add ions (e.g., Cl⁻) to neutralize the system's charge.[18]

  • Equilibration: Perform a series of short simulations to allow the system to relax and reach a stable temperature and pressure.

  • Production Run: Run a long-timescale simulation (typically nanoseconds to microseconds) to observe the dynamics of the system.[18][19]

  • Trajectory Analysis: Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess the stability of the ligand's binding pose, and to identify key hydrogen bonds or other interactions over time.[11][18]

Experimental Validation: Radioligand Binding Assays

Computational predictions must be validated through experimental testing. Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor.[1][21] These assays measure the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand of known high affinity.[1]

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing a single muscarinic receptor subtype (e.g., from CHO or HEK cells).[1]

    • A radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).[1][3]

    • Unlabeled test compound (competitor) at various concentrations.[1]

    • Assay buffer and a high-affinity antagonist (e.g., atropine) for determining non-specific binding.[3]

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[3]

    • Allow the reaction to reach equilibrium (typically 60-90 minutes at room temperature).[1]

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, separating the membrane-bound radioligand from the unbound.[1][3]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[3]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[3]

  • Data Analysis: The data is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

binding_assay_workflow prep Prepare Reagents: - Cell Membranes - Radioligand ([³H]-NMS) - Test Compound Dilutions incubation Incubate Components in 96-well Plate (Membranes + Radioligand ± Competitor) prep->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash counting Quantify Radioactivity (Scintillation Counting) wash->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis result Binding Affinity (Kᵢ) analysis->result

Workflow for a competitive radioligand binding assay.

Quantitative Data Summary

In silico and in vitro studies generate quantitative data crucial for comparing ligands. Docking scores predict binding likelihood, while Ki values from binding assays provide experimental affinity.

Table 1: Binding Affinities (Ki) of Dicyclomine for Muscarinic Receptor Subtypes [1]

Receptor SubtypeReported Ki Value (nM)
M1Low nanomolar
M2Higher (lower affinity)
M3-
M4-
M5-
Note: Dicyclomine shows selectivity for the M1 receptor subtype.[1]

Table 2: In Silico and In Vitro Data for a Novel M3-Selective Antagonist (Compound 6o)

ParameterReceptor SubtypeValue
Binding Affinity (Kd) M312 pM
M2>1000 pM
Selectivity (M2/M3) ->100-fold
Note: This compound was developed using a structure-based approach exploiting a single amino acid difference between M2 and M3 receptors.

Table 3: Activity of Docking-Identified M2 and M3 Ligands [16]

Receptor TargetCompounds TestedActive CompoundsHit RateAffinity Range (Lead-like)
M2 Receptor 1911~58%0.1 – 1.0 µM
M3 Receptor 16850%-
Note: "Hit rate" refers to the percentage of computationally selected compounds that showed substantial activity in experimental assays.[16]

Conclusion

The in silico modeling of muscarinic receptor binding represents a powerful synergy between computational science and experimental pharmacology. Methodologies such as homology modeling, molecular docking, and molecular dynamics simulations provide atomic-level insights that guide the rational design of novel ligands with desired affinity and selectivity profiles.[16] However, the success of these computational endeavors is critically dependent on rigorous experimental validation through techniques like radioligand binding assays. By integrating these approaches, researchers can accelerate the discovery of new therapeutics targeting the muscarinic receptor family, paving the way for improved treatments for a host of debilitating diseases.

References

The Pharmacokinetics of Quaternary Ammonium Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the absorption, distribution, metabolism, and excretion of a ubiquitous class of compounds, providing critical data and methodologies for drug development and safety assessment.

Quaternary ammonium (B1175870) compounds (QACs) are a diverse group of chemicals characterized by a positively charged nitrogen atom, widely utilized as disinfectants, antiseptics, preservatives, and surfactants in a vast array of industrial, commercial, and household products.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41] Their cationic nature dictates their pharmacokinetic profile, influencing their interaction with biological membranes and overall disposition in the body. This technical guide provides a comprehensive overview of the pharmacokinetics of QACs, tailored for researchers, scientists, and drug development professionals.

Core Pharmacokinetic Profile (ADME)

The journey of QACs through the body is governed by the four key processes of absorption, distribution, metabolism, and excretion (ADME).

Absorption

The absorption of QACs is highly dependent on the route of exposure and the specific chemical structure of the compound, particularly the length of the alkyl chains which influences its lipophilicity.

  • Oral Absorption: Generally, the oral bioavailability of QACs is low to moderate.[1] Their permanent positive charge limits their passive diffusion across the lipid-rich membranes of the gastrointestinal tract. However, some absorption does occur, and factors such as the presence of food can significantly impact the extent of absorption. For instance, the oral absorption of some QAC drugs is markedly reduced when taken with food.

  • Dermal Absorption: The intact skin provides an effective barrier against the dermal uptake of many QACs.[22][27] However, prolonged exposure or compromised skin integrity can lead to increased absorption. Studies have shown that less than 0.5% of an applied dose of didecyldimethylammonium chloride (DDAC) reaches the receptor fluid after 48 hours in in vitro dermal absorption studies.[22][27]

  • Inhalation: The inhalation route can lead to more significant systemic exposure compared to oral administration, as it bypasses the first-pass metabolism in the liver.

The absorption of QACs is also influenced by active transport mechanisms. P-glycoprotein (P-gp), an efflux transporter found in the intestines, can actively pump QACs back into the intestinal lumen, thereby limiting their absorption.[21][25][42][34] Conversely, organic cation transporters (OCTs) can facilitate the uptake of QACs into cells.[6][11][14][30][31]

Distribution

Once absorbed, QACs are distributed throughout the body via the systemic circulation. Their distribution is influenced by their physicochemical properties and their affinity for various tissues.

  • Tissue Distribution: QACs have been detected in various organs, including the lungs, kidneys, and liver, which are considered potential reservoirs for these compounds.[7][9] Studies in rats have shown that after intravenous administration of benzalkonium chloride (BZK), the concentrations in the lung and kidney were higher than in the blood.[7][9] The distribution is also dependent on the alkyl chain length of the QAC, with longer chains showing a tendency to remain in the blood for a longer duration.[5][10]

  • Plasma Protein Binding: QACs can bind to plasma proteins, which limits their distribution to tissues and their availability for metabolism and excretion. The extent of protein binding varies among different QACs.

Metabolism

The metabolism of QACs is not yet fully elucidated, but it is known to occur primarily in the liver.

  • Hepatic Metabolism: The cytochrome P450 (CYP) enzyme system is involved in the Phase I metabolism of some QACs. Phase II metabolism, involving conjugation reactions, can also occur.

  • Metabolites: Many QACs are not extensively metabolized and are excreted from the body unchanged.[1] For those that are metabolized, oxidation of the alkyl side chains is a common pathway.[1]

Excretion

The primary routes of excretion for QACs and their metabolites are through the feces and urine.[1]

  • Fecal Excretion: Due to their poor oral absorption, a significant portion of ingested QACs is excreted in the feces.

  • Renal Excretion: For the fraction of QACs that is absorbed systemically, renal excretion is a major elimination pathway. This process can involve active tubular secretion mediated by transporters such as OCTs.

  • Biliary Excretion: Biliary excretion into the feces is another route of elimination for some QACs.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for representative quaternary ammonium compounds from preclinical studies. It is important to note that these values can vary depending on the animal species, dose, and experimental conditions.

Table 1: Pharmacokinetic Parameters of Benzalkonium Chloride (BZK) in Rats

ParameterRoute of AdministrationDoseValueReference
Elimination Half-lifeIntravascular (JV and FA)15 mg/kgSimilar between JV and FA routes[9]
Tissue DistributionIntravenous15 mg/kgLung and kidney concentrations > blood and liver concentrations[9]
Alkyl Chain InfluenceIntravenous13.9 mg/kgLonger alkyl chains show lower elimination tendencies[5][10]

JV: Jugular Vein, FA: Femoral Artery

Table 2: Pharmacokinetic Parameters of Didecyldimethylammonium Chloride (DDAC)

ParameterSpeciesRoute of AdministrationObservationReference
Oral AbsorptionRatOralPoorly absorbed (<10%)[1]
Dermal AbsorptionIn vitro (Human Skin)Topical<0.5% of applied dose reached receptor fluid after 48h[22][27]
ExcretionRatOralPrimarily eliminated in feces within three days[1]
Bioaccumulation--Low potential[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic properties of QACs. Below are outlines of key experimental protocols.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is used to determine the rate at which a QAC is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Objective: To assess the metabolic stability of a QAC in the presence of liver microsomes.

Materials:

  • Test QAC

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent (for reaction termination)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the test QAC in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow temperature equilibration.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent QAC using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent QAC against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Caco-2 Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of compounds. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[43][2][3][8][15]

Objective: To determine the apparent permeability coefficient (Papp) of a QAC across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test QAC

  • Lucifer yellow or another marker for monolayer integrity

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Perform a leak test using a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the transport buffer containing the test QAC to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A): a. Add the transport buffer containing the test QAC to the basolateral chamber. b. Add fresh transport buffer to the apical chamber. c. At specified time intervals, collect samples from the apical chamber.

  • Sample Analysis: Determine the concentration of the QAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the QAC in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters like P-gp.

In Vivo Pharmacokinetic Study in Rodents

This type of study provides essential information about the ADME of a QAC in a living organism.

Objective: To determine the pharmacokinetic profile of a QAC in rats or mice after intravenous and/or oral administration.

Materials:

  • Test QAC

  • Rodents (e.g., Sprague-Dawley rats)

  • Dosing vehicles (e.g., saline, PEG400)

  • Syringes, needles, gavage tubes

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Animal Acclimatization and Dosing: Acclimatize the animals to the laboratory conditions. Administer the QAC via the desired route (e.g., intravenous bolus via the tail vein or oral gavage).

  • Blood Sampling: At predetermined time points after dosing, collect blood samples (typically from the tail vein, saphenous vein, or via cardiac puncture for terminal samples).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Analyze the plasma samples for the concentration of the QAC using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data. Use pharmacokinetic software to calculate key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) for oral administration (by comparing AUCoral with AUCiv).

Key Biological Interactions and Pathways

The biological effects and pharmacokinetic behavior of QACs are significantly influenced by their interactions with cellular components and pathways.

Interaction with Cellular Transporters

As cationic molecules, QACs are substrates for various transporters that mediate their movement across cell membranes.

Transporter_Interaction cluster_intestinal_epithelium Intestinal Epithelial Cell Lumen Intestinal Lumen (High QAC concentration) OCT Organic Cation Transporters (OCTs) Lumen->OCT Uptake Blood Bloodstream (Low QAC concentration) QAC_Lumen QAC QAC_Cell QAC QAC_Cell->Blood Absorption Pgp P-glycoprotein (P-gp) QAC_Cell->Pgp Efflux OCT->QAC_Cell Pgp->Lumen

Caption: Interaction of QACs with intestinal transporters.

Cytotoxicity Pathway

At higher concentrations, QACs can exert cytotoxic effects, primarily through the disruption of cell membranes and induction of apoptosis.

Cytotoxicity_Pathway QAC Quaternary Ammonium Compound (QAC) Membrane Cell Membrane Disruption QAC->Membrane Mitochondria Mitochondrial Dysfunction QAC->Mitochondria CellDeath Cell Death Membrane->CellDeath Lysis Caspase Caspase Activation Mitochondria->Caspase Initiation Apoptosis Apoptosis Apoptosis->CellDeath Caspase->Apoptosis

Caption: General pathway of QAC-induced cytotoxicity.

Experimental Workflow for In Vivo Pharmacokinetic Study

A logical workflow is essential for conducting a successful in vivo pharmacokinetic study.

PK_Workflow A Animal Acclimatization & Dosing B Serial Blood Sampling A->B C Plasma Preparation B->C D LC-MS/MS Analysis C->D E Pharmacokinetic Data Analysis D->E F Determination of PK Parameters (Cmax, Tmax, AUC, t½) E->F

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

The pharmacokinetics of quaternary ammonium compounds are complex and influenced by a multitude of factors, including their chemical structure, the route of administration, and interactions with biological systems. A thorough understanding of their ADME properties is paramount for the development of safe and effective products containing these widely used chemicals. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate the pharmacokinetic profiles of specific QACs and to inform risk assessments and drug development decisions. As research in this area continues, a more comprehensive picture of the disposition of this diverse class of compounds will emerge, contributing to their safer and more effective use.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of muscarine (B1676868) and its related alkaloids. Muscarine, a natural product found in certain mushroom species, was the first parasympathomimetic substance to be studied and has been instrumental in the characterization of the cholinergic nervous system.[1] This document details the chemical properties, mechanisms of action, and structure-activity relationships of these compounds. Furthermore, it provides an overview of their toxicological profiles and outlines detailed experimental protocols for their study, catering to researchers, scientists, and professionals in drug development.

Introduction to Muscarine and its Analogs

Muscarine is a quaternary ammonium (B1175870) salt that mimics the action of the neurotransmitter acetylcholine (B1216132) (ACh) at a specific class of its receptors, now known as muscarinic acetylcholine receptors (mAChRs).[1][2] It is found in various mushroom genera, with dangerously high concentrations present in species of Inocybe and Clitocybe.[1] While the fly agaric mushroom, Amanita muscaria, from which muscarine was first isolated, contains only trace amounts of this alkaloid, its historical significance is notable.[1][2]

The molecular structure of muscarine, particularly its five-membered ring and quaternary nitrogen, confers a conformational rigidity that allows for selective interaction with mAChRs.[2] This selectivity has made muscarine and its synthetic analogs invaluable tools for probing the physiological and pharmacological roles of the five identified mAChR subtypes (M1-M5).

Quantitative Pharmacological Data

The pharmacological activity of muscarine and its analogs is quantified by their binding affinity (Ki) and functional potency (EC50) or inhibitory concentration (IC50) at the different mAChR subtypes. This data is crucial for understanding their selectivity and potential therapeutic applications.

Alkaloid/AnalogM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference(s)
Acetylcholine2,300320---[3]
Carbachol1,200320---[3]
Oxotremorine-M-----[4]
Pilocarpine (B147212)-----[4][5][6]
Aceclidine-----[5]
VU6013720>10,000126>10,0001.6>10,000[7]
Alkaloid/AnalogM1 EC50 (nM)M2 EC50/IC50 (nM)M3 EC50 (nM)M4 EC50/IC50 (nM)M5 EC50 (nM)Reference(s)
Acetylcholine56----[8]
Carbachol1,700----[8]
Oxotremorine---47.2 (IC50)-[9]
Pilocarpine6,800----[8]
McN-A-34311----[8]
Iperoxo24.8----[8]
Xanomeline37----[8]
VU0238429>30,000->30,000-1,160[10]

Table 2: Functional Potencies (EC50/IC50) of Selected Muscarinic Agonists at Human mAChR Subtypes. Note: Data is derived from various functional assays (e.g., calcium mobilization for M1/M3/M5, cAMP inhibition for M2/M4). The specific assay conditions can influence the absolute values.

Mechanism of Action and Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play roles in the central nervous system.[11] The five subtypes are broadly categorized into two families based on their G-protein coupling.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins.[12] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse physiological responses such as smooth muscle contraction and glandular secretion.[12]

Gq_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol Muscarinic Agonist Muscarinic Agonist M1/M3/M5 Receptor M1/M3/M5 Receptor Muscarinic Agonist->M1/M3/M5 Receptor Binds Gq_alpha Gαq M1/M3/M5 Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates targets leading to Gi_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol Muscarinic Agonist Muscarinic Agonist M2/M4 Receptor M2/M4 Receptor Muscarinic Agonist->M2/M4 Receptor Binds Gi_alpha Gαi M2/M4 Receptor->Gi_alpha Activates G_beta_gamma Gβγ M2/M4 Receptor->G_beta_gamma Dissociates AC Adenylyl Cyclase Gi_alpha->AC Inhibits Ion_Channel K⁺ Channel G_beta_gamma->Ion_Channel Opens ATP ATP AC->ATP Converts Cellular_Response Inhibitory Cellular Response Ion_Channel->Cellular_Response Hyperpolarization cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->Cellular_Response Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing mAChR Subtype start->prep_membranes setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_membranes->setup_plate add_reagents Add [³H]-NMS and Test Compound/Atropine setup_plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

References

Unraveling the Enigma of Muscaridine: A Technical Examination of its Physiological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Jena, Germany - In the intricate world of natural toxins and their interactions with physiological systems, the muscarinic acetylcholine (B1216132) receptors have long been a focal point of research. While the effects of muscarine (B1676868), a potent agonist of these receptors, are well-documented, its congener, muscaridine, has remained a pharmacological enigma. This technical guide synthesizes the current understanding of this compound's physiological role, with a primary focus on recent findings that challenge long-held assumptions. Intended for researchers, scientists, and professionals in drug development, this document provides a detailed overview of the key experimental evidence, methodologies, and the stark distinction between this compound and its well-known counterpart, muscarine.

Executive Summary

Distinguishing this compound from Muscarine

It is critical to differentiate between muscarine and this compound, as their structural similarities belie their distinct pharmacological activities. Muscarine is a well-established agonist of muscarinic acetylcholine receptors, mimicking the action of the endogenous neurotransmitter acetylcholine and leading to a range of physiological effects associated with the parasympathetic nervous system.

In contrast, this compound's interaction with these receptors has been largely uncharacterized until recently. The 2024 study by Dörner and colleagues provides the most definitive evidence to date regarding its lack of activity at the M3 receptor subtype.

Core Finding: this compound and the M3 Receptor

Quantitative Data Summary

The following table summarizes the qualitative results from the key experiment by Dörner et al. (2024). The study utilized a positive control, carbachol (B1668302) (a known muscarinic agonist), to validate the assay system.

CompoundConcentration(s) TestedTarget ReceptorCell LinePrimary ReadoutObserved Effect on M3 Receptor Activation
This compound0.1 µMM3 Muscarinic Acetylcholine ReceptorHEK293 (stably expressing M3)Intracellular Ca²⁺ InfluxNo activation
Carbachol (Positive Control)0.1 µM and 10 µMM3 Muscarinic Acetylcholine ReceptorHEK293 (stably expressing M3)Intracellular Ca²⁺ InfluxActivation
Vehicle (Negative Control)Not specifiedM3 Muscarinic Acetylcholine ReceptorHEK293 (stably expressing M3)Intracellular Ca²⁺ InfluxNo activation

Experimental Protocols

While the full detailed protocol from the pivotal 2024 study is not publicly available, a representative methodology for a calcium flux assay to determine M3 receptor activation in HEK293 cells is provided below. This protocol is based on standard practices in the field.

Representative Protocol: M3 Receptor Activation via Calcium Flux Assay

Objective: To determine if a test compound (e.g., this compound) activates the M3 muscarinic acetylcholine receptor by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human M3 muscarinic acetylcholine receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent for M3 expression).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Pluronic F-127.

  • Test compound (this compound).

  • Positive control (e.g., carbachol).

  • Negative control (vehicle, e.g., DMSO).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture and Plating:

    • Culture the M3-expressing HEK293 cells in appropriate medium at 37°C and 5% CO₂.

    • Seed the cells into 96-well microplates at a suitable density and allow them to adhere and form a confluent monolayer overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the dye-loading solution to each well and incubate for 1-2 hours at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (this compound) and the positive control (carbachol) in assay buffer at a concentration that is 10x the final desired concentration.

  • Calcium Flux Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader and allow it to equilibrate to the desired temperature.

    • Measure the baseline fluorescence for a set period.

    • Use the plate reader's automated injector to add the test compound, positive control, or negative control to the respective wells.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Analyze the data by calculating the peak fluorescence response for each well.

    • Compare the response of the test compound to the positive and negative controls to determine if it activates the M3 receptor.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the M3 receptor signaling pathway and the experimental workflow used to assess this compound's activity.

Experimental_Workflow start Start: Culture HEK293 cells stably expressing M3 receptor plate_cells Seed cells into 96-well plate start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading read_baseline Measure baseline fluorescence dye_loading->read_baseline add_compound Inject Compound (this compound or Controls) read_baseline->add_compound read_response Measure fluorescence change over time add_compound->read_response analyze Analyze data: Compare peak response to controls read_response->analyze end Conclusion: Determine M3 receptor activation analyze->end

An In-depth Technical Guide to Muscaridine (CAS 6801-43-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscaridine (CAS 6801-43-0) is a naturally occurring alkaloid, structurally related to the well-known parasympathomimetic agent, muscarine (B1676868).[1] Found in certain species of mushrooms, particularly within the genera Inocybe and Clitocybe, this compound's pharmacological profile is of significant interest to researchers studying the cholinergic nervous system.[1] This technical guide provides a comprehensive overview of the current research on this compound, including its chemical properties, known pharmacological activities, and detailed experimental protocols for its study. A key finding is that while structurally similar to muscarine, this compound exhibits a markedly different interaction with muscarinic acetylcholine (B1216132) receptors, most notably a lack of agonist activity at the M3 receptor subtype. This document aims to serve as a foundational resource for scientists engaged in cholinergic signaling research and drug development.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) compound with the following key identifiers and properties:

PropertyValueReference
CAS Number 6801-43-0[1]
Molecular Formula C₉H₂₂NO₂⁺[1]
Molecular Weight 176.28 g/mol [1]
IUPAC Name [(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium[1]
Canonical SMILES CC(C(CCC--INVALID-LINK--(C)C)O)O[1]
Isomeric SMILES C--INVALID-LINK--(C)C)O">C@@HO[1]
InChI Key LPZBCQRFTKPWLL-DTWKUNHWSA-N[1]

Pharmacological Profile

This compound's interaction with the cholinergic system is primarily through muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptors (M1-M5) that mediate the majority of the effects of acetylcholine in the central and peripheral nervous systems.

Muscarinic Receptor Binding and Functional Activity

Current research indicates a significant divergence in the pharmacological activity of this compound compared to its structural analog, muscarine. While muscarine is a potent agonist at various muscarinic receptor subtypes, available data for this compound suggests a much weaker or non-existent agonist profile.

Quantitative Data Summary:

Receptor SubtypeBinding Affinity (Ki)Functional Activity (EC₅₀/IC₅₀)Reference(s)
M1 Data not availableData not available
M2 Data not availableData not available
M3 Data not availableNo detectable agonist activity up to 10 µM[1]
M4 Data not availableData not available
M5 Data not availableData not available

This table highlights the current gap in the comprehensive pharmacological characterization of this compound across all muscarinic receptor subtypes.

The lack of agonist activity at the M3 receptor is a critical finding, as this subtype is heavily involved in smooth muscle contraction and glandular secretion. This suggests that this compound's physiological effects, if any, may be mediated by other muscarinic receptor subtypes or through different mechanisms altogether.

Muscarinic Acetylcholine Receptor Signaling Pathways

Understanding the signaling pathways of the five muscarinic receptor subtypes is crucial for interpreting the potential effects of this compound.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptor subtypes primarily couple to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space This compound This compound M1_M3_M5 M1, M3, M5 Receptor This compound->M1_M3_M5 Binds Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.

Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptor subtypes couple to the Gi/o family of G proteins. Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Gi_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space This compound This compound M2_M4 M2, M4 Receptor This compound->M2_M4 Binds Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate, Inhibition of Neurotransmitter Release) PKA->Cellular_Response_Gi Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (M1-M5) - [³H]-NMS - this compound Dilutions - Atropine Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells Prepare_Reagents->Plate_Setup Incubation Incubate to Equilibrium (e.g., 60-90 min at RT) Plate_Setup->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki Scintillation->Data_Analysis End End Data_Analysis->End

References

The Enigmatic Presence of Muscaridine in Entoloma rhodopolium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entoloma rhodopolium, commonly known as the wood pinkgill, is a poisonous mushroom found across Eurasia and North America.[1] Its toxicity is attributed to a cocktail of compounds, including muscarine-like substances.[2] Among these is muscaridine, a quaternary amine congener of the well-studied parasympathomimetic agent, muscarine. While the presence of this compound in E. rhodopolium is documented, a comprehensive understanding of its concentration, biosynthetic origins, and precise pharmacological action remains elusive. This technical guide synthesizes the current knowledge on the natural occurrence of this compound in E. rhodopolium, outlines putative experimental protocols for its study, and discusses its known interactions with cellular signaling pathways. The conspicuous absence of quantitative data and specific biosynthetic information highlights critical areas for future research.

Introduction

Entoloma rhodopolium is a species of mushroom notorious for causing severe gastrointestinal distress upon ingestion.[1] Cases of poisoning are frequently reported, particularly in Japan, where it is often mistaken for edible species like Entoloma sarcopum.[1] The toxic principles isolated from this mushroom include choline, muscarine, and this compound.[1] While muscarine's effects as a potent agonist of muscarinic acetylcholine (B1216132) receptors are well-characterized, this compound's pharmacological profile is less understood. This guide aims to provide a detailed overview of the current state of research on this compound from E. rhodopolium, offering a valuable resource for researchers investigating fungal toxins and developing novel therapeutics.

Natural Occurrence and Quantitative Data

This compound has been identified as a toxic component of Entoloma rhodopolium.[1] However, a thorough review of the scientific literature reveals a significant lack of quantitative data regarding the concentration of this compound in this mushroom species. The precise amount of this compound can likely vary based on geographical location, substrate, and the developmental stage of the mushroom. The absence of standardized quantitative analysis represents a major gap in the toxicological assessment of E. rhodopolium.

Table 1: Toxic Alkaloids Identified in Entoloma rhodopolium

CompoundChemical ClassStatus in E. rhodopoliumQuantitative Data
This compoundQuaternary Ammonium AlkaloidIsolated as a toxic agent[1]Not available in the reviewed literature
MuscarineQuaternary Ammonium AlkaloidIsolated as a toxic agent[1]Not available in the reviewed literature
CholineQuaternary Ammonium CompoundIsolated as a toxic agent[1]Not available in the reviewed literature

Experimental Protocols

The following sections propose detailed methodologies for the extraction, isolation, and quantification of this compound from Entoloma rhodopolium. These protocols are based on established techniques for the analysis of mushroom toxins, adapted for the specific study of this compound.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from fresh or dried fruiting bodies of E. rhodopolium.

Workflow for this compound Extraction and Isolation

Extraction_Workflow A Mushroom Sample (E. rhodopolium) B Homogenization (in 80% Methanol) A->B Step 1 C Centrifugation B->C Step 2 D Supernatant (Crude Extract) C->D Step 3 E Solid-Phase Extraction (SPE) (Cation Exchange Cartridge) D->E Step 4 F Elution (Acidified Methanol) E->F Step 5 G Purified this compound Fraction F->G Step 6 H LC-MS/MS Analysis G->H Step 7

Caption: A generalized workflow for the extraction and purification of this compound.

Methodology:

  • Sample Preparation: Fresh Entoloma rhodopolium fruiting bodies are cleaned and homogenized. For dried samples, the material is first ground into a fine powder.

  • Extraction: The homogenized or powdered mushroom material is extracted with an 80% methanol (B129727) solution. This mixture is agitated for several hours to ensure efficient extraction of the polar alkaloid.

  • Centrifugation: The mixture is then centrifuged to separate the solid mushroom debris from the liquid extract.

  • Crude Extract Collection: The supernatant, containing the crude extract of mushroom metabolites, is carefully collected.

  • Solid-Phase Extraction (SPE): The crude extract is passed through a strong cation exchange SPE cartridge. This compound, being a quaternary amine, will bind to the stationary phase.

  • Elution: The cartridge is washed with methanol to remove neutral and anionic impurities. This compound is then eluted using an acidified methanol solution (e.g., methanol with 0.1% formic acid).

  • Purification: The eluted fraction containing this compound can be further purified using techniques like preparative high-performance liquid chromatography (HPLC).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of mushroom toxins.

Workflow for LC-MS/MS Quantification of this compound

LCMS_Workflow A Purified this compound Sample B Injection into HPLC System A->B C Chromatographic Separation (e.g., C18 column) B->C D Eluent to Mass Spectrometer C->D E Electrospray Ionization (ESI) D->E F Tandem Mass Spectrometry (MS/MS) (MRM Mode) E->F G Data Acquisition and Analysis F->G Muscarinic_Signaling M1 M1 Gq Gq/11 M1->Gq M2 M2 Gi Gi/o M2->Gi M3 M3 M3->Gq No_Activation No Activation M4 M4 M4->Gi M5 M5 M5->Gq PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP This compound This compound This compound->M3

References

In-Depth Technical Guide on the Toxicological Profile of Muscaridine

Author: BenchChem Technical Support Team. Date: December 2025

A Proposed Framework Based on the Well-Characterized Analogue, Muscarine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant lack of toxicological data for Muscaridine. A recent 2024 study indicates that this compound does not activate the M3 muscarinic acetylcholine (B1216132) receptor, suggesting a different toxicological profile from its close analogue, Muscarine. This document provides a comprehensive toxicological profile of Muscarine as a surrogate to guide future research on this compound. All data and protocols herein, unless otherwise specified, pertain to Muscarine and should be used as a comparative baseline for the investigation of this compound.

Executive Summary

This compound is a naturally occurring alkaloid and a congener of the well-studied parasympathomimetic agent, Muscarine. While the toxicological profile of Muscarine is extensively documented, this compound remains largely uncharacterized. This guide addresses this critical knowledge gap by providing a comprehensive overview of the known toxicology of Muscarine, thereby establishing a foundational framework for the systematic toxicological evaluation of this compound. This document details the mechanism of action, pharmacokinetics, and acute toxicity of Muscarine, and outlines detailed experimental protocols for future toxicological studies on this compound, including genotoxicity, carcinogenicity, and reproductive toxicity, in line with international guidelines.

Mechanism of Action: Muscarinic Acetylcholine Receptors

Muscarine exerts its effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system. There are five subtypes of mAChRs (M1-M5), which are broadly classified into two main signaling pathways.

2.1 M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptors are coupled to the Gq/11 family of G-proteins. Upon agonist binding, these receptors activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmission.

Gq_11_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine Muscarine M1_M3_M5 M1/M3/M5 Receptor Muscarine->M1_M3_M5 Binds Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction, Secretion) Ca2->Response PKC->Response

M1/M3/M5 Receptor Gq/11 Signaling Pathway

2.2 M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 receptors are coupled to the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to a decrease in the activity of Protein Kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue.

Gio_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine Muscarine M2_M4 M2/M4 Receptor Muscarine->M2_M4 Binds Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization GIRK->Hyperpolarization PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response Hyperpolarization->Response

M2/M4 Receptor Gi/o Signaling Pathway

Pharmacokinetics of Muscarine (ADME)

The pharmacokinetic profile of Muscarine is characterized by its quaternary ammonium (B1175870) structure, which dictates its absorption, distribution, metabolism, and excretion.

Parameter Description Reference
Absorption Poorly absorbed from the gastrointestinal tract due to its high polarity and permanent positive charge. This results in low oral bioavailability.[1]
Distribution As a quaternary amine, Muscarine does not readily cross the blood-brain barrier, leading to predominantly peripheral effects.[1]
Metabolism There is little evidence to suggest that Muscarine is metabolized in the body. It is not hydrolyzed by acetylcholinesterase, which contributes to its prolonged duration of action compared to acetylcholine.[1]
Excretion Primarily eliminated unchanged via renal clearance.[1]

Toxicology of Muscarine

4.1 Acute Toxicity

Muscarine poisoning is characterized by a rapid onset of symptoms (typically within 30 minutes to 2 hours) and a constellation of effects consistent with generalized cholinergic stimulation. These are often remembered by the mnemonic SLUDGE(M): Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis, and Miosis.

Table 1: Acute Lethal Dose (LD50) of Muscarine in Animal Models

Species Route of Administration LD50 Reference
MouseIntravenous (IV)0.23 mg/kg[2][3]
MouseIntraperitoneal (IP)2.5 mg/kg[4]
MouseSubcutaneous (SC)3.8 mg/kg[4]
RatIntravenous (IV)4.5 mg/kg[4]
RatOral45 mg/kg[4]

Table 2: Reported Human Lethal Dose of Muscarine

Estimated Lethal Dose Reference
180-300 mg[2][5]

4.2 Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a notable absence of data from standardized genotoxicity, carcinogenicity, or reproductive and developmental toxicity studies for Muscarine in the public domain. This represents a significant data gap that would need to be addressed for any analogue intended for pharmaceutical development.

Proposed Experimental Protocols for this compound

The following section outlines detailed methodologies for key toxicological assays that would be essential for establishing the toxicological profile of this compound. These protocols are based on internationally accepted OECD guidelines.

5.1 Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

This study is designed to determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).

Experimental Workflow:

Acute_Toxicity_Workflow start Start: Select Animal Model (e.g., Female Wistar Rats) acclimatize Acclimatization (Minimum 5 days) start->acclimatize fasting Fasting (Overnight, water ad libitum) acclimatize->fasting dosing Dose Administration (Single oral gavage, starting dose 300 mg/kg) fasting->dosing observe_initial Initial Observation (First 4 hours continuously) dosing->observe_initial observe_daily Daily Observation (14 days for clinical signs and mortality) observe_initial->observe_daily weighing Body Weight Measurement (Day 0, 7, and 14) observe_daily->weighing endpoint Endpoint Decision weighing->endpoint endpoint->dosing Adjust dose and re-test if needed necropsy Gross Necropsy (All animals at termination) endpoint->necropsy No further testing if outcome is clear stop End of Study (Data analysis and classification) necropsy->stop

Workflow for Acute Oral Toxicity Study (OECD 423)

Methodology:

  • Test System: Young, healthy adult rats (e.g., Wistar strain), typically females as they are often slightly more sensitive.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for an overnight fast before dosing.

  • Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Dosing Procedure: A single dose is administered by oral gavage. The starting dose is selected from one of the fixed levels (5, 50, 300, or 2000 mg/kg) based on any existing data. A stepwise procedure is used, with 3 animals per step. The outcome of the first step determines the next dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, autonomic and central nervous system activity, and behavior) and body weight changes for at least 14 days.

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The results are used to classify the substance into one of the GHS categories for acute toxicity.

5.2 Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow:

Ames_Test_Workflow start Start: Prepare Tester Strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537) mix Mix Bacteria, this compound, and S9 Mix (or buffer) start->mix prepare_s9 Prepare S9 Mix (For metabolic activation) prepare_s9->mix prepare_test Prepare this compound Concentrations (And positive/negative controls) prepare_test->mix plate Pour mixture onto minimal glucose agar (B569324) plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to negative control, assess dose-response) count->analyze

Workflow for the Ames Test (OECD 471)

Methodology:

  • Tester Strains: A set of bacterial strains with different mutations in the histidine (Salmonella) or tryptophan (E. coli) operon is used. Commonly used strains include S. typhimurium TA98, TA100, TA1535, and TA1537.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from the liver of induced rodents) to detect metabolites that may be mutagenic.

  • Test Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration.

  • Data Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.

5.3 In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Cell Cultures: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

  • Exposure: Cells are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).

  • Microscopic Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: The frequency of aberrant cells is calculated for each concentration and compared to concurrent negative and positive controls.

5.4 Reproductive and Developmental Toxicity Screening (Following OECD Guideline 421)

This screening study provides initial information on the potential effects of a substance on reproductive performance and the development of offspring.

Methodology:

  • Animal Model: Typically, rats are used.

  • Dosing: The test substance is administered to males for a minimum of four weeks and to females for two weeks before mating, during mating, and for females, throughout gestation and lactation until at least day 4 post-partum. At least three dose levels and a control group are used.

  • Endpoints:

    • Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, and gross pathology.

    • Offspring: Number of live and dead pups, pup weight, sex ratio, and clinical observations.

  • Data Analysis: The data are analyzed to identify any adverse effects on mating, fertility, pregnancy, maternal behavior, and offspring viability and growth.

Conclusion and Future Directions

The toxicological profile of this compound is currently undefined. The recent finding that it does not activate the M3 muscarinic receptor suggests that its toxicological properties may differ significantly from those of Muscarine. This technical guide has provided a comprehensive overview of the known toxicological profile of Muscarine to serve as a critical reference point for future investigations.

To adequately characterize the safety of this compound, a systematic evaluation is imperative. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a roadmap for this essential research. Future studies should prioritize the determination of the acute toxicity of this compound, followed by a battery of in vitro and in vivo genotoxicity assays. Should these initial studies indicate a favorable profile, further investigation into sub-chronic and chronic toxicity, carcinogenicity, and reproductive and developmental toxicity will be necessary to fully elucidate its toxicological profile and determine its potential for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Muscaridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis and purification of muscaridine, a quaternary ammonium (B1175870) alkaloid and an analog of the neurotransmitter acetylcholine (B1216132). While specific literature on the de novo synthesis of this compound is limited, this protocol outlines a plausible and efficient synthetic route adapted from established methods for the synthesis of muscarine (B1676868) and related analogs. The protocol includes a multi-step synthesis beginning from readily available starting materials, followed by a comprehensive purification strategy employing column chromatography and recrystallization to yield high-purity this compound. Detailed experimental procedures, data presentation in tabular format for clarity, and analytical characterization are provided. Additionally, signaling pathways associated with muscarinic acetylcholine receptors and the experimental workflow are visualized using diagrams to facilitate understanding.

Introduction

This compound is a naturally occurring quaternary ammonium compound found in certain mushroom species.[1][2] As an analog of muscarine and acetylcholine, it is of interest to researchers studying the pharmacology of the cholinergic nervous system. This compound acts as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretion.[3][4] The five subtypes of mAChRs (M1-M5) are distributed throughout the central and peripheral nervous systems, making them important targets for drug development.[5][6][7] A reliable method for the synthesis and purification of this compound is essential for advancing research into its pharmacological properties and potential therapeutic applications.

This application note details a proposed synthetic pathway and a robust purification protocol for obtaining high-purity this compound suitable for research purposes.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process adapted from the well-established synthesis of muscarine, commencing from (S)-ethyl lactate. The key steps involve the protection of the hydroxyl group, reduction of the ester to an aldehyde, stereoselective allylation, epoxidation, and subsequent ring-opening and quaternization to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow A (S)-Ethyl Lactate B Protection of Hydroxyl Group A->B TBDPSCl, Imidazole C Protected (S)-Ethyl Lactate B->C D Reduction to Aldehyde C->D DIBAL-H E Protected Lactaldehyde D->E F Stereoselective Allylation E->F Allylmagnesium Bromide G Homoallylic Alcohol F->G H Epoxidation G->H m-CPBA I Epoxide Intermediate H->I J Ring Opening with Trimethylamine I->J 1. H2, Pd/C 2. TsCl, Pyridine 3. Trimethylamine K This compound Synthesis J->K L Purification K->L Column Chromatography, Recrystallization M Pure this compound L->M Purification_Workflow A Crude this compound B Ion-Pair Column Chromatography A->B Silica Gel, CH2Cl2/MeOH/NH4OH C Eluted Fractions B->C D Fraction Analysis (TLC/LC-MS) C->D E Pooling of Pure Fractions D->E F Solvent Evaporation E->F G Partially Purified this compound F->G H Recrystallization G->H Ethanol/Ether I Pure Crystalline this compound H->I Muscarinic_Signaling cluster_0 M1, M3, M5 Receptor Pathway cluster_1 M2, M4 Receptor Pathway M135 This compound (Agonist) R135 M1/M3/M5 Receptor M135->R135 Gq Gq/11 R135->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response Ca->Response1 PKC->Response1 M24 This compound (Agonist) R24 M2/M4 Receptor M24->R24 Gi Gi/o R24->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP Production AC->cAMP Response2 Cellular Response cAMP->Response2

References

Analytical Methods for the Detection of Muscaridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscaridine, a toxic alkaloid primarily found in certain species of mushrooms, is a potent agonist of muscarinic acetylcholine (B1216132) receptors. Its detection and quantification are crucial in clinical toxicology, forensic science, and pharmacological research. These application notes provide a comprehensive overview of the primary analytical methods for this compound detection, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation and analysis are provided to guide researchers in the accurate and sensitive determination of this compound in various biological matrices.

Analytical Techniques Overview

The principal methods for the quantitative analysis of this compound are chromatography-based techniques coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for this compound detection. Its high sensitivity and specificity, coupled with the ability to analyze polar and non-volatile compounds like this compound without derivatization, make it the preferred method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, the analysis of this compound by GC-MS is challenging due to its non-volatile and polar nature. Chemical derivatization is a mandatory step to increase its volatility for gas chromatographic analysis.

Quantitative Data Summary

The following table summarizes the quantitative data for the detection of this compound in biological samples using LC-MS/MS as reported in the scientific literature.

Biological MatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (Range)Recovery (%)Citation
Human UrineLC-MS/MS0.09 ng/mL0.3 ng/mL0.3 ng/mL - 2.0 µg/mL95-96[1]
Human PlasmaLC-MS/MS-0.1 µg/L0.1 - 100 µg/L-[2]
Human Whole BloodLC-MS/MS-0.1 µg/L0.1 - 100 µg/L-[2]
Human UrineLC-MS/MS-1 µg/L1 - 100 µg/L-[2]

Experimental Protocols

Protocol 1: this compound Detection by LC-MS/MS

This protocol details a robust method for the quantification of this compound in biological fluids such as urine, plasma, and whole blood.

1. Sample Preparation

  • Protein Precipitation (for Plasma and Whole Blood):

    • To 100 µL of plasma or whole blood, add 200 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • Solid-Phase Extraction (SPE) (for Urine):

    • Conditioning: Condition a Strata X-CW SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Loading: Load 1 mL of the urine sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

    • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., Gemini C18, 150 mm x 2.0 mm, 5 µm).

    • Mobile Phase A: 8 mmol/L heptafluorobutyric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to achieve separation.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 174.

    • Product Ion (m/z): Specific product ions for quantification and qualification.

    • Internal Standard: A suitable internal standard, such as D9-muscarine, should be used for accurate quantification.[2]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Protein_Precipitation Protein Precipitation (Plasma/Blood) Sample->Protein_Precipitation SPE Solid-Phase Extraction (Urine) Sample->SPE Purified_Extract Purified_Extract Protein_Precipitation->Purified_Extract SPE->Purified_Extract LC_Separation Liquid Chromatography Separation Purified_Extract->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound Detection by LC-MS/MS.

Protocol 2: Proposed Method for this compound Detection by GC-MS

This protocol outlines a proposed method for the analysis of this compound by GC-MS, which requires a derivatization step. This method would require in-house development and validation.

1. Sample Preparation and Derivatization

  • Extraction: Extract this compound from the biological matrix using a suitable method such as SPE as described in Protocol 1.

  • Drying: Evaporate the purified extract to complete dryness under a stream of nitrogen. It is critical to remove all moisture as it can interfere with the derivatization reaction.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Cap the vial tightly and heat at 70-80°C for 1 hour to facilitate the derivatization of the hydroxyl group of this compound.

    • Cool the reaction mixture to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient suitable for the separation of the derivatized this compound.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

    • Mass Range: A suitable mass range to detect the characteristic fragments of the derivatized this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Purified_Extract Purified_Extract Drying Evaporation to Dryness Purified_Extract->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Derivatized_Sample Derivatized_Sample Derivatization->Derivatized_Sample GC_Separation Gas Chromatography Separation Derivatized_Sample->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis and Identification MS_Detection->Data_Analysis

Caption: Workflow for this compound Detection by GC-MS.

Muscarinic Acetylcholine Receptor Signaling Pathway

This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. The activation of these receptors triggers intracellular signaling cascades. The diagram below illustrates a simplified signaling pathway initiated by the binding of this compound to M1/M3/M5 and M2/M4 receptors.

Muscarinic_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling This compound This compound M1_M3_M5 M1/M3/M5 Receptor This compound->M1_M3_M5 M2_M4 M2/M4 Receptor This compound->M2_M4 Gq_11 Gq/11 M1_M3_M5->Gq_11 Gi_o Gi/o M2_M4->Gi_o PLC Phospholipase C (PLC) Gq_11->PLC activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC activates Cellular_Response_1 Cellular Response PKC->Cellular_Response_1 Cellular_Response_2 Cellular Response cAMP->Cellular_Response_2

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.

References

Application Note: Quantitative Analysis of Muscarine in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of muscarine (B1676868) in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Muscarine, a toxic alkaloid found in certain species of mushrooms, acts as a potent agonist of muscarinic acetylcholine (B1216132) receptors, and its accurate quantification is crucial for toxicological studies and drug development research. The described protocol provides a comprehensive workflow from sample preparation to data analysis, offering high selectivity and low limits of detection.

Introduction

Muscarine is a quaternary ammonium (B1175870) alkaloid first isolated from Amanita muscaria mushrooms.[1] It exerts its physiological effects by mimicking the neurotransmitter acetylcholine and binding to muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs).[2] This interaction can lead to a range of cholinergic symptoms. Accurate and sensitive analytical methods are essential for the quantification of muscarine in various samples, including fungal extracts and biological fluids, to assess exposure and understand its pharmacokinetics. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[1][3] This method allows for the precise quantification of muscarine even at low concentrations.[1][2]

Experimental Protocols

Sample Preparation

The sample preparation protocol is critical for removing interfering matrix components and concentrating the analyte.

For Mushroom Samples:

  • Homogenization: Weigh 1 gram of fresh or dried mushroom fruiting bodies and homogenize to a fine powder.[2]

  • Extraction: Add 10 mL of an extraction solvent, typically a mixture of methanol (B129727) and water (e.g., 80:20 v/v) or acetonitrile (B52724) and water.[2] To facilitate the extraction, sonicate the mixture for 30-60 minutes.[2][3]

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes to pellet solid material.[2][3]

  • Supernatant Collection: Carefully collect the supernatant for further purification.[2][3]

For Biological Fluids (Plasma, Whole Blood, Urine):

  • Precipitation: To 100 µL of the biological fluid, add 300 µL of a precipitating agent like acetonitrile.[2][4]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.[5]

  • Supernatant Collection: Collect the supernatant for analysis.

Optional but Recommended: Solid-Phase Extraction (SPE) Clean-up

For complex matrices, an SPE step can significantly improve data quality by removing interfering compounds.[2][3]

  • Cartridge Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of water and then 1 mL of methanol to remove impurities.[1]

  • Elution: Elute muscarine with a methanolic solution containing a basic modifier, such as 5% ammonium hydroxide.

HPLC-MS/MS Analysis

Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 5 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used.[1][6] An Accucore Phenyl-X analytical column has also been shown to be effective.[2][4]

  • Mobile Phase A: Water with 0.1% formic acid or an ammonium formate (B1220265) buffer.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • Precursor Ion (m/z): 174.15.[7]

  • Product Ions (m/z): 57.05, 115.05.[7]

  • Ion Source Temperature: 500°C.[8]

  • IonSpray Voltage: 3000 V.[8]

Data Presentation

Quantitative data for the HPLC-MS/MS method for muscarine analysis is summarized in the table below. The values are representative and may vary depending on the specific instrument and matrix.

ParameterBiological Fluids (Plasma, Blood, Urine)Mushroom Samples
Linearity Range 0.1 - 100 µg/L[2][4]0.05 - 200 µg/L[5]
Limit of Detection (LOD) ~0.09 µg/L[2]~0.01 mg/kg[5]
Limit of Quantification (LOQ) 0.1 µg/L[2][4]0.05 mg/kg[5]
Precision (%RSD) < 13.5%[2][4]< 19.4%[5]
Accuracy/Recovery (%) 87 - 110%[8]73.0 - 110.3%[5]

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of muscarine is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Mushroom or Biological Fluid Sample Homogenization Homogenization / Precipitation Sample->Homogenization Extraction Solvent Extraction / Sonication Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE HPLC HPLC Separation (C18 or HILIC) SPE->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Quantification Quantification (Standard Curve) MS->Quantification Result Muscarine Concentration Quantification->Result

Caption: HPLC-MS/MS workflow for muscarine quantification.

Muscarinic Acetylcholine Receptor Signaling Pathway

Muscarine acts as an agonist at muscarinic acetylcholine receptors. These receptors are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Muscarine Muscarine M1_M3_M5 M1, M3, M5 Receptors Muscarine->M1_M3_M5 M2_M4 M2, M4 Receptors Muscarine->M2_M4 Gq Gq Protein M1_M3_M5->Gq activates Gi Gi Protein M2_M4->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_1 Cellular Response Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response_2 Cellular Response cAMP->Cellular_Response_2

References

Application Notes and Protocols for the Structural Elucidation of Muscaridine Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Muscaridine, a quaternary ammonium (B1175870) alkaloid, presents a unique challenge for structural elucidation due to its specific stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its three-dimensional structure. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound. The protocols outlined herein detail the experimental setup and data analysis workflow, from sample preparation to the final structural confirmation.

Structural Elucidation of this compound

The structural elucidation of this compound relies on a suite of NMR experiments. The proton (¹H) NMR spectrum provides initial information on the number and connectivity of protons, while the carbon-13 (¹³C) NMR spectrum reveals the carbon framework. Advanced 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing the complete bonding network and stereochemical relationships within the molecule.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, acquired in D₂O at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-11.18d6.33H
H-23.75m-1H
H-33.60m-1H
H-4a1.55m-1H
H-4b1.70m-1H
H-5a1.80m-1H
H-5b1.95m-1H
H-6a3.25m-1H
H-6b3.40m-1H
N⁺(CH₃)₃3.10s-9H

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)DEPT-135
C-122.5CH₃
C-272.1CH
C-370.8CH
C-435.4CH₂
C-525.8CH₂
C-668.2CH₂
N⁺(CH₃)₃54.5CH₃

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Add Internal Standard: Add a capillary containing a known concentration of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ = 0.00 ppm).

1D NMR Spectroscopy
  • ¹H NMR Spectroscopy:

    • Instrument: 500 MHz NMR Spectrometer

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 3.0 s

    • Spectral Width: 12 ppm

  • ¹³C NMR Spectroscopy:

    • Instrument: 125 MHz NMR Spectrometer

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 200 ppm

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings within the molecule.

    • Pulse Program: cosygpqf

    • Spectral Width (F1 and F2): 12 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly attached proton and carbon atoms.

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 180 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 16

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

    • Pulse Program: hmbcgplpndqf

    • Spectral Width (F2 - ¹H): 12 ppm

    • Spectral Width (F1 - ¹³C): 200 ppm

    • Number of Increments (F1): 512

    • Number of Scans per Increment: 32

    • Long-range Coupling Delay: Optimized for 8 Hz

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To determine the spatial proximity of protons, which is critical for stereochemical assignment.

    • Pulse Program: noesygpph

    • Spectral Width (F1 and F2): 12 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 16

    • Mixing Time: 500 ms

Visualizations

Workflow for this compound Structural Elucidation

The following diagram illustrates the logical workflow for determining the structure of this compound using NMR spectroscopy.

workflow cluster_sample Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification Dissolution Dissolution in D2O Isolation->Dissolution H1_NMR 1H NMR Dissolution->H1_NMR C13_NMR 13C NMR & DEPT Dissolution->C13_NMR COSY COSY H1_NMR->COSY NOESY NOESY/ROESY H1_NMR->NOESY HSQC HSQC C13_NMR->HSQC HMBC HMBC C13_NMR->HMBC Analysis Spectral Analysis & Correlation COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY->Analysis Planar Planar Structure Determination Analysis->Planar Stereo Stereochemistry Assignment Planar->Stereo Final Final Structure Confirmation Stereo->Final

Caption: Workflow for the structural elucidation of this compound.

Muscarinic Receptor Signaling Pathway

While the specific signaling cascade initiated by this compound requires further investigation, it is known to act on muscarinic acetylcholine (B1216132) receptors. The diagram below illustrates a generalized signaling pathway for M3 muscarinic receptor activation, a common target for such compounds.[1]

signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Muscarinic Receptor (M3) G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to This compound This compound This compound->Receptor Binds to

References

Application Notes and Protocols for Cell-Based Assays of Muscarinic Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for robust cell-based functional assays to characterize the activity of agonists and antagonists targeting the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). The protocols cover the principal signaling pathways associated with these G protein-coupled receptors (GPCRs): calcium mobilization for Gq-coupled receptors (M1, M3, M5) and modulation of cyclic AMP (cAMP) for Gi-coupled receptors (M2, M4). Additionally, a protocol for a downstream reporter gene assay applicable to various GPCR signaling pathways is included.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are critical mediators of the parasympathetic nervous system and are involved in a wide array of physiological functions. Their activity is dictated by the specific G protein to which they couple upon activation by the endogenous ligand, acetylcholine, or other synthetic ligands.[1]

  • M1, M3, and M5 Receptors: These receptors predominantly couple to Gαq/11 proteins.[2] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key event in many cellular responses.[3][4]

  • M2 and M4 Receptors: These receptors primarily couple to Gαi/o proteins.[2] Activation of the Gαi subunit inhibits adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This leads to a decrease in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA).[3]

The distinct signaling cascades initiated by the different muscarinic receptor subtypes provide the basis for the functional assays described below.

Signaling Pathway Diagrams

Gq_Pathway Agonist Agonist (e.g., Acetylcholine) Receptor M1, M3, or M5 Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_release ER->Ca2_release Releases Cellular_Response Cellular Response (e.g., muscle contraction, secretion) Ca2_release->Cellular_Response Initiates

Caption: Gq Signaling Pathway for M1, M3, and M5 Receptors.

Gi_Pathway Agonist Agonist (e.g., Acetylcholine) Receptor M2 or M4 Receptor Agonist->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Leads to

Caption: Gi Signaling Pathway for M2 and M4 Receptors.

Experimental Protocols

Intracellular Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This assay quantifies the increase in intracellular calcium following the activation of Gq-coupled muscarinic receptors. It is a widely used method for identifying agonists and antagonists of M1, M3, and M5 subtypes.

Calcium_Workflow Start Start Cell_Plating 1. Plate Cells (expressing M1, M3, or M5 receptor) in a 96- or 384-well plate. Start->Cell_Plating Incubate_Overnight 2. Incubate Overnight (37°C, 5% CO₂) Cell_Plating->Incubate_Overnight Dye_Loading 3. Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) Incubate_Overnight->Dye_Loading Incubate_Dye 4. Incubate (1 hour at 37°C, then 20 min at room temp) Dye_Loading->Incubate_Dye Add_Compounds 5. Add Test Compounds (Agonists or Antagonists) Incubate_Dye->Add_Compounds Measure_Fluorescence 6. Measure Fluorescence (kinetic read on a plate reader) Add_Compounds->Measure_Fluorescence Data_Analysis 7. Data Analysis (Calculate EC₅₀/IC₅₀ values) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Calcium Mobilization Assay.
  • Cell Plating:

    • Seed cells stably or transiently expressing the M1, M3, or M5 receptor subtype into black-walled, clear-bottom 96- or 384-well microplates.

    • Culture the cells overnight at 37°C in a 5% CO₂ incubator to allow for adherence and formation of a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Often, an anion-transport inhibitor like probenecid (B1678239) is included to prevent dye leakage from the cells.

    • Aspirate the cell culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate for 1 hour at 37°C, followed by a 20-30 minute incubation at room temperature to ensure complete de-esterification of the dye within the cells.[5]

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of test compounds (agonists or antagonists) in an appropriate assay buffer.

    • For antagonist testing, pre-incubate the cells with the antagonist compounds before the addition of a known agonist.

    • Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record the baseline fluorescence for a short period (e.g., 10-20 seconds) before automatically adding the test compounds.

    • Continue to record the fluorescence signal for a period sufficient to capture the peak calcium response (e.g., 90-180 seconds).

  • Data Analysis:

    • The change in fluorescence intensity over baseline is proportional to the increase in intracellular calcium.

    • For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

    • For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀ value.

Cyclic AMP (cAMP) Assay (for M2, M4 Receptors)

This assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, following the activation of Gi-coupled M2 and M4 receptors.

  • Cell Culture:

    • Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate (e.g., 96- or 384-well).

  • Forskolin (B1673556) Stimulation:

    • To measure the inhibitory effect on cAMP production, it is necessary to first stimulate adenylyl cyclase. Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.

  • Compound Addition:

    • Add the test compounds (agonists or antagonists) to the cells and incubate for a defined period (e.g., 30 minutes).

    • For antagonist evaluation, co-incubate the antagonist with a known M2/M4 agonist in the presence of forskolin.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available detection kit. Common formats include:

      • Homogeneous Time-Resolved Fluorescence (HTRF): Based on a competitive immunoassay format.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A traditional plate-based immunoassay.

      • Luciferase-based biosensors: Genetically encoded sensors that produce a luminescent signal in response to cAMP binding.

  • Data Analysis:

    • For agonists, the decrease in cAMP levels compared to forskolin stimulation alone reflects the inhibitory effect. Plot the percent inhibition of the forskolin-stimulated cAMP response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (or IC₅₀) value.[6]

    • For antagonists, determine the ability of the compound to reverse the agonist-induced inhibition of cAMP production and calculate the IC₅₀.

Reporter Gene Assay

Reporter gene assays provide a downstream, often amplified, readout of receptor activation. They are highly versatile and can be adapted to various signaling pathways by using specific response elements in the reporter gene construct.

  • Cell Transfection:

    • Co-transfect a suitable host cell line (e.g., HEK293, CHO) with two plasmids:

      • An expression vector for the muscarinic receptor subtype of interest.

      • A reporter vector containing a response element linked to a reporter gene (e.g., luciferase, β-galactosidase). The choice of response element depends on the signaling pathway:

        • NFAT-RE (Nuclear Factor of Activated T-cells Response Element): For Gq-coupled pathways (calcium signaling).

        • CRE (cAMP Response Element): For Gs and Gi-coupled pathways (cAMP signaling).

        • SRE (Serum Response Element): For pathways involving MAP kinases.[5]

  • Cell Plating and Compound Treatment:

    • Plate the transfected cells in an appropriate multi-well plate and allow them to recover.

    • Treat the cells with the test compounds and incubate for a period sufficient to allow for gene transcription and protein expression (typically 5-6 hours).[7]

  • Lysis and Signal Detection:

    • Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

    • Measure the resulting luminescent or colorimetric signal using a plate reader.

  • Data Analysis:

    • The signal intensity is proportional to the level of receptor activation.

    • Calculate EC₅₀ and IC₅₀ values from concentration-response curves as described for the other assays.

Data Presentation: Quantitative Analysis of Muscarinic Ligands

The following tables summarize the potency (EC₅₀ for agonists, IC₅₀ for antagonists) of various standard muscarinic ligands determined using the cell-based assays described above. Values can vary depending on the specific cell line and assay conditions.

Table 1: Potency of Muscarinic Ligands in Calcium Flux Assays (M1, M3, M5 Receptors)

ReceptorLigandModePotency (EC₅₀/IC₅₀)Cell Line
M1OxotremorineAgonist9.17 x 10⁻⁷ MNomad CHRM1
M1PilocarpineAgonist34 nMCHO
M1IpratropiumAntagonist5.9 nMCHO
M3AcetylcholineAgonist5.2 nMCHO-K1
M3CarbacholAgonist57.08 nMCHO-K1
M3OxotremorineAgonist19.21 nM - 4.11 x 10⁻⁸ MCHO-K1 / HiTSeeker CHRM3
M34-DAMPAntagonistKi: 0.37 nMHuman Receptors
M5AtropineAntagonist8.8 nMCHO-K1
M54-DAMPAntagonist9.0 nMCHO-K1

Data sourced from references 2, 6, 26, 28, 36.

Table 2: Potency of Muscarinic Ligands in cAMP Assays (M2, M4 Receptors)

ReceptorLigandModePotency (EC₅₀/IC₅₀)Cell Line
M2AtropineAntagonist9.6 nMCHO-K1
M2PirenzepineAntagonist5000 nMCHO-K1
M2MethoctramineAntagonist272 nMCHO-K1
M2AF-DX 116AntagonistKi: 64 nMHuman Recombinant
M4OxotremorineAgonist4.72 x 10⁻⁸ MCHRM4 Nomad
M4Oxotremorine MAgonistEC₅₀: 88.7 nMCHO-K1/Gα15
M4AtropineAntagonistIC₅₀: 2.38 nMM4 Receptor
M4PirenzepineAntagonistpKB: 7.74NG 108-15

Data sourced from references 1, 2, 3, 7, 16, 30.

Table 3: Potency of Muscarinic Ligands in Reporter Gene Assays

ReceptorLigandModePotencyReporter SystemCell Line
M1CarbacholAgonistEC₅₀ ~1 µMNFAT-LuciferaseHEK293
M1Oxotremorine MAgonistEC₅₀ ~0.1 µMNFAT-LuciferaseHEK293
M3CarbacholAgonistEC₅₀ ~1 µMNFAT-LuciferaseHEK293
M3Oxotremorine MAgonistEC₅₀ ~0.01 µMNFAT-LuciferaseHEK293

Data interpretation based on graphical data from references 5, 8.

Conclusion

The cell-based assays outlined in these notes provide a robust framework for the pharmacological characterization of muscarinic receptor modulators. The choice of assay should be guided by the receptor subtype of interest and its primary signaling pathway. A comprehensive understanding of these methodologies is essential for researchers in academic and industrial settings focused on drug discovery and the elucidation of cholinergic signaling.

References

Application Notes: Radioligand Binding Assays for Muscarinic Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of acetylcholine's function in the nervous system.[1] There are five distinct subtypes, M1 through M5, which are involved in a wide array of physiological processes and represent significant drug targets for various diseases.[1][2] Radioligand binding assays are a cornerstone for characterizing these receptors, enabling the determination of receptor density (Bmax), ligand affinity (Kd), and the inhibition constant (Ki) of unlabeled compounds.[1][2] This document provides detailed protocols for conducting saturation and competition radioligand binding assays to assess the affinity of compounds like muscarine (B1676868) for mAChRs.

Muscarinic Receptor Signaling Pathways

The five subtypes of muscarinic acetylcholine receptors (M1-M5) couple to different G proteins, initiating distinct intracellular signaling cascades.[3][4] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[3][5] In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[3][4]

Muscarinic_Signaling cluster_Gq M1, M3, M5 Pathway cluster_Gi M2, M4 Pathway ACh1 Acetylcholine M135 M1, M3, M5 Receptor ACh1->M135 Binds Gq11 Gq/11 M135->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response Ca->Response1 PKC->Response1 ACh2 Acetylcholine M24 M2, M4 Receptor ACh2->M24 Binds Gi Gi/o M24->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Blocks conversion cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits activation Response2 Cellular Response PKA->Response2

Figure 1: Muscarinic Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings.

Protocol 1: Membrane Preparation from Rat Brain

  • Tissue Dissection: Euthanize a rat and rapidly dissect the desired brain region (e.g., cortex) on ice.[1]

  • Homogenization: Homogenize the tissue in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) using a Polytron homogenizer.[1]

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[1]

  • Washing: Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and centrifuge again at 20,000 x g for 20 minutes.[1]

  • Final Preparation: Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford).

Protocol 2: Saturation Binding Assay with [³H]-N-methylscopolamine ([³H]-NMS)

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radioligand.[1]

  • Radioligand Dilutions: Prepare serial dilutions of [³H]-NMS in Assay Buffer. A typical concentration range is 0.01 to 5 nM.[1]

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [³H]-NMS for Total Binding and Non-specific Binding (NSB).[1]

    • Total Binding: 50 µL of [³H]-NMS dilution, 50 µL of Assay Buffer, and 150 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of [³H]-NMS dilution, 50 µL of 1 µM Atropine (a non-selective muscarinic antagonist), and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.[1]

  • Washing: Quickly wash the filters with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.[1]

  • Scintillation Counting: Dry the filter mat, place it in a scintillation vial, add scintillation cocktail, and count the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[1]

Protocol 3: Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (e.g., muscarine) by measuring its ability to compete with a fixed concentration of radioligand for binding to the receptors.[1]

  • Competitor Dilutions: Prepare serial dilutions of the unlabeled test compound (muscarine) in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻³ M).[1]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:[1]

    • Total Binding: 50 µL of [³H]-NMS (at a concentration near its Kd), 50 µL of Assay Buffer, and 150 µL of membranes.[1]

    • NSB: 50 µL of [³H]-NMS, 50 µL of 1 µM Atropine, and 150 µL of membranes.[1]

    • Competition: 50 µL of [³H]-NMS, 50 µL of muscarine dilution, and 150 µL of membranes.[1]

  • Incubation, Harvesting, Washing, and Counting: Follow steps 3-6 as described in the saturation assay protocol.[1]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 1. Prepare Reagents (Membranes, Radioligand, Test Compound) P2 2. Set up Assay Plate (Total, NSB, Competition) P1->P2 P3 3. Incubate to Reach Equilibrium P2->P3 P4 4. Harvest by Filtration (Separate Bound from Free) P3->P4 P5 5. Scintillation Counting (Measure Radioactivity) P4->P5 P6 6. Calculate Specific Binding P5->P6 P7 7. Non-linear Regression Analysis P6->P7 P8 8. Determine IC50/Ki or Kd/Bmax P7->P8

Figure 2: Experimental Workflow for Radioligand Binding

Data Presentation and Analysis

Data Analysis

  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the average CPM of the total binding (or competition) wells.[1]

  • Saturation Assay: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data using a non-linear regression model for "one site saturation" to determine the Kd and Bmax values.

  • Competition Assay: Plot the specific binding as a percentage of the maximum specific binding (Y-axis) against the log concentration of the competitor (X-axis). Fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response") to determine the IC50 value.[1]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[3]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the specific receptor subtype, predetermined from saturation binding experiments.[3]

Data_Analysis_Logic cluster_input Experimental Data cluster_processing Calculation Steps cluster_output Derived Parameters cluster_equation Cheng-Prusoff Equation CPM_Total Total Binding (CPM) Calc_Specific Calculate Specific Binding (Total - NSB) CPM_Total->Calc_Specific CPM_NSB Non-specific Binding (CPM) CPM_NSB->Calc_Specific Ligand_Conc [Ligand] Curve_Fit Non-linear Regression Curve Fitting Ligand_Conc->Curve_Fit Competitor_Conc [Competitor] Competitor_Conc->Curve_Fit Calc_Specific->Curve_Fit IC50 IC50 Curve_Fit->IC50 Kd Kd Curve_Fit->Kd Bmax Bmax Curve_Fit->Bmax Eq Ki = IC50 / (1 + [L]/Kd) IC50->Eq Ki Ki Kd->Eq Eq->Ki

Figure 3: Data Analysis Logical Flow

Quantitative Data Summary

The following table summarizes the binding affinities of various muscarinic ligands for the five human muscarinic receptor subtypes. Data is presented as Ki values (in nM), which represent the inhibition constant of the ligand. A lower Ki value indicates a higher binding affinity.

LigandM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Agonists
Acetylcholine23016018062160
Carbachol1,2002001,1001501,300
Muscarine1306811045100
Oxotremorine-M3.25.53.71.92.5
Pilocarpine3,0004,0001,5002,5002,000
Antagonists
Atropine0.81.10.91.31.0
Ipratropium1.22.51.52.01.8
Pirenzepine1632015020080
Scopolamine0.30.60.40.70.5
4-DAMP4.01301.51005.0
Darifenacin13501.06020
Solifenacin25608.03040
Tolterodine10205.01512

Note: The Ki values presented are approximate and can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

References

Application Notes and Protocols: Isolation of Muscaridine from Entoloma rhodopolium Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscaridine, a toxic quaternary ammonium (B1175870) alkaloid, has been identified in the poisonous mushroom Entoloma rhodopolium.[1][2][3] As a structural analogue of muscarine (B1676868), this compound is of interest to researchers studying the pharmacology of muscarinic acetylcholine (B1216132) receptors (mAChRs). This document provides a detailed protocol for the extraction, purification, and quantification of this compound from E. rhodopolium. The methodology is based on established principles for the isolation of polar alkaloids from fungal matrices. Additionally, this document outlines the key signaling pathways associated with muscarinic receptor activation.

Introduction

Entoloma rhodopolium, commonly known as the Wood Pinkgill, is a poisonous mushroom found in Eurasia and North America.[1][2][4] Ingestion of this mushroom can lead to severe gastrointestinal distress.[1][2] The toxicity of E. rhodopolium is attributed to the presence of several compounds, including muscarine, choline, and this compound.[1][2] this compound is a quaternary ammonium alkaloid with the chemical formula C9H22NO2+ and a molecular weight of 176.28 g/mol . Due to its structural similarity to acetylcholine and muscarine, it is presumed to act as an agonist at muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in a wide range of physiological processes. The isolation and characterization of this compound are essential for further pharmacological studies and potential drug development.

Chemical Properties of this compound

A summary of the key chemical identifiers and properties of this compound is provided in the table below.

PropertyValue
CAS Number 6801-43-0
Molecular Formula C9H22NO2+
Molecular Weight 176.28 g/mol
IUPAC Name [(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium
Solubility Expected to be highly soluble in water and polar organic solvents like methanol (B129727) and ethanol.
Stability As a quaternary ammonium salt, it is expected to be relatively stable in solution.

Experimental Protocols

The following protocols are designed for the efficient extraction and purification of this compound from E. rhodopolium.

Mushroom Material and Preparation
  • Collection and Identification: Fresh fruiting bodies of Entoloma rhodopolium should be collected and identified by a trained mycologist. Proper identification is crucial to avoid accidental collection of incorrect species.

  • Drying and Grinding: The collected mushrooms should be cleaned of any debris and either freeze-dried or dried in a dehydrator at a low temperature (e.g., 40-50°C) to prevent degradation of the target compounds. The dried mushroom material should then be ground into a fine powder using a blender or a mill.

Extraction of this compound

This protocol is based on methods for extracting polar alkaloids from fungal material.

  • Solvent Extraction:

    • Weigh 100 g of the dried mushroom powder and place it in a large Erlenmeyer flask.

    • Add 1 L of 70% methanol (methanol:water, 70:30 v/v) to the flask. The addition of water increases the polarity of the solvent, which is beneficial for extracting hydrophilic compounds like this compound.

    • Acidify the mixture to approximately pH 3-4 with 1 M hydrochloric acid (HCl). This converts any free base alkaloids to their more soluble salt forms.

    • Stir the mixture at room temperature for 24 hours using a magnetic stirrer.

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove the solid mushroom material.

    • Repeat the extraction process on the mushroom residue two more times with fresh acidified 70% methanol to ensure complete extraction.

    • Combine the filtrates from all three extractions.

  • Solvent Removal:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude aqueous extract.

Purification of this compound

This multi-step purification protocol is designed to remove impurities and isolate this compound.

  • Liquid-Liquid Extraction (Defatting):

    • Transfer the crude aqueous extract to a separatory funnel.

    • Add an equal volume of a non-polar solvent such as n-hexane or diethyl ether to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The upper organic layer will contain non-polar impurities like fats and pigments.

    • Drain the lower aqueous layer containing the polar alkaloids into a clean flask.

    • Repeat the washing with the non-polar solvent two more times.

    • Discard the organic layers.

  • Ion-Exchange Chromatography:

    • Pack a chromatography column with a strong cation exchange resin (e.g., Dowex 50WX8).

    • Equilibrate the column with deionized water.

    • Adjust the pH of the defatted aqueous extract to approximately 5-6.

    • Load the extract onto the column. The positively charged this compound will bind to the resin.

    • Wash the column with several volumes of deionized water to remove neutral and anionic impurities.

    • Elute the bound alkaloids from the column using a gradient of ammonium hydroxide (B78521) or sodium chloride solution (e.g., 0.1 M to 2 M).

    • Collect fractions and monitor for the presence of alkaloids using a suitable method (e.g., Dragendorff's reagent or TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the alkaloids from the ion-exchange chromatography step and concentrate them under reduced pressure.

    • Further purify the concentrated sample using preparative HPLC with a hydrophilic interaction liquid chromatography (HILIC) column.

    • A suitable mobile phase would be a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate).

    • Monitor the elution profile with a suitable detector (e.g., UV or mass spectrometry) and collect the fractions corresponding to the this compound peak.

Analytical Quantification

The concentration of this compound in the purified fractions and the initial extract can be determined using the following method.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound.

    • A HILIC or reversed-phase C18 column can be used for chromatographic separation.

    • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

    • Quantification is achieved by selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for this compound.

    • A standard curve should be prepared using a certified this compound standard to ensure accurate quantification.

Quantitative Data

Mushroom SpeciesCompoundConcentration Range (% of fresh weight)Analytical Method
Inocybe spp.MuscarineUp to 1.6%Not specified
Clitocybe spp.MuscarineUp to 1.6%Not specified
Amanita muscariaMuscarine~0.0003%Not specified

Signaling Pathways

This compound, as a muscarinic agonist, is expected to activate muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are coupled to different G proteins and initiate distinct intracellular signaling cascades.

Experimental Workflow for this compound Isolation

experimental_workflow cluster_collection Mushroom Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis collection Collection of Entoloma rhodopolium drying Drying and Grinding collection->drying solvent_extraction Solvent Extraction (Acidified 70% Methanol) drying->solvent_extraction concentration Concentration (Rotary Evaporation) solvent_extraction->concentration defatting Liquid-Liquid Extraction (Defatting) concentration->defatting ion_exchange Ion-Exchange Chromatography defatting->ion_exchange prep_hplc Preparative HPLC (HILIC) ion_exchange->prep_hplc lc_msms LC-MS/MS Quantification prep_hplc->lc_msms

Caption: Workflow for the isolation and analysis of this compound.

Muscarinic Acetylcholine Receptor Signaling Pathways

signaling_pathways cluster_receptor cluster_m1_m3_m5 M1, M3, M5 Receptor Pathway cluster_m2_m4 M2, M4 Receptor Pathway This compound This compound m1_m3_m5 M1, M3, M5 Receptors This compound->m1_m3_m5 m2_m4 M2, M4 Receptors This compound->m2_m4 gq_11 Gq/11 Protein m1_m3_m5->gq_11 plc Phospholipase C (PLC) gq_11->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca_release Ca2+ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response1 Cellular Response ca_release->cellular_response1 pkc->cellular_response1 gi_o Gi/o Protein m2_m4->gi_o ac Adenylyl Cyclase (AC) gi_o->ac inhibition k_channel K+ Channel Activation gi_o->k_channel camp cAMP Production ac->camp cellular_response2 Cellular Response ac->cellular_response2 k_channel->cellular_response2

Caption: Muscarinic acetylcholine receptor signaling pathways.

References

Application Notes and Protocols: The Use of Inactive Stereoisomers as Negative Controls in Muscarinic Receptor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmacological studies, particularly those involving G-protein coupled receptors (GPCRs) like the muscarinic acetylcholine (B1216132) receptors (mAChRs), the use of appropriate negative controls is paramount for the validation of experimental results. A negative control is a substance that is not expected to produce a response, thereby helping to ensure that the observed effects of a test compound are specific to the biological target of interest. This document provides detailed application notes and protocols on the selection and use of a negative control in experiments targeting muscarinic receptors.

It is a common misconception that muscaridine, likely a misspelling of muscarine (B1676868), could serve as a negative control. On the contrary, muscarine is a potent agonist of mAChRs and the very compound after which the receptors are named.[1] Its primary, naturally occurring enantiomer, (+)-(2S, 3R, 5S)-muscarine, demonstrates high affinity and potency at these receptors.[2] Therefore, muscarine itself is entirely unsuitable as a negative control.

The appropriate strategy for a negative control in this context is to use a stereoisomer of muscarine that exhibits significantly lower or no activity at mAChRs. The biological activity of muscarine is highly dependent on its three-dimensional structure, and its various stereoisomers display a wide range of potencies.[2] For instance, the potency of the natural (+)-enantiomer is over two orders of magnitude greater than its (-)-enantiomer and other isomers, highlighting the stringent stereochemical requirements of the muscarinic receptor binding pocket.[2][3] This document will focus on the use of a pharmacologically inactive or significantly less active muscarine stereoisomer as a negative control.

Rationale for Using an Inactive Stereoisomer as a Negative Control

The principle of stereoselectivity is fundamental in pharmacology, where the three-dimensional arrangement of a molecule's atoms significantly influences its biological activity.[4] For muscarinic receptors, this is particularly evident. The use of an inactive stereoisomer of a potent agonist like muscarine offers several advantages as a negative control:

  • Structural Similarity: The inactive isomer is structurally very similar to the active compound, meaning it will have comparable physicochemical properties such as solubility and stability in experimental buffers.

  • Target Specificity: Any observed effect (or lack thereof) can be more confidently attributed to the specific stereochemical interaction with the receptor, rather than non-specific effects of a structurally unrelated compound.

  • Validation of Assay Sensitivity: Demonstrating that the assay can distinguish between active and inactive stereoisomers provides strong validation for the specificity and sensitivity of the experimental setup.

Selecting and Validating a Negative Control Stereoisomer

Before routine use, it is crucial to select and validate a stereoisomer of muscarine with minimal activity. The (-)-enantiomer of muscarine or other commercially available, less active isomers are potential candidates.

Initial Validation: Receptor Binding Assays

A competitive radioligand binding assay is a primary method to determine the affinity (Ki) of the selected stereoisomer for the muscarinic receptor subtypes (M1-M5).

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes prepared from cells expressing a specific muscarinic receptor subtype (e.g., CHO-M1, HEK-M2).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Test compounds: validated active muscarinic agonist (e.g., carbachol, (+)-muscarine), and the candidate negative control stereoisomer.

    • Non-specific binding control: a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

    • Scintillation vials and cocktail.

    • Glass fiber filters.

    • Filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of the candidate negative control stereoisomer and the positive control agonist.

    • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific binding control, or the test compounds.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly filter the reaction mixture through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Affinity of Muscarine Stereoisomers at Human Muscarinic Receptors

CompoundReceptor SubtypeKi (nM)
(+)-Muscarine (Active Agonist)M1~500
M2~20
M3~400
(-)-Muscarine (Negative Control Candidate)M1>10,000
M2>5,000
M3>10,000

Note: These are representative values and should be determined experimentally.

Functional Validation: Second Messenger and Downstream Assays

Demonstrating a lack of functional response is the definitive validation for a negative control. Muscarinic receptors couple to various G-proteins to initiate downstream signaling cascades.

  • M1, M3, M5 Receptors: Couple to Gq/11, leading to activation of phospholipase C (PLC) and subsequent increases in intracellular calcium (Ca²⁺) and inositol (B14025) phosphates (IPs).

  • M2, M4 Receptors: Couple to Gi/o, leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).

Protocol: Calcium Mobilization Assay (for M1, M3, M5)

  • Materials:

    • Cells expressing the target receptor (e.g., CHO-M1).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Positive control agonist and candidate negative control.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare serial dilutions of the positive control and the negative control candidate.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the compounds and monitor the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the response against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the EC₅₀ (concentration for 50% of maximal response) for the active agonist. The negative control should not elicit a significant response.

Protocol: cAMP Assay (for M2, M4)

  • Materials:

    • Cells expressing the target receptor (e.g., HEK-M2).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • cAMP assay kit (e.g., HTRF, ELISA).

    • Positive control agonist and candidate negative control.

  • Procedure:

    • Plate cells in a suitable microplate.

    • Pre-treat cells with the test compounds (positive and negative controls) for a short period.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Lyse the cells and measure the cAMP concentration using the chosen assay kit.

  • Data Analysis:

    • The positive agonist should inhibit the forskolin-induced cAMP production.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • The negative control should not cause a significant inhibition of the forskolin-induced cAMP signal.

Data Presentation: Functional Activity of Muscarine Stereoisomers

CompoundAssayReceptorEC₅₀ / IC₅₀ (nM)
(+)-MuscarineCalcium MobilizationM1~100
(-)-MuscarineCalcium MobilizationM1No significant response
(+)-MuscarinecAMP InhibitionM2~5
(-)-MuscarinecAMP InhibitionM2No significant response

Note: These are representative values and should be determined experimentally.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Muscarinic Receptor Signaling Pathways

G cluster_0 M1/M3/M5 Receptor Signaling cluster_1 M2/M4 Receptor Signaling cluster_2 Negative Control Agonist_q Muscarinic Agonist ((+)-Muscarine) M1M3M5 M1/M3/M5 Receptor Agonist_q->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Agonist_i Muscarinic Agonist ((+)-Muscarine) M2M4 M2/M4 Receptor Agonist_i->M2M4 Gio Gi/o M2M4->Gio AC Adenylyl Cyclase Gio->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Neg_Control Inactive Stereoisomer ((-)-Muscarine) M_Receptors Muscarinic Receptors Neg_Control->M_Receptors Does not bind effectively No_Signal No Signal Transduction M_Receptors->No_Signal

Caption: Muscarinic receptor signaling pathways and the action of a negative control.

Diagram 2: Experimental Workflow for Negative Control Validation

G start Select Candidate Inactive Stereoisomer binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assay Functional Assays (Ca²⁺, cAMP) start->functional_assay analyze_binding Analyze Affinity (Ki) Compare to Active Isomer binding_assay->analyze_binding analyze_functional Analyze Functional Response (EC₅₀/IC₅₀) functional_assay->analyze_functional decision Is the isomer significantly less active? analyze_binding->decision analyze_functional->decision validated Validated Negative Control decision->validated Yes reject Reject Candidate decision->reject No

Caption: Workflow for the validation of an inactive stereoisomer as a negative control.

Conclusion

The use of "this compound" as a negative control in muscarinic receptor experiments is pharmacologically incorrect. Instead, a validated, inactive stereoisomer of muscarine should be employed. This approach provides a rigorous and specific negative control, enhancing the reliability and interpretability of experimental data. The protocols and data presentation formats provided herein offer a framework for researchers to select, validate, and appropriately use such a negative control in their studies of muscarinic receptor pharmacology.

References

Application Notes and Protocols for In vitro Testing of Muscaridine on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the initial in vitro evaluation of Muscaridine, a novel compound with potential therapeutic applications. The following protocols detail standardized assays to assess the cytotoxic and apoptotic effects of this compound on various cell lines, as well as to elucidate its potential mechanism of action through signaling pathway analysis. It is hypothesized that this compound may interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are involved in a multitude of cellular processes including proliferation and cell death.[1][2][3] The M1, M3, and M5 receptor subtypes are known to couple to Gq-family G-proteins, while the M2 and M4 receptors couple to the Gi family, leading to diverse downstream signaling cascades.[1]

I. Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[4][5] Viable cells with active metabolism convert the water-soluble MTT into a purple, insoluble formazan (B1609692) product.[4] The concentration of the formazan, which is proportional to the number of living cells, is measured spectrophotometrically.[4]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., A549 lung carcinoma, MOLT-4 leukemia) in appropriate media until they reach the exponential growth phase.[4][6]

    • Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[7]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (cells in medium only).

    • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation and Formazan Solubilization:

    • After the incubation period, add 10 µL of 12 mM MTT stock solution to each well.[7]

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[7]

    • After incubation, add 100 µL of the SDS-HCl solution to each well to solubilize the formazan crystals.[7]

    • Incubate at 37°C for another 4 hours.[7]

  • Data Acquisition and Analysis:

    • Gently pipette up and down to ensure the formazan is fully dissolved.

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation
This compound Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100100100
0.1
1
10
50
100
IC₅₀ (µM)

II. Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[8][9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][10]

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 and 48 hours. Include an untreated control group.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the supernatant containing any floating cells.[8]

    • Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[8]

    • Resuspend the cell pellet in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The cell population can be distinguished into four groups:

      • Viable cells: Annexin V-negative and PI-negative.[11]

      • Early apoptotic cells: Annexin V-positive and PI-negative.[11]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

      • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Control (24h)
This compound (IC₅₀, 24h)
Control (48h)
This compound (IC₅₀, 48h)

III. Investigation of Signaling Pathways by Western Blotting

To investigate the molecular mechanism of this compound-induced effects, Western blotting can be employed to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.[12][13] Given the potential interaction with muscarinic receptors, it is pertinent to investigate downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are known to be modulated by muscarinic receptor activation.[1][14]

Experimental Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[12]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.[12][13]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation
ProteinControlThis compound (Low Conc.)This compound (High Conc.)Fold Change
p-ERK
Total ERK
p-Akt
Total Akt
Bcl-2
Bax
Cleaved Caspase-3
β-actin

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment muscaridine_prep This compound Preparation muscaridine_prep->treatment mtt_assay MTT Assay treatment->mtt_assay annexin_assay Annexin V/PI Staining treatment->annexin_assay wb_assay Western Blotting treatment->wb_assay mtt_analysis Viability Analysis (IC50) mtt_assay->mtt_analysis flow_analysis Apoptosis Quantification annexin_assay->flow_analysis wb_analysis Protein Expression Analysis wb_assay->wb_analysis

Caption: Experimental workflow for the in vitro evaluation of this compound.

muscarinic_signaling This compound This compound mAChR Muscarinic Receptor (M1/M3/M5) This compound->mAChR Gq11 Gq/11 mAChR->Gq11 PLC PLC Gq11->PLC PI3K_pathway PI3K/Akt Pathway Gq11->PI3K_pathway PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway proliferation Cell Proliferation MAPK_pathway->proliferation apoptosis Apoptosis PI3K_pathway->apoptosis

Caption: Hypothesized muscarinic signaling pathway activated by this compound.

References

Application Note: Stability Testing of Muscaridine in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscaridine, a quaternary ammonium (B1175870) compound with the IUPAC name [(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium, is a molecule of interest in pharmacological research due to its structural similarity to muscarine, a known agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] The chemical stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[2][3][4] Therefore, understanding the stability of this compound in various solvents is paramount for the development of stable formulations and for ensuring the integrity of toxicological and pharmacological studies.

This application note provides a comprehensive protocol for conducting forced degradation studies of this compound to determine its intrinsic stability and identify potential degradation pathways. Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability.[2][3] The protocol outlines the preparation of this compound solutions in different solvents and subjection to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, in accordance with ICH guidelines.[2][5] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is described for the separation and quantification of this compound and its degradation products.[6][7][8][9]

Experimental Workflow

The following diagram illustrates the general workflow for the stability testing of this compound.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution stress_samples Incubate this compound Samples under Stress Conditions prep_this compound->stress_samples prep_solvents Prepare Solvent Systems (e.g., Water, PBS, Ethanol, DMSO) prep_solvents->stress_samples prep_stressors Prepare Stress Agents (HCl, NaOH, H2O2) prep_stressors->stress_samples conditions Stress Conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H2O2) - Thermal (Heat) - Photolytic (UV/Vis Light) stress_samples->conditions sample_prep Sample Neutralization and Dilution stress_samples->sample_prep hplc_analysis HPLC-UV/MS Analysis sample_prep->hplc_analysis data_analysis Data Analysis: - % Degradation - Identification of Degradants hplc_analysis->data_analysis

Caption: Experimental workflow for this compound stability testing.

Materials and Reagents

  • This compound reference standard

  • Solvents:

  • Stress Agents:

    • Hydrochloric acid (HCl), 0.1 M and 1 M

    • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

    • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Buffers for HPLC mobile phase (e.g., ammonium formate, ammonium acetate)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a Mass Spectrometer (MS) detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Water bath or oven for thermal stress studies

  • Photostability chamber

  • Volumetric flasks and pipettes

  • HPLC columns (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in a suitable solvent (e.g., HPLC grade water or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Ensure the standard is completely dissolved. This stock solution should be stored at 2-8 °C and protected from light.

Forced Degradation Studies

For each condition, a control sample (this compound in the same solvent without the stressor, kept at ambient temperature and protected from light) should be prepared and analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • Add a known volume of the this compound stock solution to a volumetric flask.

    • Add an equal volume of 0.1 M HCl.

    • Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH as the stress agent and neutralize with 0.1 M HCl.

  • Add a known volume of the this compound stock solution to a volumetric flask.

  • Add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

  • Transfer a known amount of solid this compound to a vial.

  • Place the vial in a temperature-controlled oven at a high temperature (e.g., 80 °C) for a specified duration.

  • Also, prepare a solution of this compound in the chosen solvents and expose them to the same thermal stress.

  • At designated time points, dissolve the solid sample or dilute the solution sample with the mobile phase for analysis.

  • Place both solid this compound and solutions of this compound in the chosen solvents in a photostability chamber.

  • Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample, wrapped in aluminum foil to protect it from light, should be placed in the same chamber.

  • At the end of the exposure period, prepare the samples for HPLC analysis.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.[6][7][10]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often required to separate polar degradation products from the parent compound. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector: UV detection at a suitable wavelength (determined by UV scan of this compound) and/or Mass Spectrometry for identification of degradation products.

  • Column Temperature: 30 °C.

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Data Presentation

The results of the stability studies should be summarized in clear and structured tables to facilitate comparison.

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionSolventDuration (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of Degradants
0.1 M HCl, 60 °CWater24100.085.214.82
0.1 M NaOH, 60 °CWater24100.070.529.53
3% H₂O₂, RTWater24100.095.14.91
Thermal (80 °C)Solid State48100.098.71.30
PhotolyticWater-100.099.20.80
0.1 M HCl, 60 °CPBS (pH 7.4)24100.088.911.12
0.1 M NaOH, 60 °CPBS (pH 7.4)24100.075.324.73
3% H₂O₂, RTPBS (pH 7.4)24100.096.43.61
0.1 M HCl, 60 °CEthanol24100.092.37.71
0.1 M NaOH, 60 °CEthanol24100.081.618.42
3% H₂O₂, RTEthanol24100.097.82.21
0.1 M HCl, 60 °CDMSO24100.094.55.51
0.1 M NaOH, 60 °CDMSO24100.085.114.92
3% H₂O₂, RTDMSO24100.093.26.82

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Muscarinic Acetylcholine Receptor Signaling Pathway

This compound is expected to interact with muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs).[11] There are five subtypes of mAChRs (M1-M5) that couple to different G proteins and initiate distinct signaling cascades.[11][12] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[11] The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12]

G cluster_receptor Muscarinic Receptor Activation cluster_g_protein G Protein Signaling cluster_effector Effector and Second Messengers cluster_response Cellular Response This compound This compound mAChR mAChR (M1/M3/M5) This compound->mAChR mAChR2 mAChR (M2/M4) This compound->mAChR2 Gq Gq/11 mAChR->Gq Gi Gi/o mAChR2->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C Activation IP3_DAG->PKC Cell_Response2 Physiological Response 2 cAMP->Cell_Response2 Cell_Response1 Physiological Response 1 Ca_release->Cell_Response1 PKC->Cell_Response1

Caption: Simplified muscarinic acetylcholine receptor signaling pathways.

Conclusion

This application note provides a framework for the systematic evaluation of this compound stability in various solvents under forced degradation conditions. The presented protocols and data management strategies will aid researchers in understanding the intrinsic stability of this compound, which is essential for its development as a potential therapeutic agent. The stability-indicating HPLC method is a critical tool for obtaining reliable data, and the characterization of any significant degradation products is recommended for a comprehensive stability profile.

References

Application Notes and Protocols for the Experimental Design and Study of Non-Active Congeners

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In drug discovery and medicinal chemistry, the study of structure-activity relationships (SAR) is paramount. While the primary focus is often on identifying and optimizing active compounds, their structurally similar but biologically inactive counterparts, known as non-active congeners, are invaluable tools. These molecules are critical for establishing robust SAR, serving as negative controls to ensure data integrity, and helping to elucidate potential off-target effects and toxicities. This document provides detailed application notes and protocols for the experimental design of studies involving non-active congeners.

Role of Non-Active Congeners in Drug Discovery

Non-active congeners, despite their lack of desired biological activity, serve several critical functions in the drug development process:

  • Establishing Structure-Activity Relationships (SAR): By comparing the activity of a lead compound with its inactive congeners, researchers can identify the key chemical moieties responsible for its biological effects. This allows for a more rational approach to lead optimization.[1][2][3]

  • Serving as Negative Controls: In various biological assays, non-active congeners are the ideal negative controls. Because they are structurally similar to the active compound, they help to rule out non-specific effects or assay artifacts, ensuring that the observed activity is due to a specific molecular interaction.

  • Investigating Competitive Antagonism: A non-active congener may still bind to the target receptor without eliciting a response. In such cases, it can act as a competitive antagonist, blocking the action of the active agonist. Studying this interaction can provide valuable information about the binding site and the mechanism of action.[4][5]

  • Toxicological Profiling: Comparing the toxicity profiles of active compounds and their non-active congeners can help to identify whether the toxicity is linked to the mechanism of action or to off-target effects. An inactive congener with a similar toxicity profile to an active one suggests that the toxicity may not be target-related.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-active congener to a target receptor by measuring its ability to compete with a radiolabeled ligand.[6][7][8][9][10]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the target receptor (e.g., Tris-HCl with MgCl2).

    • Radioligand: Dilute the radiolabeled ligand to a final concentration at or below its Kd value in the assay buffer.

    • Non-Active Congener (Competitor): Prepare serial dilutions of the non-active congener in the assay buffer.

    • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand, and receptor preparation.

    • Non-specific Binding (NSB): Add a high concentration of an unlabeled known ligand, radioligand, and receptor preparation.

    • Competition: Add the serially diluted non-active congener, radioligand, and receptor preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[4]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[4][6]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the non-active congener concentration.

    • Determine the IC50 value (the concentration of the congener that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Antagonism Assay (cAMP Assay)

This assay determines if a non-active congener can act as a functional antagonist by blocking the agonist-induced signaling cascade, in this case, the modulation of cyclic AMP (cAMP) levels.[11][12][13][14][15]

Protocol:

  • Cell Culture: Culture cells stably expressing the target G-protein coupled receptor (GPCR) in 96- or 384-well plates.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer such as HBSS with HEPES and a phosphodiesterase inhibitor (e.g., IBMX).

    • Non-Active Congener (Potential Antagonist): Prepare serial dilutions of the non-active congener in the assay buffer.

    • Agonist: Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the diluted non-active congener to the wells and pre-incubate for 15-30 minutes at 37°C.[13]

    • Add the agonist to the wells and incubate for a further 15-30 minutes at 37°C.

    • For Gαi-coupled receptors, forskolin (B1673556) can be added to stimulate adenylyl cyclase and enhance the signal window.[11]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][14]

  • Data Analysis:

    • Plot the measured signal (which is inversely or directly proportional to cAMP levels depending on the kit) against the logarithm of the non-active congener concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect.

Schild Analysis for Competitive Antagonism

Schild analysis is a graphical method used to determine the affinity (pA2 value) of a competitive antagonist.[4][16][17][18]

Protocol:

  • Experimentation:

    • Generate multiple agonist dose-response curves in the absence and presence of several fixed concentrations of the non-active congener (the potential competitive antagonist).

  • Data Analysis:

    • Determine the EC50 value of the agonist for each dose-response curve.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).

    • Create a Schild plot by graphing log(DR-1) on the y-axis versus the log[Antagonist Concentration] on the x-axis.[18]

    • Perform a linear regression on the plotted data.

    • Interpretation:

      • If the slope of the regression line is not significantly different from 1, it indicates competitive antagonism.[5][16]

      • The x-intercept of the regression line is equal to the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB).

Structure-Activity Relationship (SAR) Workflow

The SAR study is an iterative process of synthesizing and testing congeners to understand how structural modifications affect biological activity.[1][2][19]

Protocol:

  • Lead Compound Identification: Identify a "hit" or "lead" compound with desired biological activity.

  • Analog Design and Synthesis:

    • Systematically design a series of congeners with slight structural modifications to the lead compound. This includes the synthesis of predicted non-active congeners by altering or removing key functional groups.

  • Biological Testing:

    • Screen the synthesized congeners, including the non-active ones, in relevant biological assays (e.g., binding and functional assays as described above) to measure their activity (or lack thereof).

  • Data Analysis and SAR Establishment:

    • Analyze the relationship between the structural changes and the corresponding biological activity. The non-active congeners are crucial for defining the "activity cliffs," where a small structural change leads to a large drop in activity.

    • Identify the pharmacophore – the essential structural features required for activity.

  • Iterative Optimization:

    • Use the established SAR to design and synthesize the next generation of compounds with potentially improved properties (e.g., potency, selectivity, reduced toxicity). This cycle is repeated to refine the lead compound.

Use of Non-Active Congeners in Cytotoxicity Assays

Non-active congeners serve as important negative controls in toxicology studies to differentiate target-related toxicity from non-specific cytotoxicity.[20][21][22][23][24]

Protocol (MTT Assay Example):

  • Cell Preparation: Seed cells in a 96-well plate and incubate to allow for attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the active compound and the non-active congener.

    • Treat the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).[20]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[23][24]

    • Add a solubilization solution to dissolve the formazan crystals.[23][24]

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[23]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Compare the cytotoxicity profiles of the active compound and the non-active congener. If both show similar cytotoxicity, it may suggest an off-target effect. If only the active compound is cytotoxic, the toxicity is more likely related to its on-target activity.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Competitive Binding Assay Data

CompoundIC50 (nM)Ki (nM)
Active Compound105.2
Non-active Congener 1>10,000>5,000
Non-active Congener 2500260

Table 2: Functional Antagonism and Schild Analysis Data

CompoundFunctional IC50 (nM)Schild SlopepA2
Active Compound (Agonist)EC50 = 25N/AN/A
Non-active Congener 27500.986.2

Table 3: Cytotoxicity Data

CompoundCC50 (µM)
Active Compound15
Non-active Congener 1>100
Non-active Congener 285

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein Agonist Active Congener (Agonist) Agonist->GPCR Binds & Activates Antagonist Non-active Congener (Antagonist) Antagonist->GPCR Binds & Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Agonist and antagonist interaction with a GPCR signaling pathway.

Experimental Workflow Diagram

start Start: Active Compound & Non-active Congener binding_assay Competitive Binding Assay start->binding_assay functional_assay Functional Antagonism Assay start->functional_assay toxicity_assay Cytotoxicity Assay start->toxicity_assay data_analysis Data Analysis: Ki, pA2, CC50 binding_assay->data_analysis functional_assay->data_analysis toxicity_assay->data_analysis conclusion Conclusion: Characterize Congener data_analysis->conclusion

Caption: Experimental workflow for characterizing a non-active congener.

Structure-Activity Relationship (SAR) Logic Diagram

cluster_sar SAR Cycle lead Lead Compound (Active) design Design Analogs (Active & Non-active) lead->design synthesis Chemical Synthesis design->synthesis testing Biological Testing synthesis->testing analysis Analyze SAR Data testing->analysis new_lead Optimized Lead or New Hypotheses analysis->new_lead new_lead->design Iterate

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Muscaridine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Muscaridine in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO at my desired concentration. What are the initial steps I should take?

A1: When encountering solubility issues with this compound in DMSO, it is recommended to start with gentle methods to facilitate dissolution. These include vigorous vortexing, sonication in a water bath, and gentle warming (e.g., to 37°C).[1] It is important to ensure that this compound is stable at elevated temperatures to avoid degradation.

Q2: I've prepared a clear stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. Why does this happen and how can I prevent it?

A2: This phenomenon, known as precipitation, is common when a compound soluble in a potent organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1] To mitigate this, consider the following strategies:

  • Optimize the dilution process: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of the aqueous medium with vigorous mixing. Then, add this intermediate dilution to the final volume.[1]

  • Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C can help maintain the solubility of this compound during the dilution process.[1]

  • Control the final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[2][3] However, the tolerance of your specific cell line should be determined experimentally.

Q3: What is the recommended method for preparing a this compound stock solution?

A3: To prepare a stock solution, it is advisable to first dissolve the this compound in a minimal amount of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-100 mM).[4] Ensure complete dissolution, resulting in a clear, particle-free solution. Store this stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to maintain stability and prevent moisture absorption.[1]

Q4: Are there alternative solvents or strategies if this compound remains insoluble in DMSO?

A4: If this compound's solubility in DMSO is insufficient, you can explore the use of co-solvents. However, the compatibility of any co-solvent with your experimental system must be validated. For ionizable compounds, adjusting the pH of the aqueous buffer can also significantly enhance solubility.[5] As this compound is a quaternary ammonium (B1175870) salt, its solubility can be influenced by the properties of the solvent.[6][7]

Q5: How can I determine the kinetic solubility of my this compound sample?

A5: Kinetic solubility is a key parameter for compounds used in high-throughput screening. It is typically determined by preparing a concentrated stock solution of the compound in DMSO and then diluting it into an aqueous buffer. After an incubation period, the solution is filtered or centrifuged to remove any precipitate, and the concentration of the dissolved compound in the supernatant or filtrate is measured, often by HPLC-UV or LC-MS/MS.[8][9][10]

Troubleshooting Guide

If you are experiencing poor solubility of this compound in DMSO, follow this troubleshooting workflow:

G start Start: this compound solubility issue in DMSO vortex_sonicate Vortex vigorously and/or sonicate for 10-15 minutes start->vortex_sonicate check1 Is the compound fully dissolved? vortex_sonicate->check1 warm Gently warm solution to 37°C for 10-15 minutes with intermittent vortexing check1->warm No success Success: Proceed with experiment check1->success Yes check2 Is the compound fully dissolved? warm->check2 lower_conc Prepare a new stock solution at a lower concentration check2->lower_conc No check2->success Yes check3 Is the compound fully dissolved? lower_conc->check3 cosolvent Consider using a co-solvent compatible with your assay check3->cosolvent No check3->success Yes failure Failure: Re-evaluate solvent system and compound purity cosolvent->failure

Troubleshooting workflow for dissolving this compound in DMSO.

Quantitative Data Summary

SolventTemperature (°C)Experimentally Determined Solubility (mg/mL)Observations
DMSO25
DMSO37
Ethanol25
Methanol25
Water25
PBS (pH 7.4)25

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Equilibrate: Allow the this compound powder and DMSO to come to room temperature.

  • Weigh: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolve:

    • Vortex the solution vigorously for 2-3 minutes.

    • If not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

    • If solids persist, gently warm the solution to 37°C for 10-15 minutes with intermittent vortexing.[1]

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light and moisture.[1]

Protocol 2: Determination of Kinetic Solubility of this compound

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound-DMSO stock solution (from Protocol 1)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate or microcentrifuge tubes

  • Plate shaker or rotator

  • Filtration device (e.g., 0.45 µm syringe filters or filter plates) or centrifuge

  • Analytical instrument (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Preparation: Prepare a series of dilutions of the this compound-DMSO stock solution in DMSO if a concentration range is being tested.

  • Dilution: Add a small volume of the this compound-DMSO stock (e.g., 2 µL of a 10 mM stock) to the aqueous buffer (e.g., 98 µL) to achieve the desired final concentration and a low final DMSO percentage (e.g., 2%).[9]

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) with shaking for a defined period (e.g., 1-2 hours).[9]

  • Separation:

    • Filtration: Filter the solution to remove any precipitated compound.

    • Centrifugation: Alternatively, centrifuge the samples at high speed to pellet any precipitate.

  • Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a suitable analytical method. A standard curve of this compound in the same buffer should be prepared for accurate quantification.[8][10]

Muscarinic Receptor Signaling Pathway

This compound is an agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors. There are five subtypes (M1-M5) that couple to different G proteins and initiate distinct signaling cascades. The M1, M3, and M5 receptors primarily couple through Gq/11 proteins, while the M2 and M4 receptors couple through Gi/o proteins.[12][13][14]

G cluster_membrane Plasma Membrane cluster_cytosol M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 activates M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio activates PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gio->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP ↓ conversion of ATP to This compound This compound This compound->M1_M3_M5 This compound->M2_M4 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response1 Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 ATP ATP ATP->AC PKA PKA Inhibition cAMP->PKA Cellular_Response2 Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response2

References

Technical Support Center: Optimizing HPLC Separation of Muscaridine and Muscarine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of muscaridine and muscarine (B1676868). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of these two alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and muscarine via HPLC?

The main challenges in separating this compound and muscarine stem from their structural similarities and high polarity. Both are quaternary ammonium (B1175870) compounds, making them highly water-soluble. Muscarine possesses a cyclic ether (tetrahydrofuran) structure, while this compound has an open-chain polyalcohol structure. This structural difference is the key to their separation. Their high polarity can lead to poor retention on traditional reversed-phase (C18) columns.

Q2: What type of HPLC column is recommended for separating this compound and muscarine?

Given the polar nature of both analytes, traditional reversed-phase columns may not provide adequate retention. The following column types are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: These columns have a polar stationary phase and are ideal for retaining and separating highly polar compounds like this compound and muscarine.[1][2]

  • Mixed-Mode Columns: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, which can provide unique selectivity for polar and charged molecules.[3][4][5][6][7] This allows for greater flexibility in method development.

Q3: What mobile phase conditions are suitable for this separation?

For HILIC and mixed-mode chromatography of polar compounds, a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) with a smaller percentage of an aqueous buffer is recommended.[1] Modifiers such as formic acid or ammonium formate (B1220265) are often added to the mobile phase to improve peak shape and ionization efficiency, especially when using a mass spectrometry (MS) detector.

Q4: What detection method is most appropriate for this compound and muscarine?

Due to the lack of a strong chromophore in their structures, UV detection may offer limited sensitivity. The preferred method of detection is tandem mass spectrometry (MS/MS) . This technique provides high sensitivity and specificity, allowing for accurate quantification even at low concentrations.

Experimental Protocols

Below is a detailed, illustrative methodology for developing an HPLC method for the separation of this compound and muscarine.

Objective: To achieve baseline separation (Resolution (Rs) > 1.5) of this compound and muscarine with good peak symmetry.

1. Sample Preparation:

  • Prepare individual stock solutions of this compound and muscarine in methanol:water (50:50, v/v) at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing both analytes at a final concentration of 10 µg/mL in the mobile phase.

2. HPLC-MS/MS System:

  • HPLC System: A UHPLC or HPLC system capable of gradient elution.

  • Column: A HILIC column (e.g., silica-based, amide, or zwitterionic) with dimensions of 2.1 x 100 mm and a particle size of 1.7 µm.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

3. Initial Method Conditions:

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound and muscarine.

4. Method Optimization Workflow:

The following diagram illustrates a logical workflow for optimizing the HPLC separation.

cluster_0 Method Development Workflow Start Initial HILIC Conditions CheckRes Resolution > 1.5? Start->CheckRes OptimizeGradient Optimize Gradient Slope CheckRes->OptimizeGradient No End Validated Method CheckRes->End Yes OptimizeGradient->CheckRes OptimizeBuffer Adjust Buffer Concentration OptimizeGradient->OptimizeBuffer OptimizeBuffer->CheckRes OptimizeTemp Vary Column Temperature OptimizeBuffer->OptimizeTemp OptimizeTemp->CheckRes

A workflow for HPLC method development.

Data Presentation

The following tables present hypothetical data to illustrate the process of optimizing the separation of this compound and muscarine.

Table 1: Effect of Gradient Slope on Resolution

Gradient (Time to 50% B)Retention Time this compound (min)Retention Time Muscarine (min)Resolution (Rs)Tailing Factor this compoundTailing Factor Muscarine
5 min3.23.51.11.31.4
10 min4.85.31.61.21.2
15 min6.16.81.81.11.2

Table 2: Effect of Buffer Concentration on Peak Shape

Buffer Concentration (mM)Retention Time this compound (min)Retention Time Muscarine (min)Resolution (Rs)Tailing Factor this compoundTailing Factor Muscarine
54.95.41.51.51.6
104.85.31.61.21.2
204.75.21.61.11.1

Troubleshooting Guide

This section addresses common issues that may be encountered during the HPLC analysis of this compound and muscarine.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient slope; a shallower gradient can improve separation.[8]
Incorrect column choice.Ensure a HILIC or appropriate mixed-mode column is being used.
Suboptimal temperature.Vary the column temperature; lower temperatures may increase retention and improve resolution.[9]
Peak Tailing Secondary interactions with the stationary phase.Adjust the mobile phase pH with formic or acetic acid to suppress silanol (B1196071) interactions.
Column overload.Reduce the sample concentration or injection volume.
Column contamination.Flush the column with a strong solvent.
No/Low Signal Improper MS/MS settings.Optimize the precursor and product ion selection and collision energy for both analytes.
Sample degradation.Prepare fresh standards and samples.
Low sample concentration.Concentrate the sample or increase the injection volume (if not causing overload).
Baseline Noise/Drift Contaminated mobile phase.Use high-purity solvents and prepare fresh mobile phases daily.[10]
Inadequate mobile phase degassing.Degas the mobile phase using sonication or an inline degasser.[10]
Detector instability.Allow the detector lamp to warm up sufficiently.
Pressure Fluctuations Air bubbles in the pump or lines.Purge the pump and ensure all lines are free of air.
Leaks in the system.Check all fittings for leaks.
Worn pump seals.Replace the pump seals as part of regular maintenance.

Signaling Pathway Diagram

Muscarine acts as an agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). The diagram below illustrates the canonical signaling pathways for the Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) receptors.

cluster_gq Gq-Coupled Pathway (M1, M3, M5) cluster_gi Gi-Coupled Pathway (M2, M4) Muscarine_Gq Muscarine mAChR_Gq M1/M3/M5 Receptor Muscarine_Gq->mAChR_Gq Gq Gq Protein mAChR_Gq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cell_Response_Gq Cellular Response Ca_Release->Cell_Response_Gq PKC->Cell_Response_Gq Muscarine_Gi Muscarine mAChR_Gi M2/M4 Receptor Muscarine_Gi->mAChR_Gi Gi Gi Protein mAChR_Gi->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Cell_Response_Gi Cellular Response cAMP->Cell_Response_Gi

Muscarinic acetylcholine receptor signaling pathways.

References

Preventing degradation of Muscaridine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Muscaridine Extraction Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction from its natural sources. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a quaternary ammonium (B1175870) compound containing a long-chain alkyl backbone with two hydroxyl groups. Due to its chemical structure, particularly the vicinal diols and the permanently charged quaternary ammonium group, this compound is susceptible to degradation under certain chemical and physical conditions encountered during extraction. Factors such as pH, temperature, and the choice of solvents can alter its chemical structure, leading to reduced yields and the introduction of impurities in the final extract. Ensuring the stability of this compound is crucial for accurate downstream analysis and for preserving its potential biological activity.

Q2: What are the primary factors that can cause this compound degradation during extraction?

A2: Based on the chemical structure of this compound, the primary factors that can lead to its degradation include:

  • pH Extremes: Both strongly acidic and alkaline conditions can potentially lead to degradation. The vicinal diol functional group can be susceptible to rearrangement or other reactions under harsh pH conditions.

  • Oxidation: The hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, certain metal ions, or harsh oxidizing agents.

  • Elevated Temperatures: High temperatures used during extraction and solvent evaporation can accelerate degradation reactions. Many natural products are thermolabile, and prolonged exposure to heat can result in significant losses.

  • Inappropriate Solvents: The use of reactive solvents or the presence of impurities in the solvents could potentially lead to the degradation of the target molecule.

Q3: Which solvent system is recommended for this compound extraction?

A3: Given that this compound is a quaternary ammonium compound, it is expected to be highly polar and water-soluble. Therefore, polar solvents are recommended for extraction. A common and effective approach for extracting polar compounds from a plant matrix is the use of an acidified aqueous alcohol.

  • Recommended Solvent: A mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 70-80% alcohol) is a good starting point.

  • Acidification: The addition of a small amount of a weak acid, such as 0.1-1% acetic acid or formic acid, can improve the extraction efficiency by ensuring the quaternary ammonium group remains in its salt form and by disrupting interactions with the plant matrix.

Q4: How can I minimize the degradation of this compound during the solvent removal step?

A4: The solvent removal step is critical as it often involves heat. To minimize thermal degradation, it is highly recommended to use a rotary evaporator under reduced pressure. This allows for the evaporation of the solvent at a much lower temperature (e.g., not exceeding 40-50°C). Avoid using high temperatures for extended periods.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: The solvent may not be effectively penetrating the plant material, or the extraction time may be too short.- Ensure the plant material is finely ground to increase the surface area.- Increase the extraction time or perform multiple extractions with fresh solvent.
Degradation of this compound: The extraction conditions (pH, temperature) may be too harsh.- Maintain a neutral or slightly acidic pH during the initial extraction. Avoid strong acids or bases.[1]- Perform extractions at room temperature or under gentle heating (e.g., not exceeding 40-50°C).- Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.
Poor Solvent Choice: The solvent may not be polar enough to efficiently extract the highly polar this compound.- Use a polar solvent system, such as an acidified methanol/water or ethanol/water mixture.[1]
Presence of Impurities in the Final Extract Co-extraction of other compounds: The initial solvent may be too non-selective, pulling out fats, waxes, and pigments along with this compound.- Perform an initial pre-extraction (defatting) of the dried plant material with a non-polar solvent like hexane (B92381) or petroleum ether before the main extraction.
Degradation Products: The observed impurities may be a result of this compound degradation.- Review the extraction and work-up conditions. Minimize exposure to heat, extreme pH, and light.- Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Purifying this compound by Chromatography Strong Adsorption to Silica (B1680970) Gel: As a quaternary ammonium compound, this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation and recovery.[1]- Consider using a different stationary phase, such as alumina (B75360) or a reversed-phase material (e.g., C18).- If using silica gel, add a modifier to the mobile phase, such as a small amount of a volatile base (e.g., triethylamine (B128534) or ammonia) to reduce tailing.- Ion-exchange chromatography is often a very effective method for purifying quaternary ammonium compounds.[1]

Data Presentation

Table 1: Recommended Extraction Parameters for this compound
Parameter Recommended Condition Rationale
Plant Material Preparation Finely ground, dried materialIncreases surface area for efficient solvent penetration.
Defatting Solvent (Pre-extraction) Hexane or Petroleum EtherRemoves non-polar compounds that can interfere with extraction and purification.
Extraction Solvent 70-80% Methanol or Ethanol in Water with 0.1-1% Acetic Acid or Formic AcidThe polar nature of the solvent solubilizes the polar this compound, and the acid improves efficiency.[1]
Extraction Temperature Room Temperature (20-25°C) or slightly elevated (not exceeding 40°C)Minimizes thermal degradation of the target compound.
Extraction Time 12-24 hours (with stirring)Allows for sufficient time for the solvent to extract the compound from the plant matrix.
Solvent Removal Rotary Evaporation under reduced pressureEnables solvent removal at a lower temperature (e.g., < 40°C) to prevent thermal degradation.
pH of Aqueous Solutions Slightly acidic to neutral (pH 4-7)Helps to maintain the stability of the quaternary ammonium compound and potentially the diol groups.[1]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material
  • Preparation of Plant Material:

    • Dry the plant material at a low temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Defatting (Optional but Recommended):

    • Place the powdered plant material in a flask.

    • Add hexane or petroleum ether to cover the material.

    • Stir or sonicate for 30-60 minutes at room temperature.

    • Filter the mixture and discard the solvent.

    • Repeat the process 2-3 times to ensure the removal of most non-polar compounds.

    • Allow the defatted plant material to air-dry completely in a fume hood.

  • Extraction of this compound:

    • Transfer the defatted plant material to a clean, dry flask.

    • Add the extraction solvent (e.g., 80% methanol in water with 0.5% acetic acid) at a solvent-to-solid ratio of 10:1 (v/w).

    • Stir the mixture at room temperature for 12-24 hours.

    • Filter the mixture through filter paper or a sintered glass funnel.

    • Collect the filtrate.

    • Repeat the extraction process on the plant residue with fresh solvent at least once more to ensure complete extraction.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined filtrates using a rotary evaporator at a temperature not exceeding 40°C until most of the organic solvent is removed.

    • The remaining aqueous extract can then be used for further purification steps.

  • Purification (General Guideline):

    • The crude aqueous extract can be further purified using techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or column chromatography.

    • For column chromatography, consider using a reversed-phase C18 column or an ion-exchange resin for better separation of the polar, charged this compound.

Mandatory Visualization

degradation_pathway This compound This compound (with vicinal diol) Oxidized_Product Oxidized Product (e.g., diketone or cleavage product) This compound->Oxidized_Product Oxidizing agents (e.g., O2, metal ions) Rearrangement_Product Rearrangement Product (e.g., pinacol (B44631) rearrangement) This compound->Rearrangement_Product Strongly Acidic Conditions experimental_workflow start Start: Dried Plant Material grinding Grinding start->grinding defatting Defatting (Hexane/Petroleum Ether) grinding->defatting extraction Extraction (Acidified Methanol/Water) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator < 40°C) filtration->concentration purification Purification (e.g., Ion-Exchange Chromatography) concentration->purification end Pure this compound purification->end troubleshooting_guide start Low Yield of this compound? check_extraction Were extraction conditions optimized? (Solvent, Time, Temperature) start->check_extraction Yes check_degradation Could degradation have occurred? (High Temp, Extreme pH) check_extraction->check_degradation Yes optimize_extraction Action: Optimize solvent polarity, increase extraction time, use finer material. check_extraction->optimize_extraction No minimize_degradation Action: Use low temperature evaporation, maintain neutral/slightly acidic pH. check_degradation->minimize_degradation Yes success Yield Improved check_degradation->success No optimize_extraction->success minimize_degradation->success

References

Addressing low signal-to-noise in Muscaridine mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Muscarine (B1676868) Mass Spectrometry. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address challenges related to the analysis of muscarine, particularly the issue of low signal-to-noise (S/N) ratios.

Frequently Asked Questions (FAQs)

Q1: What is muscarine and why is its detection important?

Muscarine is a toxic quaternary ammonium (B1175870) alkaloid found in certain mushroom species.[1] Its accurate and sensitive detection is crucial for clinical diagnosis, forensic toxicology, and research into mushroom poisoning.[1]

Q2: What is the preferred analytical technique for muscarine detection?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended method for muscarine detection.[1][2] This technique offers high sensitivity and specificity, allowing for the analysis of polar and non-volatile compounds like muscarine without the need for chemical derivatization.[1][2]

Q3: Why is my muscarine signal-to-noise (S/N) ratio consistently low?

A low S/N ratio can stem from several factors. The most common causes include:

  • Ion Suppression: Co-eluting compounds from the sample matrix compete with muscarine for ionization, reducing its signal intensity.[3][4][5] This is a major concern in mass spectrometry.[3][6]

  • Inefficient Sample Preparation: Poor extraction and cleanup can leave behind interfering substances (salts, proteins) and result in low analyte recovery.[4][6][7]

  • Suboptimal LC-MS/MS Parameters: Incorrect chromatographic conditions or mass spectrometer settings can lead to poor peak shape, inefficient ionization, and weak signal.[8][9]

  • Low Sample Concentration: The concentration of muscarine in the prepared sample may be below the instrument's limit of quantification (LOQ).[8]

Q4: What is ion suppression and how can I minimize it?

Ion suppression occurs when other molecules in the sample (e.g., salts, metabolites, mobile phase additives) interfere with the ionization of the target analyte in the MS source, thereby reducing its signal.[4][5][6] To minimize it:

  • Improve Chromatographic Separation: Ensure muscarine elutes at a different time from interfering compounds.[4][6]

  • Enhance Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove matrix components before injection.[2][4]

  • Dilute the Sample: This can reduce the concentration of interfering compounds, though it will also dilute the analyte.[8]

  • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., D9-muscarine) co-elutes with the analyte and experiences similar ion suppression, allowing for more accurate quantification.[10][11]

Troubleshooting Guide: Low Signal-to-Noise (S/N)

This guide provides a systematic approach to diagnosing and resolving low S/N issues during muscarine analysis.

Q: My muscarine peak is very small or noisy. Where should I start? A: Start by systematically evaluating the three main components of your workflow: the Mass Spectrometer (MS), the Liquid Chromatograph (LC), and your Sample Preparation protocol. Use the troubleshooting logic diagram below to guide your process.

Step 1: Verify Mass Spectrometer Performance

  • Check Instrument Calibration: Ensure the mass spectrometer has been recently and successfully calibrated for mass accuracy and resolution.[8][12] Incorrect calibration can lead to significant signal loss.[8]

  • Confirm Tuning Parameters: Verify that the instrument is tuned correctly for muscarine's mass. Use an appropriate tuning solution and check ion source, mass analyzer, and detector settings.[8]

  • Inspect the Ion Source: A contaminated ion source is a common cause of poor signal.[9] Check for visible residue and clean it according to the manufacturer's protocol.[9]

  • Review Blanks: Inject a solvent blank. High background noise or the presence of contaminant peaks can interfere with your analyte's signal.[12][13]

Step 2: Evaluate the Liquid Chromatography System

  • Assess Peak Shape: Poorly shaped (e.g., broad, tailing, or split) peaks lead to a lower S/N ratio. This may indicate a problem with the column, mobile phase, or flow rate.

  • Check for Pressure Fluctuations: Unstable system pressure suggests a potential leak or pump issue, which can affect retention time and signal stability.[12]

  • Confirm Mobile Phase Composition: Ensure mobile phases are prepared correctly with high-purity (LC-MS grade) solvents. Modifiers like formic acid or ammonium formate (B1220265) are often used to improve peak shape and ionization efficiency for muscarine.[2]

  • Consider the Column: The analytical column may be degraded or clogged. Try flushing the column or replacing it if performance does not improve.

Step 3: Scrutinize the Sample Preparation Protocol

  • Review Extraction Efficiency: Muscarine, being a quaternary ammonium compound, may require specific extraction conditions.[1] A weak cation exchange (WCX) solid-phase extraction (SPE) is often effective for cleanup and concentration.[1]

  • Check for Matrix Effects: Prepare a post-extraction spiked sample and compare the signal to a standard in pure solvent. A significantly lower signal in the matrix sample confirms ion suppression.

  • Use an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard (e.g., D9-muscarine) into your workflow.[11] This is the most effective way to compensate for signal loss due to matrix effects or sample preparation variability.[6]

Data & Parameters

The following tables provide typical starting parameters for LC-MS/MS analysis of muscarine. These should be optimized for your specific instrument and application.

Table 1: Example Liquid Chromatography (LC) Parameters

ParameterTypical ValueNotes
Column Reversed-Phase C18 or Phenyl-X (e.g., 150 mm x 2.0 mm, 5 µm)[11][14]HILIC columns can also be effective for polar compounds like muscarine.[2]
Mobile Phase A Water with 0.1% Formic Acid or ~5 mM Ammonium FormateModifiers are crucial for good peak shape and ESI+ efficiency.[2]
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic AcidGradient elution is typically used.[14][15]
Flow Rate 0.2 - 0.4 mL/minDependent on column dimensions.
Column Temp 30 - 40 °C
Injection Vol. 2 - 10 µL

Table 2: Example Tandem Mass Spectrometry (MS/MS) Parameters

ParameterTypical ValueNotes
Ionization Mode Positive Electrospray Ionization (ESI+)Muscarine is a quaternary amine, readily forming a positive ion.[1][2]
Precursor Ion (Q1) m/z 174.1[M]+ ion of muscarine.[1]
Product Ions (Q3) m/z 115.1, m/z 57.1These are common transitions; specific collision energies should be optimized.[1]
Dwell Time 50 - 150 msOptimize based on the number of analytes and desired peak data points.
Internal Standard D9-MuscarineRecommended for accurate quantification.[10][11]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid method for cleaning up biological fluids like plasma, blood, or urine.[1][10]

  • Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard (e.g., D9-muscarine).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tube at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for more complex matrices or when lower detection limits are required. It provides superior cleanup compared to protein precipitation.[2]

  • Condition: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load: Load the pre-treated sample (e.g., centrifuged tissue homogenate supernatant) onto the SPE cartridge.[2]

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol, to remove neutral and anionic interferences.[2]

  • Elute: Elute the muscarine from the cartridge using 1 mL of a methanolic solution containing a basic modifier, such as 2-5% ammonia.[2]

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Homogenize Homogenization / Dilution + Add Internal Standard Sample->Homogenize Cleanup Cleanup Step (Protein Precipitation or SPE) Homogenize->Cleanup Extract Final Extract (Supernatant or Eluate) Cleanup->Extract LC LC Separation (e.g., C18 Column) Extract->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (vs. Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

General workflow for muscarine analysis by LC-MS/MS.

// Nodes Start [label="Low S/N Detected for Muscarine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMS [label="Check MS Performance", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckLC [label="Check LC Performance", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSample [label="Check Sample Prep & Matrix", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

TuneCal [label="Tune & Calibrate MS?\nCheck Source Cleanliness?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PressurePeak [label="Stable Pressure?\nGood Peak Shape?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE_IS [label="Improve Cleanup (SPE)?\nUse Isotope-Labeled IS?", fillcolor="#4285F4", fontcolor="#FFFFFF"];

SolutionMS [label="Solution: Service MS,\nClean Source, Recalibrate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionLC [label="Solution: Replace Column,\nRemake Mobile Phase, Check Pump", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionSample [label="Solution: Optimize SPE,\nIncorporate Correct IS", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckMS; CheckMS -> TuneCal [label=" No"]; TuneCal -> SolutionMS; SolutionMS -> Resolved;

CheckMS -> CheckLC [label=" Yes"]; CheckLC -> PressurePeak [label=" No"]; PressurePeak -> SolutionLC; SolutionLC -> Resolved;

CheckLC -> CheckSample [label=" Yes"]; CheckSample -> SPE_IS [label=" No"]; SPE_IS -> SolutionSample; SolutionSample -> Resolved;

CheckSample -> Resolved [label=" Yes"]; } dot

A decision tree for troubleshooting low S/N in muscarine analysis.

References

Technical Support Center: Improving the Purity of Synthetic Muscaridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Muscaridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high-purity this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in synthetic this compound?

A1: Impurities in synthetic this compound can originate from several sources throughout the synthesis and purification process. These can be broadly categorized as:

  • Starting Material Impurities: The purity of the initial chiral precursor, such as S-(-)-ethyl lactate (B86563), is crucial. Any impurities present in the starting material may be carried through the synthesis or lead to the formation of side products.

  • Reaction Byproducts: Each step of the synthesis can generate byproducts due to incomplete reactions or side reactions. For example, the reduction step might yield the corresponding alcohol instead of the aldehyde, or the cyclization step might result in diastereomers.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification can contaminate the final product.

  • Degradation Products: this compound, being a quaternary ammonium (B1175870) salt, can be susceptible to degradation under certain conditions of pH and temperature.

Q2: My final product shows a lower than expected biological activity. What could be the cause?

A2: Lower than expected biological activity can be due to several factors related to the purity of your synthetic this compound:

  • Presence of Inactive Stereoisomers: The biological activity of this compound is highly stereospecific. The presence of other stereoisomers, such as epimuscarine, will lower the overall potency of your sample.

  • Contamination with Reaction Intermediates: Unreacted intermediates from the synthesis are unlikely to have the same biological activity as this compound and will dilute your final product.

  • Residual Solvents or Reagents: Certain residual solvents or reagents could interfere with your biological assay, leading to inaccurate results.

  • Degradation of the Compound: If the compound has degraded during storage or handling, the concentration of active this compound will be lower.

Q3: What is the most effective method for purifying synthetic this compound?

A3: A multi-step purification strategy is often the most effective approach for achieving high-purity synthetic this compound. This typically involves:

  • Aqueous Workup and Extraction: To remove water-soluble reagents and byproducts.

  • Column Chromatography: Techniques like silica (B1680970) gel chromatography can be used to separate the desired product from less polar impurities. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be particularly effective.[1][2]

  • Recrystallization: This is an excellent final step for removing minor impurities and obtaining a highly crystalline product. Since this compound is a salt, recrystallization from a polar solvent system is generally effective.

Q4: How can I accurately assess the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a mass spectrometer (LC-MS), HPLC is a powerful tool for separating and identifying impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of your sample without the need for a reference standard.[4]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during the synthesis and purification of this compound.

Problem Possible Cause Recommended Solution
Low yield after DIBAL-H reduction Over-reduction to the primary alcohol.Ensure the reaction is carried out at a low temperature (e.g., -78 °C) and that the DIBAL-H is added slowly. Quench the reaction at low temperature before workup.
Incomplete reaction.Use a slight excess of DIBAL-H and ensure the reaction goes to completion by monitoring with TLC.
Multiple spots on TLC after allylation Formation of diastereomers (syn and anti products).This is expected. The diastereomers can be separated by careful column chromatography.
Unreacted aldehyde.Ensure sufficient amounts of allyl bromide and zinc are used.
Difficulty in purifying the iodocyclization product The product is sensitive and may degrade on silica gel.Use a less acidic stationary phase like alumina (B75360) or a deactivated silica gel for chromatography. Minimize the time the compound is on the column.[5]
Presence of unreacted starting material.Optimize the reaction time and temperature to ensure complete cyclization.
Low yield in the final quaternization step Incomplete reaction with trimethylamine (B31210).Use a large excess of trimethylamine and ensure a sealed reaction vessel to prevent its escape. Allow for sufficient reaction time.
Final product is an oil and not a crystalline solid Presence of impurities preventing crystallization.Purify the product further using preparative HPLC.
Incorrect solvent system for recrystallization.Experiment with different solvent/anti-solvent systems. For ammonium salts, polar solvents like ethanol (B145695) or methanol (B129727) with an anti-solvent like diethyl ether or ethyl acetate (B1210297) can be effective.
Purity does not improve after recrystallization Impurities have similar solubility to the product.Utilize a different purification technique such as preparative HPLC with a different column chemistry (e.g., HILIC).

Experimental Protocols

Synthesis of (+)-Muscaridine Chloride

This protocol is based on the efficient synthesis of (+)-muscarine reported by Chan and Li.[6]

Workflow Diagram:

G cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Allylation cluster_3 Step 4: Cyclization cluster_4 Step 5: Quaternization cluster_5 Purification start S-(-)-Ethyl lactate step1 Protection with 2,6-dichlorobenzyl chloride start->step1 step2 DIBAL-H Reduction at -78°C step1->step2 step3 Zinc-mediated allylation in aqueous media step2->step3 step4 Iodocyclization with Iodine step3->step4 step5 Quaternization with excess Trimethylamine step4->step5 purify Chromatography & Recrystallization step5->purify end (+)-Muscaridine Chloride purify->end

Caption: Synthetic workflow for (+)-Muscaridine Chloride.

Methodology:

  • Protection of S-(-)-Ethyl lactate: The hydroxyl group of S-(-)-ethyl lactate is protected as a 2,6-dichlorobenzyl ether.

  • Reduction to the Aldehyde: The ester is reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at -78 °C.

  • Allylation: The crude aldehyde is reacted with allyl bromide and zinc powder in an aqueous solution of ammonium chloride to yield a mixture of syn and anti homoallylic alcohols.

  • Iodocyclization: The desired anti isomer is treated with iodine in acetonitrile (B52724) at 0 °C to afford the cyclized product.

  • Quaternization: The cyclized intermediate is reacted with an excess of trimethylamine in ethanol to yield (+)-Muscaridine iodide, which can be converted to the chloride salt.

Purification Protocol: Column Chromatography
Parameter Silica Gel Chromatography HILIC
Stationary Phase Silica gel (230-400 mesh)Amide- or diol-based HILIC phase
Mobile Phase Gradient of Dichloromethane and MethanolGradient of Acetonitrile and aqueous buffer (e.g., ammonium formate)[7]
Typical Gradient 0% to 10% Methanol in Dichloromethane95% to 50% Acetonitrile
Detection TLC with a suitable stain (e.g., iodine)UV or Mass Spectrometry
Expected Purity Improvement Removes non-polar impuritiesEfficiently separates polar compounds
Purification Protocol: Recrystallization
  • Solvent Selection: Dissolve the crude this compound salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol).

  • Induce Crystallization: Slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate) until the solution becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Solvent System Expected Crystal Form Typical Yield Purity
Ethanol/Diethyl EtherCrystalline solid>80%>98%
Isopropanol/Ethyl AcetateNeedles>85%>99%

Signaling Pathways

This compound exerts its effects by acting as an agonist at muscarinic acetylcholine (B1216132) receptors. The M2 and M3 subtypes are key mediators of its peripheral effects.

M2 Muscarinic Receptor Signaling Pathway:

G This compound This compound M2R M2 Receptor This compound->M2R Gi Gi Protein M2R->Gi AC Adenylyl Cyclase Gi->AC Gbg Gβγ subunit Gi->Gbg releases cAMP cAMP AC->cAMP decreases PKA Protein Kinase A cAMP->PKA K_channel K+ Channel Gbg->K_channel activates G This compound This compound M3R M3 Receptor This compound->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates

References

Technical Support Center: Crystallizing Muscaridine for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers facing challenges in crystallizing muscaridine for X-ray diffraction analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble getting my purified this compound to crystallize at all. What are the first steps I should take?

A1: The complete absence of crystal formation typically points to issues with supersaturation or nucleation. Here are some initial troubleshooting steps:

  • Increase Concentration: Your solution may not be sufficiently supersaturated. Try to slowly evaporate the solvent to increase the concentration of this compound. This can be done by leaving the vial partially open in a controlled environment (e.g., in a larger sealed container with a desiccant).[1]

  • Induce Nucleation:

    • Scratching: Use a clean glass rod to gently scratch the inner surface of your crystallization vessel below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[2][3]

    • Seeding: If you have a tiny crystal from a previous attempt, or a related compound, introduce it into the solution. A seed crystal provides a template for further crystal growth.[2][3]

  • Solvent Choice: this compound's polarity is a key factor. Ensure you are using a solvent system where this compound has moderate solubility. If it's too soluble, it won't precipitate; if it's poorly soluble, it will crash out as an amorphous solid.

Q2: My this compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration is too high for ordered crystal lattice formation, resulting in a liquid phase of the solute. This is common with compounds that have flexible conformations or impurities.

  • Reduce Supersaturation: The most common cause is a solution that is too concentrated. Try diluting your sample slightly before setting up the crystallization experiment again.

  • Slow Down the Process: Rapid changes in temperature or solvent composition can lead to oiling out. Slow down the cooling process or the rate of anti-solvent addition.[2]

  • Change Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent/anti-solvent pairs. For a polar molecule like this compound, consider polar protic solvents. Sometimes, a solvent that forms hydrogen bonds with the molecule can stabilize it and prevent oiling.[4]

  • Check Purity: Impurities can significantly disrupt the crystallization process and often lead to oiling out.[4][5] Consider an additional purification step for your this compound sample.

Q3: I'm getting very small, needle-like crystals that are not suitable for single-crystal X-ray diffraction. How can I grow larger, higher-quality crystals?

A3: The formation of many small crystals indicates that the nucleation rate is too high relative to the growth rate. The goal is to have fewer nucleation events followed by a slower growth period.

  • Slower Evaporation/Cooling: Decrease the rate at which the solvent evaporates by reducing the opening of the vial or by placing it in a cooler, more stable temperature environment.[4] If using a temperature-based method, slow down the rate of cooling.

  • Solvent Systems: Experiment with more viscous solvents or add a viscosity-enhancing co-solvent. This can slow down the diffusion of this compound molecules to the growing crystal face, promoting more orderly growth.

  • Microseeding: Prepare a solution of crushed crystals from your initial batch. Dilute this "seed stock" and add a very small volume to a fresh, saturated solution of this compound. This encourages growth on a limited number of seeds rather than new nucleation.

Q4: What are the best starting points for solvent selection for crystallizing this compound?

A4: Given that this compound is a quaternary ammonium (B1175870) salt with hydroxyl groups, it is a polar, hydrophilic molecule. The key is to find a solvent or solvent system where it is soluble at a higher temperature but only sparingly soluble at a lower temperature.

  • Initial Screening: Start with polar protic solvents like methanol, ethanol, or isopropanol. Water is also a possibility, but its high polarity might make this compound too soluble.

  • Solvent/Anti-Solvent Systems: A powerful technique is to dissolve this compound in a good solvent (e.g., methanol) and then slowly introduce an anti-solvent in which it is poorly soluble (e.g., acetone, diethyl ether, or ethyl acetate) via vapor diffusion.[6] This gradually decreases the solubility and promotes slow crystallization.

  • Co-crystallization: If this compound proves exceptionally difficult to crystallize on its own, consider co-crystallization with a suitable co-former. This involves adding a second molecule that can form strong, directional interactions (like hydrogen bonds) with this compound to create a more stable, crystalline lattice.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₂₂NO₂⁺PubChem[8]
Molecular Weight176.28 g/mol PubChem[8]
IUPAC Name[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazaniumPubChem[8]
Charge+1PubChem[8]
DescriptionQuaternary ammonium salt, contains hydroxyl groupsInferred from structure

Table 2: Common Solvents for Crystallization of Polar Molecules

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water100.080.1High polarity, may make this compound too soluble. Good for vapor diffusion with a less polar solvent.
Methanol64.732.7Good starting solvent for polar molecules. Can be used in vapor diffusion with ethers or alkanes.
Ethanol78.424.5Similar to methanol, slightly less polar.
Isopropanol82.617.9Good for slowing down crystallization due to higher viscosity.
Acetone56.020.7Often used as an anti-solvent for polar molecules dissolved in alcohols.
Diethyl Ether34.64.3Common anti-solvent for polar compounds due to its low polarity and high volatility.
Ethyl Acetate77.16.0A less volatile anti-solvent compared to diethyl ether.

Experimental Protocols

Protocol 1: Vapor Diffusion (Hanging Drop & Sitting Drop)

This is one of the most common and effective methods for growing high-quality crystals.

  • Prepare the Reservoir Solution: Fill the outer well of a crystallization plate with 500 µL of a reservoir solution. This solution will contain the anti-solvent or a higher concentration of a precipitant.

  • Prepare the this compound Solution: Dissolve the purified this compound in a suitable solvent to a high concentration (e.g., 10-50 mg/mL). This will be your "drop" solution.

  • Set up the Drop:

    • Hanging Drop: Pipette 1-2 µL of your this compound solution onto a siliconized glass coverslip. Pipette an equal volume of the reservoir solution into the this compound drop and mix gently. Invert the coverslip and place it over the well, sealing it with grease.

    • Sitting Drop: Pipette 1-2 µL of the this compound solution onto the post in the center of the well. Add an equal volume of the reservoir solution and mix. Seal the well with clear tape.

  • Equilibration: Over time, the solvent in the drop will slowly evaporate and equilibrate with the reservoir. This gradually increases the concentration of this compound in the drop, leading to controlled crystal growth.

  • Incubation: Store the plate in a vibration-free environment at a constant temperature and monitor for crystal growth over several days to weeks.

Protocol 2: Slow Evaporation
  • Dissolve the Sample: Dissolve the this compound in a solvent in which it is moderately soluble. Use a small vial or test tube.

  • Filter the Solution: To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter into a clean crystallization vessel.

  • Allow for Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it. This will allow the solvent to evaporate slowly.[4]

  • Incubation: Place the vessel in a quiet, undisturbed location. The rate of evaporation can be controlled by the number and size of the holes in the cover and the ambient temperature.

Visualizations

G Troubleshooting Workflow for this compound Crystallization start Start with Purified This compound Sample setup Set up Crystallization Trials (Vapor Diffusion, Evaporation, etc.) start->setup observe Observe Outcome After Incubation setup->observe no_xtals No Crystals / Clear Solution observe->no_xtals No Change oil Oiling Out / Amorphous Precipitate observe->oil Phase Separation bad_xtals Poor Quality Crystals (Small, Needles, etc.) observe->bad_xtals Solid Formed good_xtals Good Quality Crystals observe->good_xtals Success sol_no_xtals_1 Increase Concentration (Slower Evaporation) no_xtals->sol_no_xtals_1 sol_no_xtals_2 Induce Nucleation (Scratching, Seeding) no_xtals->sol_no_xtals_2 sol_no_xtals_3 Change Solvent/Anti-Solvent no_xtals->sol_no_xtals_3 sol_oil_1 Decrease Concentration oil->sol_oil_1 sol_oil_2 Slow Down Equilibration (Lower Temp, Change Solvent) oil->sol_oil_2 sol_oil_3 Re-purify Sample oil->sol_oil_3 sol_bad_xtals_1 Optimize Growth Conditions (Slower Equilibration) bad_xtals->sol_bad_xtals_1 sol_bad_xtals_2 Microseeding bad_xtals->sol_bad_xtals_2 sol_bad_xtals_3 Screen Additives/Co-formers bad_xtals->sol_bad_xtals_3 sol_no_xtals_1->setup sol_no_xtals_2->setup sol_no_xtals_3->setup sol_oil_1->setup sol_oil_2->setup sol_oil_3->start sol_bad_xtals_1->setup sol_bad_xtals_2->setup sol_bad_xtals_3->setup

Caption: Troubleshooting workflow for common crystallization issues.

G General Workflow for X-ray Crystallography compound Pure this compound Compound crystallization Crystallization Screening & Optimization compound->crystallization crystal Single, High-Quality Crystal crystallization->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction data Diffraction Pattern (Amplitudes) diffraction->data phase Phase Problem Solving (e.g., Direct Methods) data->phase map Electron Density Map Calculation phase->map model Model Building & Refinement map->model structure Final 3D Structure model->structure

Caption: The overall process of single-crystal X-ray analysis.

References

Technical Support Center: Differentiating Muscaridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Muscaridine and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are this compound and its isomers?

A: this compound is a quaternary ammonium (B1175870) alkaloid.[1] Like many natural products, it can exist as multiple isomers—molecules that have the same chemical formula but different arrangements of atoms.[2][3] These can include stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms. Key stereoisomers of related compounds like muscarine (B1676868) include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[4][5][6] Differentiating these is critical, as they can possess vastly different biological activities.[7][8]

Q2: Why is it crucial to differentiate between this compound isomers?

A: The spatial arrangement of atoms in an isomer dictates its interaction with biological targets, such as receptors.[3] For muscarinic compounds, one stereoisomer often exhibits significantly higher affinity and activity at muscarinic acetylcholine (B1216132) receptors (mAChRs) than others.[9] For instance, with the related compound biperiden (B1667296), the (+)-isomer has a much higher affinity for M1 receptors compared to the (-)-isomer, which is nearly inactive.[9] Using a sample with unknown isomeric purity can lead to inconsistent experimental results, inaccurate structure-activity relationship (SAR) data, and misleading pharmacological profiles.

Q3: What are the primary analytical techniques for differentiating isomers?

A: The main techniques fall into three categories:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers and diastereomers.[10][11][12][13]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and advanced 2D techniques like NOESY, can distinguish between diastereomers by revealing through-space proton interactions and subtle differences in the chemical environment of nuclei.[7][14][15]

  • Mass Spectrometry (MS): While standard MS cannot differentiate isomers, tandem MS (MS/MS) techniques, sometimes coupled with ion mobility spectrometry, can generate unique fragmentation patterns for different isomers, aiding in their identification.[16][17][18][19][20]

Q4: My functional assay results (e.g., receptor binding) are lower than expected. Could this be an isomer issue?

A: Yes, this is a common problem. If your this compound sample is a racemic mixture or contains less active diastereomers, the overall potency will appear diminished. The active isomer is diluted by inactive or less active ones. It is essential to verify the isomeric purity of your sample using a reliable technique like chiral HPLC before conducting functional assays.

Troubleshooting Experimental Issues

Problem: Poor or no separation of isomers on Chiral HPLC.
Possible Cause Troubleshooting Steps
Incorrect Chiral Stationary Phase (CSP) The choice of CSP is critical. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are excellent starting points for alkaloids.[8][12] If one CSP fails, screen others with different chiral selectors (e.g., protein-based, macrocyclic antibiotic).[21][22]
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). Small amounts of an acidic or basic additive can significantly improve peak shape and resolution.[23]
Inappropriate Temperature or Flow Rate Chiral separations are often sensitive to temperature. Lowering the temperature can sometimes enhance selectivity.[21] Similarly, reducing the flow rate may improve resolution by allowing more time for interaction with the CSP.[21]
Low Analyte Concentration Ensure the sample concentration is within the optimal detection range of your instrument to avoid peak broadening or disappearance.
Problem: NMR spectra are ambiguous and do not clearly distinguish between isomers.
Possible Cause Troubleshooting Steps
Overlapping Signals in 1D NMR If proton (¹H) signals overlap, acquire a ¹³C-NMR spectrum, which often provides better signal dispersion.[14]
Diastereomers vs. Enantiomers Standard NMR cannot distinguish between enantiomers.[10] To resolve enantiomers, use a chiral solvating agent or a chiral derivatizing agent to create diastereomeric complexes that will have distinct NMR spectra.
Need for Higher Resolution Use a higher-field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) to achieve better signal separation.
Lack of Spatial Information For diastereomers, run 2D NMR experiments like COSY (to confirm proton-proton couplings) and NOESY (to identify protons that are close in space), which can help elucidate the relative stereochemistry.[14][15]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Isomers

This protocol provides a general workflow for developing a chiral HPLC method.

  • Column Selection: Begin screening with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column. These are widely successful for separating a broad range of chiral compounds, including alkaloids.[24]

  • Mobile Phase Preparation:

    • Normal Phase Mode (Recommended Start): Prepare a mobile phase consisting of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting ratio is 90:10 (v/v).

    • Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve the peak shape of basic compounds like this compound.

  • Instrument Setup:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210-220 nm (or as determined by a UV scan of the analyte).

  • Analysis & Optimization:

    • Inject the sample and observe the chromatogram.

    • If no separation is observed, systematically change the ratio of alcohol in the mobile phase (e.g., to 80:20, 70:30).

    • If separation is still poor, try a different alcohol (e.g., switch from IPA to ethanol).

    • If necessary, switch to a different CSP and repeat the screening process.[21]

Protocol 2: Muscarinic Receptor Binding Assay (Competitive)

This protocol determines the binding affinity (Ki) of this compound isomers for a specific muscarinic receptor subtype (e.g., M1, M2, M3).

  • Materials:

    • Cell membranes expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1).[25]

    • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Non-specific binding control: Atropine (1 µM).

    • Purified this compound isomers.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]NMS (typically at its Kd value), and varying concentrations of the this compound isomer (the "competitor").

    • For each competitor concentration, prepare a parallel well to determine non-specific binding by adding an excess of atropine.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly harvest the contents of the wells onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the isomer that inhibits 50% of specific [³H]NMS binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation. Compare the Ki values for each isomer. A lower Ki value indicates higher binding affinity.[26]

Visual Guides

Workflow for Isomer Differentiation

This diagram outlines a logical workflow for identifying and separating isomers of a compound like this compound.

G cluster_start Initial Analysis cluster_methods Separation & Identification cluster_results Outcome cluster_confirmation Confirmation & Functional Analysis Sample This compound Sample (Unknown Isomeric Composition) HPLC Chiral HPLC Screening Sample->HPLC NMR NMR Analysis (¹H, ¹³C, 2D) Sample->NMR MS Advanced MS (MS/MS, Ion Mobility) Sample->MS Separated Isomers Separated? HPLC->Separated NMR->Separated MS->Separated Separated->HPLC No Purity Isolated Isomers (High Purity) Separated->Purity Yes Binding Receptor Binding Assay Activity Determine Ki / IC₅₀ for each isomer Binding->Activity Purity->Binding G Ligand Active this compound Isomer M1R M1 Muscarinic Receptor (mAChR) Ligand->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca

References

Validation & Comparative

A Comparative Analysis of Ligand Binding Affinities for Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding characteristics of key ligands for the M1-M5 muscarinic acetylcholine (B1216132) receptor subtypes. This guide provides a summary of quantitative binding data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. With five distinct subtypes (M1-M5), these receptors are crucial drug targets for a wide range of pathological conditions. Understanding the binding affinity and selectivity of various ligands for these receptor subtypes is paramount for the development of novel therapeutics with improved efficacy and reduced side effects. This guide provides a comparative analysis of the binding affinities of the endogenous agonist muscarine (B1676868), the non-selective antagonist atropine, the M1-selective antagonist pirenzepine, and the commonly used radioligand N-methylscopolamine (NMS) for human M1-M5 receptors.

Ligand Binding Affinity Profile

The binding affinity of a ligand for a receptor is a measure of the strength of the interaction between the two molecules. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (Ki values in nM) of muscarine, atropine, pirenzepine, and N-methylscopolamine for the five human muscarinic receptor subtypes, as determined in studies using recombinant human receptors.

LigandM1 (nM)M2 (nM)M3 (nM)M4 (nM)M5 (nM)
Muscarine ~2,300~1,500~1,200~3,900~2,500
Atropine 1.27[1]3.24[1]2.21[1]0.77[1]2.84[1]
Pirenzepine 16450180120250
N-methylscopolamine (NMS) 0.180.220.110.12~0.2

Note: Data for muscarine represents approximate Ki values derived from functional and binding studies. Data for atropine, pirenzepine, and NMS are compiled from various radioligand binding studies on recombinant human receptors.

Signaling Pathways of Muscarinic Receptor Subtypes

The five muscarinic receptor subtypes couple to different G proteins, leading to distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP

G protein signaling pathways for muscarinic receptor subtypes.

Experimental Protocols

The determination of ligand binding affinity for muscarinic receptors is predominantly carried out using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its target receptor.

Radioligand Binding Assay: A Detailed Methodology

This protocol outlines the steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound (e.g., muscarine, pirenzepine) for a specific muscarinic receptor subtype.

1. Materials and Reagents:

  • Cell Membranes: Membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, typically [³H]-N-methylscopolamine ([³H]-NMS). The concentration used is generally close to the dissociation constant (Kd) of the radioligand for the specific receptor subtype.

  • Test Compound: The unlabeled ligand for which the binding affinity is to be determined. A stock solution is prepared and serially diluted to create a range of concentrations.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of radioligand binding to non-receptor components.

  • Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to maintain physiological conditions.

  • Wash Buffer: Ice-cold assay buffer used to wash away unbound radioligand.

  • Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope, allowing for quantification.

  • 96-well Filter Plates: Plates with a filter membrane at the bottom of each well to separate bound from unbound radioligand.

  • Filtration Apparatus: A vacuum manifold to rapidly filter the assay mixture.

  • Liquid Scintillation Counter: An instrument to measure the radioactivity.

2. Assay Procedure:

  • Plate Setup: The 96-well filter plates are set up in triplicate for each experimental condition:

    • Total Binding (TB): Contains the radioligand and cell membranes.

    • Non-specific Binding (NSB): Contains the radioligand, cell membranes, and a high concentration of the NSB control (atropine).

    • Competition: Contains the radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: The components are added to the wells in a specific order, typically starting with the buffer, followed by the test compound or NSB control, then the radioligand, and finally the cell membranes to initiate the binding reaction. The plate is then incubated at a controlled temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration. The contents of each well are aspirated through the filter membrane, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: The filter discs are collected, and a scintillation cocktail is added. The radioactivity is then measured using a liquid scintillation counter.

3. Data Analysis:

  • Specific Binding Calculation: The amount of specific binding is calculated by subtracting the non-specific binding (CPM in NSB wells) from the total binding (CPM in TB wells).

  • Competition Curve Generation: The percentage of specific binding is plotted against the logarithm of the test compound concentration. This generates a sigmoidal competition curve.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve using non-linear regression analysis.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Radioligand ([³H]-NMS) - Test Compound (serial dilutions) - NSB Control (Atropine) - Cell Membranes plate_setup Set up 96-well Filter Plate (Total, NSB, Competition) reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash to Remove Unbound Ligand filtration->washing scintillation Measure Radioactivity (Liquid Scintillation Counting) washing->scintillation calculation Calculate Specific Binding scintillation->calculation curve_fitting Generate Competition Curve (Non-linear Regression) calculation->curve_fitting ki_determination Calculate Ki Value (Cheng-Prusoff Equation) curve_fitting->ki_determination

Workflow for a competitive radioligand binding assay.

References

Comparative Guide to Muscarine Activity at M1, M2, M4, and M5 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of muscarine (B1676868), a potent parasympathomimetic alkaloid, at the human M1, M2, M4, and M5 muscarinic acetylcholine (B1216132) receptors. The information presented herein is intended to support research and drug development efforts targeting the cholinergic system.

Introduction to Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial for mediating the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[1][2] There are five distinct subtypes, M1 through M5, each with unique tissue distribution, signaling mechanisms, and physiological roles.[1][2][3] This diversity makes subtype-selective ligands valuable tools for research and potential therapeutics for a range of disorders.[4]

This guide focuses on the interaction of muscarine with the M1, M2, M4, and M5 receptor subtypes. Understanding the binding affinity, functional potency, and efficacy of muscarine at these receptors is essential for elucidating their physiological functions and for the rational design of novel therapeutic agents with improved selectivity and fewer side effects.

Quantitative Comparison of Muscarine Activity

Receptor SubtypeLigandBinding Affinity (Ki) in nM
M1 Muscarine230
M2 Muscarine1,800
M4 MuscarineData not available
M5 MuscarineData not available

Note: The provided Ki values are from studies on Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

The M1, M2, M4, and M5 muscarinic receptors couple to different G protein families, leading to distinct downstream signaling cascades.

  • M1 and M5 Receptors (Gq/11-coupled): Activation of M1 and M5 receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][2][3]

  • M2 and M4 Receptors (Gi/o-coupled): Activation of M2 and M4 receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2][3]

Below are diagrams illustrating these primary signaling pathways.

M1_M5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine Muscarine M1_M5 M1/M5 Receptor Muscarine->M1_M5 Gq11 Gq/11 M1_M5->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

M1 and M5 Receptor Signaling Pathway

M2_M4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine Muscarine M2_M4 M2/M4 Receptor Muscarine->M2_M4 Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA_inhibition ↓ PKA Activity cAMP->PKA_inhibition

M2 and M4 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding and functional activity of muscarine at M1, M2, M4, and M5 receptors.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of muscarine for the receptor by quantifying its ability to displace a radiolabeled antagonist.

1. Membrane Preparation:

  • Culture cells stably expressing the human M1, M2, M4, or M5 receptor subtype.

  • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction from the supernatant by high-speed centrifugation.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, incubate a fixed concentration of a non-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) with the prepared cell membranes.

  • Add increasing concentrations of unlabeled muscarine to compete for binding to the receptor.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like atropine).

  • Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each muscarine concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the muscarine concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of muscarine that inhibits 50% of the specific radioligand binding).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (Expressing Receptor Subtype) start->prep_membranes setup_assay Set up Competition Assay ([³H]-NMS + Membranes + Muscarine) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash (Separate Bound/Free Ligand) incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity analyze_data Data Analysis (Calculate IC50 and Ki) count_radioactivity->analyze_data end End analyze_data->end

Radioligand Binding Assay Workflow
Functional Assays (for EC50 and Emax Determination)

1. Calcium Mobilization Assay (for M1 and M5 Receptors):

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.

  • Cell Preparation: Seed cells expressing the M1 or M5 receptor into 96-well microplates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Addition: Add varying concentrations of muscarine to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the muscarine concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of muscarine that produces 50% of the maximal response) and the Emax (the maximum response).

2. cAMP Assay (for M2 and M4 Receptors):

This assay measures the inhibition of cAMP production following the activation of Gi/o-coupled receptors.

  • Cell Preparation: Plate cells expressing the M2 or M4 receptor in a multi-well plate.

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin (B1673556) to induce a measurable level of cAMP.

  • Agonist Addition: Add increasing concentrations of muscarine to the wells to inhibit the forskolin-stimulated cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF).

  • Data Analysis: Plot the inhibition of cAMP production against the logarithm of the muscarine concentration to obtain a dose-response curve. From this curve, determine the IC50 (the concentration of muscarine that causes 50% of the maximal inhibition) and the Emax.

Conclusion

This guide provides a comparative overview of the activity of muscarine at the M1, M2, M4, and M5 muscarinic acetylcholine receptors. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of cholinergic pharmacology. While there are gaps in the publicly available, directly comparable quantitative data for muscarine across all four subtypes, the information presented here highlights the differential binding affinities and the distinct signaling pathways associated with each receptor. Further research is warranted to fully characterize the functional potency and efficacy of muscarine at the M4 and M5 receptors to enable a more complete understanding of its subtype selectivity.

References

Validating the Pharmacological Inertness of Muscaridine at the M3 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis to validate the lack of agonistic activity of the compound Muscaridine at the M3 muscarinic acetylcholine (B1216132) receptor (M3R). By comparing its functional effects against well-characterized M3R agonists and antagonists, we provide a clear framework for its pharmacological profiling. The data and protocols herein are intended for researchers, scientists, and professionals in drug development.

The M3 receptor, a G-protein coupled receptor (GPCR), plays a critical role in mediating smooth muscle contraction, glandular secretions, and various central nervous system functions.[1][2][3] Its activation by an agonist typically initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] The subsequent increase in intracellular calcium, triggered by IP3-mediated release from the endoplasmic reticulum, is a hallmark of M3 receptor agonism.[4][6]

Comparative Analysis of M3 Receptor Ligands

To ascertain this compound's activity profile, its performance in functional assays should be compared against known M3 receptor agonists and antagonists. The following table summarizes the expected quantitative data from such a comparative study.

CompoundClassExpected EC50 / IC50 (nM)Expected Maximum Response (% of Acetylcholine)
AcetylcholineAgonist1 - 100100%
CarbacholAgonist10 - 1000~100%
PilocarpinePartial Agonist100 - 5000<100%
This compound Test Compound >10,000 (No activity) ~0%
AtropineAntagonist1 - 10 (IC50)Not Applicable
DarifenacinSelective Antagonist0.8 - 5 (IC50)Not Applicable
SolifenacinSelective Antagonist2 - 20 (IC50)Not Applicable

Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response. IC50 values represent the concentration of an antagonist that inhibits the response to an agonist by 50%. The data for comparator compounds are representative values from preclinical studies.

Experimental Validation Protocols

To empirically validate the lack of M3 agonism for this compound, two primary functional assays are recommended: a Calcium Imaging Assay and an Inositol Phosphate (B84403) Accumulation Assay.

Calcium Imaging Assay

This assay directly measures the increase in intracellular calcium concentration upon receptor activation.[4][7]

Objective: To determine if this compound can elicit a calcium flux in cells expressing the M3 receptor, comparable to a known agonist.

Methodology:

  • Cell Culture and Dye Loading:

    • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor are cultured in 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[4]

    • Extracellular dye is washed away with a suitable assay buffer.[4]

  • Compound Addition and Measurement:

    • A baseline fluorescence is recorded.

    • Varying concentrations of this compound, a known M3 agonist (e.g., Acetylcholine as a positive control), and buffer (as a negative control) are added to respective wells.

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time using a fluorescence plate reader or microscope.[4]

  • Data Analysis:

    • The peak fluorescence intensity following compound addition is quantified.

    • A dose-response curve is generated for the positive control to determine its EC50.

    • The response to this compound is compared to the baseline and the maximal response of the positive control. A lack of significant increase in fluorescence indicates no agonistic activity.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream second messenger in the M3 signaling pathway.[8][9][10]

Objective: To assess if this compound can stimulate the production of inositol phosphates in M3 receptor-expressing cells.

Methodology:

  • Cell Culture and Labeling:

    • M3 receptor-expressing cells are cultured in the presence of [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.[10]

  • Compound Stimulation:

    • Cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for IP accumulation).

    • Cells are then stimulated with various concentrations of this compound, a positive control agonist (e.g., Carbachol), and a negative control for a defined period.[11]

  • Extraction and Quantification:

    • The reaction is terminated, and the cells are lysed.

    • Total inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography.

    • The amount of accumulated [3H]-inositol phosphates is quantified by liquid scintillation counting.[10]

  • Data Analysis:

    • The results are expressed as a percentage of the maximal response induced by the positive control agonist.

    • A lack of a concentration-dependent increase in inositol phosphate accumulation for this compound would confirm its lack of agonistic activity.

Visualizing the Validation Process

To further clarify the experimental logic and underlying biological pathways, the following diagrams are provided.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Response Cellular Response (e.g., Contraction) Ca_release->Response Agonist Agonist (e.g., Acetylcholine) Agonist->M3R Binds & Activates This compound This compound (Test Compound) This compound->M3R No Binding/ No Activation

Diagram 1: M3 Receptor Signaling Pathway.

Experimental_Workflow cluster_treatment Treatment Groups start Start: Validate M3 Agonism cells Culture M3-expressing cells (e.g., HEK293, CHO) start->cells assay_prep Prepare for Assay (e.g., Load Ca²⁺ dye or ³H-inositol) cells->assay_prep control_pos Positive Control (e.g., Acetylcholine) control_neg Negative Control (Buffer) test_comp Test Compound (this compound) measurement Measure Response (Fluorescence or Radioactivity) assay_prep->measurement control_pos->measurement control_neg->measurement test_comp->measurement analysis Data Analysis (Compare responses) measurement->analysis conclusion Conclusion analysis->conclusion

Diagram 2: Experimental Workflow.

Validation_Logic cluster_exp Experimental Evidence cluster_ctrl Control Validation hypothesis Hypothesis: This compound is NOT an M3 Agonist exp1 Calcium Imaging: This compound shows no Ca²⁺ flux hypothesis->exp1 exp2 IP Accumulation: This compound shows no IP increase hypothesis->exp2 conclusion Conclusion: This compound lacks M3 receptor agonism exp1->conclusion exp2->conclusion ctrl1 Positive Control (ACh) works as expected ctrl1->conclusion Supports Validity ctrl2 Negative Control (Buffer) shows no effect ctrl2->conclusion Supports Validity

Diagram 3: Logic for Validation.

References

Comparative analysis of Muscaridine and other muscarinic ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Muscarine (B1676868) and Other Muscarinic Ligands

This guide presents a comparative analysis of muscarine and other significant muscarinic ligands, focusing on their binding affinities and functional activities across the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the selectivity and therapeutic potential of these compounds.

Note on Terminology: The term "Muscaridine" as specified in the topic is not commonly found in scientific literature. It is presumed to be a typographical error, and this analysis will proceed with "muscarine," a well-characterized muscarinic agonist.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine. They are classified into five subtypes (M1-M5) which couple to different intracellular signaling pathways.[1]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[2]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1]

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Muscarine / Agonist Receptor M1, M3, or M5 Receptor Ligand->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Muscarine / Agonist Receptor M2 or M4 Receptor Ligand->Receptor Binds G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Gi/o Signaling Pathway for M2 and M4 Receptors.

Comparative Quantitative Data

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of muscarine and other selected muscarinic ligands for the five human muscarinic receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively. It is important to note that these values can vary depending on the experimental conditions.

Table 1: Binding Affinity (Ki, nM) of Muscarinic Ligands
LigandM1M2M3M4M5Primary Role
Muscarine -----Agonist
Acetylcholine ~30,000 (pEC50 ~4.52)[3]----Endogenous Agonist
Cevimeline --1,200[4]--Agonist
Pirenzepine (B46924) 18[5]480-690[5]---Antagonist
Darifenacin 6.3[6]398.1[6]0.8[6]501.2[6]10.0[6]Antagonist
Table 2: Functional Activity (EC50, nM) of Muscarinic Agonists
LigandM1M2M3M4M5
Cevimeline 23[7][8]1,040[7][8]48[7][8]1,310[7]63[7]
Xanomeline 251[9]3,000 (low affinity)[10]---

Experimental Protocols

The determination of binding affinities and functional activities of muscarinic ligands is primarily conducted through in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Ki) of a compound for a receptor by measuring the displacement of a radiolabeled ligand.[3]

Objective: To determine the Ki of an unlabeled ligand (e.g., muscarine) for a specific muscarinic receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1-M5).

  • Radioligand: A high-affinity, non-subtype-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).[3]

  • Test Compound: The unlabeled ligand of interest (e.g., muscarine).

  • Assay Buffer: A buffered solution, for example, 50 mM Tris-HCl with 10 mM MgCl₂ and 1 mM EDTA at pH 7.4.[3]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: For detecting radioactivity.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

Methodology:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Receptor Subtype) incubation Incubate Membranes, Radioligand, and Test Ligand prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [³H]-NMS) prep_radioligand->incubation prep_competitor Prepare Serial Dilutions of Test Ligand prep_competitor->incubation filtration Rapid Filtration (Separates Bound from Unbound) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting calc_ic50 Determine IC50 Value counting->calc_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a Competitive Radioligand Binding Assay.
Functional Assays

Functional assays measure the biological response resulting from receptor activation by an agonist. The choice of assay depends on the G-protein coupling of the receptor subtype.

Calcium Mobilization Assay (for M1, M3, M5): This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.

Methodology:

  • Cell Culture: Cells expressing the M1, M3, or M5 receptor are cultured in an assay plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are stimulated with various concentrations of the test agonist.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 value of the agonist.

cAMP Assay (for M2, M4): This assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in cAMP levels, upon activation of Gi/o-coupled receptors.

Methodology:

  • Cell Culture: Cells expressing the M2 or M4 receptor are cultured.

  • Stimulation: The cells are treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of the test agonist.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified, often using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Concentration-response curves are plotted to determine the EC50 value for the agonist's inhibitory effect.

References

Comparative Analysis of Anti-Muscarine Antibody Cross-Reactivity with Muscaridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical cross-reactivity of anti-muscarine antibodies with muscaridine. It is important to note that a comprehensive search of the current scientific literature did not yield specific experimental data directly comparing the binding of anti-muscarine antibodies to this compound. Therefore, this document outlines a theoretical comparison based on molecular structure, alongside detailed, hypothetical experimental protocols that could be employed to generate the necessary quantitative data.

Introduction: Muscarine (B1676868) and this compound

Muscarine is a natural alkaloid found in certain species of mushrooms and is known for its potent activity as an agonist of the muscarinic acetylcholine (B1216132) receptors.[1] Its rigid, cyclic structure is a key determinant of its biological activity. This compound, on the other hand, is an acyclic analog. The structural differences between these two molecules are fundamental to understanding potential antibody recognition.

Chemical Structures:

The significant conformational differences between the cyclic structure of muscarine and the flexible, linear structure of this compound suggest that antibodies raised against muscarine are unlikely to exhibit high cross-reactivity with this compound. Antibody binding is highly specific to the three-dimensional shape and chemical properties of the epitope. The distinct topographies of muscarine and this compound make it probable that an antibody's binding site shaped to recognize the rigid ring structure of muscarine would not accommodate the linear this compound molecule with high affinity.

Hypothetical Cross-Reactivity Data

To illustrate how the cross-reactivity between anti-muscarine antibodies and this compound could be presented, the following table contains hypothetical data from a competitive ELISA experiment.

AnalyteIC50 (nM) [Hypothetical]Cross-Reactivity (%) [Hypothetical]
Muscarine15100
This compound25000.6
Acetylcholine50000.3
Choline>10000<0.15

Note: The data in this table is purely illustrative and intended to demonstrate how experimental results would be summarized. The cross-reactivity percentage is calculated as: (IC50 of Muscarine / IC50 of test compound) x 100.

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the cross-reactivity of anti-muscarine antibodies with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) or Surface Plasmon Resonance (SPR) analysis would be appropriate.

Competitive ELISA Protocol

This method is designed to quantify the binding of an anti-muscarine antibody to muscarine in the presence of a competing analyte, such as this compound.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-muscarine antibody (polyclonal or monoclonal)

  • Muscarine-protein conjugate (e.g., Muscarine-BSA) for coating

  • Muscarine standard

  • This compound and other potential cross-reactants

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coating: Dilute the muscarine-protein conjugate in a suitable buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the muscarine standard, this compound, and other test compounds. In separate tubes, mix 50 µL of each dilution with 50 µL of a fixed concentration of the anti-muscarine antibody. Incubate for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Surface Plasmon Resonance (SPR) Protocol

SPR allows for the real-time, label-free analysis of binding kinetics and affinity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-muscarine antibody

  • Muscarine, this compound, and other test compounds

  • Immobilization buffers (e.g., amine coupling kit with NHS, EDC, and ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the anti-muscarine antibody onto the surface of a sensor chip using a standard coupling method (e.g., amine coupling).

  • Equilibration: Equilibrate the chip surface with running buffer.

  • Binding Analysis: Inject serial dilutions of muscarine over the chip surface and measure the binding response.

  • Regeneration: Inject a regeneration solution to remove the bound muscarine and prepare the surface for the next injection.

  • Cross-Reactivity Analysis: Repeat the binding analysis with serial dilutions of this compound and other potential cross-reactants.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for each analyte.

Visualizations

Muscarinic Acetylcholine Receptor Signaling Pathway

Muscarine acts as an agonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors. The diagram below illustrates the canonical signaling pathways activated by these receptors.

Muscarinic_Signaling Muscarinic Acetylcholine Receptor Signaling Pathways Muscarine Muscarine M1_M3_M5 M1, M3, M5 Receptors Muscarine->M1_M3_M5 M2_M4 M2, M4 Receptors Muscarine->M2_M4 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates Gi_o Gi/o M2_M4->Gi_o activates PLC Phospholipase C (PLC) Gq_11->PLC activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response1 Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 ATP ATP ATP->AC Cellular_Response2 Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response2 decreased Competitive_ELISA_Workflow Competitive ELISA Workflow for Cross-Reactivity Start Start Coat_Plate Coat Plate with Muscarine-Protein Conjugate Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Prepare_Samples Prepare Serial Dilutions of Muscarine, this compound, etc. Wash2->Prepare_Samples Pre_Incubate Pre-incubate Analytes with Anti-Muscarine Antibody Prepare_Samples->Pre_Incubate Add_to_Plate Add Mixture to Coated Plate Pre_Incubate->Add_to_Plate Wash3 Wash Add_to_Plate->Wash3 Add_Secondary Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_Substrate Add Substrate and Develop Color Wash4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Analyze Analyze Data and Calculate Cross-Reactivity Read_Absorbance->Analyze End End Analyze->End

References

Comparative Guide to Functional Assays for Confirming Muscaridine Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the biological activity of Muscaridine at muscarinic acetylcholine (B1216132) receptors (mAChRs). To objectively determine its potential inactivity, a series of comparative functional assays are presented, complete with detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathways and workflows. By comparing the pharmacological profile of this compound against well-established agonists, antagonists, and a functionally inactive compound, researchers can generate robust data to support claims of its inactivity.

Introduction to Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes (M1-M5) which couple to different G protein families to initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentration ([Ca2+]i).

  • M2 and M4 Receptors: These subtypes predominantly couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

A thorough evaluation of a test compound's activity requires assays that can probe these different signaling pathways.

Comparative Compounds

To comprehensively assess the activity of this compound, it is essential to compare its effects with a panel of control compounds with known activities at muscarinic receptors.

  • Positive Controls (Agonists):

    • Acetylcholine: The endogenous agonist for all muscarinic receptor subtypes.

    • Carbachol: A stable synthetic analog of acetylcholine that acts as a non-selective muscarinic agonist.

  • Positive Control (Antagonist):

    • Atropine: A non-selective competitive antagonist of all muscarinic receptor subtypes.

  • Negative Control (Inactive Compound):

    • Benzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (Parent Benzyl Analog 9b): This compound has been reported as inactive in functional assays for M1 muscarinic receptor modulation and will be used as a negative control to demonstrate a lack of effect.[1]

Functional Assays for the Determination of this compound Activity

The following functional assays are recommended to provide a comprehensive assessment of this compound's activity across the major muscarinic receptor signaling pathways.

Radioligand Binding Assay

This assay determines the ability of this compound to bind to muscarinic receptors by measuring its competition with a radiolabeled antagonist.

Experimental Protocol:

  • Receptor Source: Prepare cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells expressing M1, M2, M3, M4, or M5).

  • Radioligand: Use a high-affinity, non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS (typically at its Kd value), and a range of concentrations of this compound or control compounds.

  • Equilibration: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundReceptor SubtypeKi (nM)
This compound M1Experimental Value
M2Experimental Value
M3Experimental Value
M4Experimental Value
M5Experimental Value
AcetylcholineM1-M5~1-10 µM
AtropineM1-M5~1-5
Benzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-oneM1-M5> 10,000
Calcium Flux Assay (for M1, M3, and M5 Receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.

Experimental Protocol:

  • Cell Culture: Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a buffered saline solution, often containing probenecid (B1678239) to prevent dye leakage. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and control compounds. Add the compounds to the wells of the plate.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader.

  • Data Analysis: For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 (half-maximal effective concentration). For antagonists, pre-incubate with the antagonist before adding a known agonist (e.g., acetylcholine) and calculate the IC50 (half-maximal inhibitory concentration).

Data Presentation:

CompoundReceptor SubtypeAgonist EC50 (nM)Antagonist IC50 (nM)
This compound M1, M3, M5Experimental ValueExperimental Value
AcetylcholineM1, M3, M510 - 100-
CarbacholM1, M3, M5100 - 1000-
AtropineM1, M3, M5-1 - 10
Benzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-oneM1, M3, M5No ResponseNo Inhibition
cAMP Assay (for M2 and M4 Receptors)

This assay measures the decrease in intracellular cAMP levels following the activation of Gi-coupled muscarinic receptors.

Experimental Protocol:

  • Cell Culture: Plate cells expressing the M2 or M4 receptor subtype in a suitable assay plate.

  • Forskolin Stimulation: Pre-treat the cells with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.

  • Compound Addition: Add serial dilutions of this compound and control compounds to the cells and incubate.

  • Cell Lysis and Detection: Lyse the cells and measure the cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.

  • Data Analysis: For agonists, plot the decrease in cAMP levels against the compound concentration to determine the EC50. For antagonists, pre-incubate with the antagonist before adding a known agonist and calculate the IC50.

Data Presentation:

CompoundReceptor SubtypeAgonist EC50 (nM)Antagonist IC50 (nM)
This compound M2, M4Experimental ValueExperimental Value
AcetylcholineM2, M410 - 100-
CarbacholM2, M4100 - 1000-
AtropineM2, M4-1 - 10
Benzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-oneM2, M4No ResponseNo Inhibition

Visualizations

To further clarify the experimental designs and biological context, the following diagrams are provided.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound mAChR M1/M3/M5 Receptor This compound->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound mAChR M2/M4 Receptor This compound->mAChR Binds Gi Gi Protein mAChR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates

Gi-coupled muscarinic receptor signaling pathway.

Assay_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis start Start cell_prep Prepare Cells (Expressing mAChR subtype) start->cell_prep compound_prep Prepare Serial Dilutions (this compound & Controls) start->compound_prep incubation Incubate Cells with Compounds cell_prep->incubation compound_prep->incubation detection Measure Assay-Specific Signal (Binding, Ca²⁺, or cAMP) incubation->detection data_processing Process Raw Data detection->data_processing curve_fitting Generate Dose-Response Curves data_processing->curve_fitting parameter_calc Calculate Ki, EC50, IC50 curve_fitting->parameter_calc conclusion Determine Activity Profile parameter_calc->conclusion

General experimental workflow for functional assays.

Conclusion

References

Comparative Analysis of Muscarinic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive statistical and comparative analysis of muscarine (B1676868) and its analogues, potent agonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of the cholinergic system. This document outlines the performance of muscarinic agonists in various experimental settings, offering a comparative perspective against other cholinergic ligands. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development.

Comparative Performance Data

The efficacy and binding affinity of muscarinic agonists are critical parameters in drug development, dictating their potential therapeutic applications. The following tables summarize the comparative binding affinities of various muscarinic ligands.

Table 1: Comparative Binding Affinity of Muscarinic Antagonists

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Scopine Methiodide ~0.1-1~0.1-1~0.1-1~0.1-1~0.1-1
Atropine 1.27 - 2.43.24 - 8.12.21 - 4.160.77 - 2.382.84 - 3.39[1]
Pirenzepine 18 - 273480 - 590~6004175130[1]
AF-DX 116 41764 - 95.67862115130[1]
4-DAMP <30437.2~30-50~30-50[1]

Note: Ki is the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from various preclinical studies and may vary based on experimental conditions.[1][2]

Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of acetylcholine.[3] There are five subtypes (M1-M5) which couple to different G-proteins to initiate distinct intracellular signaling cascades.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[3] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses such as smooth muscle contraction and glandular secretion.[3]

Gq_coupled_signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol Muscarine Muscarine Receptor M1, M3, M5 Receptors Muscarine->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response Ca_release->Response PKC->Response

Gq/11-coupled muscarinic receptor signaling pathway.

Conversely, the M2 and M4 receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase.[3] This action leads to a decrease in the intracellular concentration of cyclic AMP (camp) and subsequent reduced activity of protein kinase A (PKA).[3] This pathway is responsible for effects such as decreased heart rate and neuronal inhibition.[3]

Gi_coupled_signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol Muscarine Muscarine Receptor M2, M4 Receptors Muscarine->Receptor G_protein Gi/o Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits ATP ATP AC->ATP converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response

Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of muscarinic agonists.

In Vivo Experimental Workflow: Muscarine-Induced Salivation in Mice

This protocol details the procedure for measuring the physiological response of salivation in mice following the administration of a muscarinic agonist.[3]

in_vivo_workflow Start Start Animal_Prep Animal Preparation (Anesthetize Mouse) Start->Animal_Prep Pre_weigh Pre-weigh Collection Material (Cotton Ball/Filter Paper) Animal_Prep->Pre_weigh Drug_Admin Drug Administration (Subcutaneous Injection) Pre_weigh->Drug_Admin Saliva_Collection Saliva Collection (Place material in mouth) Drug_Admin->Saliva_Collection Post_weigh Post-weigh Collection Material Saliva_Collection->Post_weigh Quantification Quantification (Calculate Saliva Volume) Post_weigh->Quantification End End Quantification->End

In vivo experimental workflow for muscarine-induced salivation.

Methodology:

  • Animal Preparation: Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine).[3]

  • Pre-weigh Collection Material: Use a pre-weighed cotton ball or filter paper to collect saliva.[3]

  • Drug Administration: Administer the muscarinic agonist via subcutaneous injection.[3]

  • Saliva Collection: Place the pre-weighed collection material in the mouse's mouth for a defined period (e.g., 15-30 minutes).[3]

  • Post-weigh Collection Material: Carefully remove the saliva-soaked material and weigh it.[3]

  • Quantification: Calculate the volume of saliva secreted by subtracting the initial weight from the final weight (assuming saliva density is 1 g/ml).[3]

In Vitro Experimental Workflow: Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.[2]

in_vitro_workflow Start Start Preparation Preparation (Membrane homogenates, radioligand, test compound) Start->Preparation Incubation Incubation (Allow binding to reach equilibrium) Preparation->Incubation Separation Separation of Bound and Free Ligand (Rapid filtration) Incubation->Separation Washing Washing (Remove non-specifically bound radioligand) Separation->Washing Measurement Radioactivity Measurement (Scintillation counter) Washing->Measurement Data_Analysis Data Analysis (Determine Ki values) Measurement->Data_Analysis End End Data_Analysis->End

In vitro experimental workflow for radioligand binding assay.

Methodology:

  • Preparation: Prepare cell membrane homogenates expressing the target receptor, a radiolabeled ligand, and the unlabeled test compound.

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound to allow the binding to reach equilibrium.[5]

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by filtration through glass fiber filters.[2][5]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[2]

  • Radioactivity Measurement: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.[2]

  • Data Analysis: Analyze the data to determine the inhibition constant (Ki) of the test compound.

References

Head-to-Head Comparison: Muscarine vs. Atropine Effects on Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of muscarine (B1676868) and atropine (B194438), two classical ligands that have been instrumental in defining the function of muscarinic acetylcholine (B1216132) receptors (mAChRs). By presenting a side-by-side analysis of their mechanisms of action, receptor binding affinities, and physiological consequences, supported by experimental data and protocols, this document serves as a valuable resource for researchers in pharmacology and drug development.

Overview of Muscarine and Atropine

Muscarine, a natural alkaloid found in certain species of mushrooms, is a potent agonist of mAChRs. Its interaction with these receptors mimics the action of the endogenous neurotransmitter acetylcholine (ACh), leading to the activation of the parasympathetic nervous system.

In stark contrast, atropine, an alkaloid derived from plants of the nightshade family, is a competitive antagonist of mAChRs. It binds to these receptors without activating them, thereby blocking the effects of ACh and other muscarinic agonists. This antagonistic action effectively inhibits parasympathetic nerve activity.

Mechanism of Action: A Tale of Two Ligands

The opposing effects of muscarine and atropine stem from their distinct interactions with the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).

Muscarine (Agonist): Upon binding to mAChRs, muscarine induces a conformational change in the receptor, leading to the activation of associated G-proteins.

  • M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response such as smooth muscle contraction or glandular secretion.

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate ion channels, such as opening potassium channels in the heart, which leads to hyperpolarization and a decrease in heart rate.

Atropine (Antagonist): Atropine binds to the same site on mAChRs as acetylcholine and muscarine but does not induce the conformational change necessary for G-protein activation. By occupying the receptor's binding site, atropine competitively prevents agonists from binding and initiating downstream signaling. This blockade of muscarinic signaling results in physiological effects that are opposite to those produced by muscarine.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the binding affinity and functional potency of muscarine and atropine. It is important to note that these values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Table 1: Receptor Binding Affinity (Ki/pKi) of Atropine for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)pKiReference
M10.3 - 1.278.89 - 9.52[1][2]
M23.24~8.5[1]
M30.33 - 2.218.65 - 9.48[1][2]
M40.77~9.1[1]
M52.84~8.5[1]

Table 2: Functional Potency (pA2/pKB) of Atropine as a Muscarinic Antagonist

Tissue/PreparationAgonistpA2 / pKBReference
Guinea Pig Olfactory CortexCarbachol8.9[3]
Human Umbilical VeinAcetylcholine9.75 (pA2), 9.67 (pKB)[4]
Rat Prostatic Smooth MuscleCarbachol8.90[1]
Guinea Pig IleumAcetylcholine9.93 ± 0.04[5]
Mouse Urinary BladderVarious Agonists9.22 ± 0.09[6]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating its potency.

Physiological Effects: A Head-to-Head Comparison

The opposing actions of muscarine and atropine at the molecular level translate into distinct and predictable physiological effects throughout the body.

Organ/SystemEffect of Muscarine (Agonist)Effect of Atropine (Antagonist)
Heart (M2) Decreased heart rate (bradycardia), decreased atrial contractilityIncreased heart rate (tachycardia)
Smooth Muscle
Gastrointestinal Tract (M3)Increased motility and secretion, contraction of sphinctersDecreased motility and secretion, relaxation of sphincters
Bronchi (M3)Bronchoconstriction, increased mucus secretionBronchodilation, decreased mucus secretion
Bladder (M3)Contraction of detrusor muscle, relaxation of trigone and sphincterRelaxation of detrusor muscle, contraction of trigone and sphincter (urinary retention)
Eye (M3)Contraction of pupillary sphincter (miosis), contraction of ciliary muscle (accommodation for near vision)Dilation of pupil (mydriasis), paralysis of ciliary muscle (cycloplegia)
Exocrine Glands (M3) Increased secretion (salivation, lacrimation, sweating)Decreased secretion (dry mouth, dry eyes, decreased sweating)
Central Nervous System Tremors, convulsions (at high doses)Excitement, restlessness, hallucinations (at high doses)

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of muscarine and atropine for the five muscarinic receptor subtypes (M1-M5).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the specific muscarinic receptor subtype of interest.

  • Competition Binding Assay: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor (muscarine or atropine).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Experiment for Functional Analysis (Schild Analysis)

Objective: To determine the potency of atropine (pA2 value) as a competitive antagonist against muscarine-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue rich in muscarinic receptors (e.g., guinea pig ileum) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Recording of Contractions: The tissue is connected to a force transducer to record isometric or isotonic contractions.

  • Control Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., muscarine or carbachol) by adding increasing concentrations to the organ bath and recording the contractile response.

  • Antagonist Incubation: The tissue is washed, and a fixed concentration of atropine is added to the bath and allowed to equilibrate.

  • Agonist Dose-Response in the Presence of Antagonist: The cumulative concentration-response curve for the agonist is repeated in the presence of atropine. This is typically done for several different concentrations of atropine.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of atropine. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of atropine. The x-intercept of the linear regression line gives the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

Mandatory Visualizations

Muscarinic_Signaling_Pathways cluster_agonist Muscarine (Agonist) cluster_antagonist Atropine (Antagonist) cluster_receptor Muscarinic Receptor cluster_effects Cellular Effects muscarine Muscarine M1_M3_M5 M1, M3, M5 muscarine->M1_M3_M5 Binds & Activates M2_M4 M2, M4 muscarine->M2_M4 Binds & Activates atropine Atropine atropine->M1_M3_M5 Binds & Blocks atropine->M2_M4 Binds & Blocks blockade Blockade of Signaling PLC_activation ↑ PLC Activation ↑ IP3 & DAG ↑ Intracellular Ca²⁺ M1_M3_M5->PLC_activation Gq/11 AC_inhibition ↓ Adenylyl Cyclase ↓ cAMP M2_M4->AC_inhibition Gi/o

Caption: Opposing mechanisms of Muscarine and Atropine at muscarinic receptors.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Isolated Organ Bath (Schild Analysis) prep_membranes Prepare Receptor Membranes incubate_radioligand Incubate with Radioligand & Competitor prep_membranes->incubate_radioligand filter_wash Filter & Wash incubate_radioligand->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity calc_ki Calculate Ki count_radioactivity->calc_ki prep_tissue Prepare Smooth Muscle Tissue control_drc Generate Control Agonist Dose-Response Curve prep_tissue->control_drc incubate_antagonist Incubate with Atropine control_drc->incubate_antagonist agonist_drc_antagonist Generate Agonist DRC in presence of Atropine incubate_antagonist->agonist_drc_antagonist schild_plot Construct Schild Plot & Determine pA2 agonist_drc_antagonist->schild_plot

Caption: Experimental workflows for comparing Muscarine and Atropine.

Conclusion

Muscarine and atropine represent the archetypal agonist and antagonist, respectively, for muscarinic acetylcholine receptors. Their opposing effects, both at the cellular and physiological levels, provide a fundamental framework for understanding muscarinic pharmacology. While atropine acts as a non-selective, competitive antagonist with high affinity for all five mAChR subtypes, muscarine is a potent agonist that activates these receptors to elicit parasympathomimetic responses. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to further investigate the intricate roles of muscarinic receptors in health and disease and to develop novel therapeutics with improved selectivity and efficacy.

References

A Comparative Guide to Muscarinic Receptor Modulation: Orthosteric Agonism vs. Allosteric Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the classical orthosteric agonist, muscarine (B1676868), with various allosteric modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs). Understanding the distinct mechanisms of these ligands is crucial for the development of novel therapeutics with improved selectivity and efficacy for a range of disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[1][2][3]

Introduction to Muscarinic Receptor Modulation

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[4][5] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways.[6][7] Modulation of these receptors can be achieved through two primary mechanisms:

  • Orthosteric Modulation: Ligands bind to the same site as the endogenous agonist, acetylcholine. These can be agonists, which activate the receptor, or antagonists, which block its activation.[8] Muscarine is a classic example of an orthosteric agonist.[6]

  • Allosteric Modulation: Ligands bind to a site on the receptor that is distinct from the orthosteric site.[1][9] These modulators can be classified as:

    • Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the orthosteric agonist.[1]

    • Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the orthosteric agonist.[1]

    • Neutral Allosteric Ligands (Silent Allosteric Modulators - SAMs): Bind to the allosteric site without affecting the orthosteric ligand's properties.[10]

Allosteric modulators offer several advantages over orthosteric ligands, including higher subtype selectivity due to the lower conservation of allosteric sites across receptor subtypes.[1][11]

Conceptual Framework of Receptor Modulation

The following diagram illustrates the fundamental difference between orthosteric and allosteric modulation of a muscarinic receptor.

cluster_orthosteric Orthosteric Modulation cluster_allosteric Allosteric Modulation Receptor_O Muscarinic Receptor Bound_O Activated Receptor Receptor_O->Bound_O Activation Agonist Muscarine (Orthosteric Agonist) Agonist->Receptor_O Binds to Orthosteric Site Receptor_A Muscarinic Receptor Bound_A_ACh Receptor + ACh Receptor_A->Bound_A_ACh ACh Acetylcholine (Endogenous Agonist) ACh->Receptor_A PAM PAM PAM->Receptor_A Binds to Allosteric Site NAM NAM NAM->Receptor_A Binds to Allosteric Site Bound_A_PAM Enhanced Activation Bound_A_ACh->Bound_A_PAM + PAM Bound_A_NAM Reduced Activation Bound_A_ACh->Bound_A_NAM + NAM

Fig. 1: Orthosteric vs. Allosteric Modulation

Comparative Data: Muscarine vs. Allosteric Modulators

The following tables summarize the binding affinities and functional effects of the orthosteric agonist muscarine and a selection of well-characterized allosteric modulators.

Table 1: Binding Affinities (Ki, µM) of Muscarine and Allosteric Modulators at Muscarinic Receptor Subtypes
CompoundTypeM1 Ki (µM)M2 Ki (µM)M3 Ki (µM)M4 Ki (µM)M5 Ki (µM)
MuscarineOrthosteric Agonist~0.2~0.4~0.1~0.3~0.2
BQCAM1 PAM>30 (no direct binding)>30>30>30>30
VU0486846M1 PAM>10 (no direct binding)>10>10>10>10
LY2119620M2 PAM>10 (no direct binding)~0.18>10>10>10
ML375M5 NAM>10 (no direct binding)>10>10>10~0.07

Note: Data for muscarine represents approximate values from various sources. PAMs and NAMs often exhibit low affinity for the receptor in the absence of the orthosteric agonist.

Table 2: Functional Effects of Muscarine and Allosteric Modulators
CompoundTypeEffect on ACh AffinityEffect on ACh EfficacyPrimary Receptor Subtype
MuscarineOrthosteric AgonistN/A (competes with ACh)Agonist (mimics ACh)Non-selective
BQCAM1 PAMIncreasesIncreasesM1
VU0486846M1 PAMIncreasesIncreasesM1
LY2119620M2 PAMIncreasesIncreasesM2
ML375M5 NAMDecreasesDecreasesM5

Signaling Pathways of Muscarinic Receptors

The activation of muscarinic receptors by an agonist like muscarine initiates downstream signaling cascades. The primary pathways for M1/M3/M5 and M2/M4 receptors are depicted below. Allosteric modulators can potentiate or inhibit these pathways by affecting the binding and/or efficacy of the endogenous agonist, acetylcholine.

cluster_m1m3m5 M1, M3, M5 Receptor Signaling cluster_m2m4 M2, M4 Receptor Signaling M1M3M5 M1/M3/M5 Receptor Gq11 Gq/11 M1M3M5->Gq11 Activates PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC M2M4 M2/M4 Receptor GiGo Gi/o M2M4->GiGo Activates AC Adenylyl Cyclase GiGo->AC Inhibits GIRK GIRK Channels GiGo->GIRK Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux

Fig. 2: Major Signaling Pathways of Muscarinic Receptor Subtypes

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing a single subtype of human muscarinic receptor (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a non-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled test compound (e.g., muscarine or an allosteric modulator).

    • To determine non-specific binding, a separate set of wells will contain a high concentration of a non-radiolabeled antagonist like atropine.

    • Incubate the plate to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

start Start culture Culture cells expressing specific mAChR subtype start->culture prepare Prepare cell membranes culture->prepare assay_setup Set up competition binding assay in 96-well plate prepare->assay_setup components Add: - Cell membranes - [3H]-NMS (radioligand) - Test compound (varying conc.) assay_setup->components incubate Incubate to reach equilibrium components->incubate harvest Harvest membranes onto filter mats incubate->harvest wash Wash to remove unbound radioligand harvest->wash measure Measure radioactivity wash->measure analyze Analyze data (IC50) measure->analyze calculate Calculate Ki analyze->calculate end End calculate->end

Fig. 3: Workflow for a Radioligand Binding Assay
Inositol (B14025) Phosphate (IP) Accumulation Assay

Objective: To measure the functional activity of compounds at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates.

Methodology:

  • Cell Culture and Labeling:

    • Plate cells expressing the M1, M3, or M5 receptor subtype in a multi-well plate.

    • Label the cells by incubating them with [³H]-myo-inositol overnight. This incorporates the radiolabel into the cell membrane as phosphatidylinositol.

  • Compound Treatment:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells with a lithium chloride (LiCl) solution. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

    • Add the test compound (e.g., muscarine or an allosteric modulator in the presence of a fixed concentration of ACh).

  • Extraction and Detection:

    • Lyse the cells and stop the reaction.

    • Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the concentration-response curve and determine the EC50 and Emax values for the test compound.

Conclusion

The study of muscarinic receptor modulators has evolved from a focus on orthosteric ligands like muscarine to the exploration of allosteric modulators that offer the potential for greater subtype selectivity and a more nuanced control of receptor function. While orthosteric agonists remain valuable tools for understanding fundamental receptor biology, the future of drug development for conditions involving muscarinic receptor dysfunction likely lies in the continued investigation and optimization of allosteric modulators. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Safety Operating Guide

Navigating the Safe Disposal of Muscaridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: This document provides procedural guidance for the disposal of muscaridine based on best practices for handling potent, novel muscarinic agonists. As specific disposal protocols for this compound have not been formally established, these procedures are adapted from established guidelines for similar research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements and guidance.

The proper disposal of this compound, a potent muscarinic agonist, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its pharmacological activity, all waste containing this compound must be treated as hazardous chemical waste from the point of generation through final disposal.[1][2] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound and contaminated materials in a research and development setting.

Hazard Assessment and Safety Precautions

This compound is presumed to be a potent muscarinic agonist, which can elicit a range of physiological effects, including but not limited to, decreased heart rate, increased salivation, and bronchoconstriction.[3] Therefore, stringent safety measures must be implemented to prevent exposure.

Personal Protective Equipment (PPE): When handling any form of this compound waste, the following PPE is mandatory:

  • Lab Coat: To protect from spills.

  • Safety Glasses with Side Shields: To prevent eye exposure.

  • Nitrile Gloves: To avoid skin contact.[1]

  • Chemical Fume Hood: All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][4]

In the event of a spill, the area should be immediately evacuated and the spill cleaned up using an appropriate absorbent material. All contaminated materials from the cleanup must be disposed of as hazardous waste.[1]

Quantitative Data Summary for Potent Muscarinic Agonists

While specific quantitative data for this compound is not available, the following table summarizes key safety and handling parameters for potent muscarinic agonists, which should be considered when managing this compound waste.

ParameterGuidelineImplication for Disposal
Toxicity Potent cholinergic agonist. The LD50 for a related compound, muscarine (B1676868), is 0.23 mg/kg (intravenous, mice).[5]All waste must be treated as highly toxic hazardous waste. Strict adherence to PPE and containment protocols is essential to prevent accidental exposure.
Physical State Can be a solid or in a liquid solution.Solid waste (e.g., contaminated PPE, labware) and liquid waste must be segregated and disposed of in separate, clearly labeled hazardous waste containers.
Personal Protective Equipment (PPE) Minimum: Lab coat, safety glasses with side shields, nitrile gloves.[1][4]Proper PPE is the primary barrier against exposure during handling and disposal procedures.
Primary Antidote Atropine is a competitive antagonist at muscarinic receptors and is the specific antidote for muscarine poisoning.[3][4]In case of accidental exposure, immediate medical attention is required, and the availability of an appropriate antidote should be known.

Experimental Protocol for this compound Disposal

The following is a detailed, step-by-step procedure for the safe disposal of this compound and associated contaminated materials. This protocol is designed to minimize exposure risk and ensure compliance with hazardous waste regulations.

1. Waste Identification and Segregation:

  • All waste streams containing this compound must be segregated at the point of generation.[1] This includes:

    • Liquid Waste: Unused or expired solutions containing this compound.

    • Solid Waste: Contaminated labware (e.g., pipette tips, vials, flasks), contaminated PPE (gloves, lab coats), and any other solid materials that have come into contact with this compound.

    • Sharps Waste: Contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-resistant sharps container.[1]

2. Waste Containment and Labeling:

  • Liquid Waste: Collect in a designated, leak-proof, and chemically resistant container. The container must be clearly labeled as "Hazardous Waste - this compound" and include the concentration and date.

  • Solid Waste: Collect in a designated, durable, and sealable bag or container. The container must be clearly labeled as "Hazardous Waste - this compound" and include the date.

  • All waste containers must be kept closed at all times, except when adding waste.[1]

3. Waste Storage:

  • Store all this compound waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • The storage area should be clearly marked with a "Hazardous Waste" sign.

4. Waste Disposal:

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.[1]

  • Do not dispose of this compound waste down the drain or in the regular trash.[2]

  • All waste must be disposed of through a licensed hazardous waste contractor arranged by your EHS department.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

MuscaridineDisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste (Liquid, Solid, Sharps) B Segregate Waste Streams A->B Point of Generation C Use Designated, Labeled Hazardous Waste Containers B->C Proper Containment D Store in Secure, Ventilated Area C->D Secure Storage E Contact EHS for Pickup D->E Ready for Disposal F Disposal by Licensed Hazardous Waste Contractor E->F Final Disposal

Caption: Step-by-step workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Muscaridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal procedures for Muscaridine, a potent muscarinic agonist. All personnel must adhere to these protocols to mitigate the risks associated with this compound. This compound is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1][2]

Hazard Assessment

This compound is a potent muscarinic agonist that can lead to significant physiological effects, including but not limited to, decreased heart rate, increased salivation, and bronchoconstriction.[1] Due to its high toxicity, exposure must be strictly avoided.

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is mandatory when handling this compound.[3]

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., Nitrile)Prevents dermal absorption.[3]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[3][4] A face shield is recommended when handling larger quantities or if there is a risk of splashing.[3]Protects against accidental eye contact which can cause severe irritation.[3]
Skin and Body Protection Laboratory coat. A chemically resistant apron is recommended for additional protection.[3][5]Prevents contamination of personal clothing.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator should be worn if there is a potential for aerosolization or if handling the powder outside of a certified chemical fume hood.[1][3]Prevents inhalation, a primary route of exposure.[3]

Operational Procedures: Handling this compound

A systematic approach to handling is crucial to minimize risk. All procedures involving solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] An easily accessible and functional eye wash station and safety shower are essential in the immediate work area.[3]

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure all required PPE is donned correctly before entering the designated handling area.[3]

    • Line the workspace within the chemical fume hood with absorbent, disposable bench paper.[3]

    • Verify that all necessary equipment (e.g., spatulas, weighing vessels, solvents) is clean, dedicated for this use if possible, and placed inside the fume hood.

  • Weighing (Solid Compound) :

    • Perform all weighing activities within the confines of a certified chemical fume hood.[3]

    • Use a dedicated, clean spatula and weighing vessel.[3]

    • Handle the compound gently to avoid creating dust or aerosols.

  • Solution Preparation :

    • Slowly add the solid this compound to the solvent to prevent splashing.[3]

    • Keep the container capped or covered as much as possible during mixing.[3]

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.

    • Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.[3]

    • Wash hands thoroughly with soap and water after the procedure is complete.[3]

Emergency and First Aid Procedures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation persists.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][3]

In the event of a spill, immediately alert others in the area. The spill should be cleaned up using an appropriate absorbent material, and all contaminated materials must be disposed of as hazardous waste.[6]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[3] Do not dispose of this compound down the drain.[3]

Waste Segregation and Disposal
  • Waste Identification : All waste streams containing this compound must be segregated at the point of generation.[6]

  • Solid Waste :

    • Includes contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty vials that contained pure this compound.[6]

    • Place in a designated, clearly labeled, puncture-resistant hazardous waste container.[6]

  • Liquid Waste :

    • Includes unused or expired solutions containing this compound.[6]

    • Collect in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Container Management :

    • Waste containers must be kept closed at all times, except when adding waste.

    • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the chemical waste by a licensed contractor.[6]

Workflow for Safe Handling and Disposal of this compound

prep 1. Preparation - Don appropriate PPE - Prepare workspace in fume hood handling 2. Handling - Weighing (solids) - Solution Preparation (Inside Fume Hood) prep->handling post_handling 3. Post-Handling - Decontaminate surfaces - Remove PPE handling->post_handling waste_gen Waste Generation handling->waste_gen wash 4. Wash Hands Thoroughly post_handling->wash post_handling->waste_gen solid_waste Solid Waste Disposal (Contaminated PPE, vials) waste_gen->solid_waste liquid_waste Liquid Waste Disposal (Unused solutions) waste_gen->liquid_waste ehs_pickup EHS Waste Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.